Technical Documentation Center

1-(3-Methoxy-4-nitrophenyl)piperidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(3-Methoxy-4-nitrophenyl)piperidine
  • CAS: 352651-56-0

Core Science & Biosynthesis

Foundational

The Strategic Role of 1-(3-Methoxy-4-nitrophenyl)piperidine in Targeted Therapeutics: Synthesis, Properties, and Kinase Inhibitor Design

Executive Summary In the landscape of modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on modular, pre-functionalized building blocks. 1-(3-Methoxy-4-nitrophenyl)piperidine (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on modular, pre-functionalized building blocks. 1-(3-Methoxy-4-nitrophenyl)piperidine (CAS: 352651-56-0) has emerged as a critical advanced intermediate in the synthesis of next-generation targeted therapeutics, most notably Anaplastic Lymphoma Kinase (ALK) inhibitors such as ASP3026[1].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic chemical descriptions. Here, we will deconstruct the physicochemical rationale behind this specific pharmacophore, explore the causality of its synthetic pathways, and provide field-proven, self-validating experimental protocols for its integration into drug discovery pipelines.

Chemical Identity & Physicochemical Profiling

Before deploying any intermediate in a synthetic campaign, its physicochemical parameters must be quantified to predict its behavior in both the reactor and the biological system. The structural integration of a piperidine ring with a methoxy-nitroarene creates a unique electronic and steric profile[2].

Table 1: Physicochemical and Computational Data

PropertyValue / Description
IUPAC Name 1-(3-Methoxy-4-nitrophenyl)piperidine
CAS Registry Number 352651-56-0
Molecular Formula C₁₂H₁₆N₂O₃
Molecular Weight 236.27 g/mol
Monoisotopic Mass 236.116 g/mol
Topological Polar Surface Area (TPSA) ~58.2 Ų
H-Bond Donors / Acceptors 0 / 4 (Nitro x2, Methoxy x1, Piperidine N x1)
Rotatable Bonds 2

Mechanistic Rationale in Drug Design (The "Why")

The selection of 1-(3-Methoxy-4-nitrophenyl)piperidine as a precursor is not arbitrary; it is a calculated decision based on the strict spatial requirements of kinase active sites[3]. When this molecule is eventually reduced and coupled to a pyrimidine or triazine core, its three functional domains serve distinct, synergistic purposes:

  • The Nitro Group (Synthetic Handle): In the precursor state, the strongly electron-withdrawing nitro group activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr). Post-synthesis, it is reduced to an aniline, serving as the critical nucleophilic linker (NH) that binds the molecule to the kinase hinge-binding core.

  • The Methoxy Group (Conformational Lock): Positioned ortho to the eventual aniline nitrogen, the methoxy group acts as a steric boundary. It restricts the rotational freedom of the C-N linker, locking the drug into a bioactive conformation that minimizes entropic penalty upon binding to the ALK enzyme[1]. Furthermore, its oxygen atom serves as a localized hydrogen-bond acceptor.

  • The Piperidine Ring (Solvent Channel Vector): Kinase inhibitors often suffer from poor aqueous solubility due to flat, hydrophobic aromatic cores. The basic, sp³-rich piperidine ring projects outward into the solvent-exposed channel of the kinase, dramatically improving the molecule's solubility and pharmacokinetic profile without disrupting the primary binding affinity[1].

Pharmacophore Kinase Kinase Active Site (ALK) Triazine Triazine/Pyrimidine Core (Hinge Binding / H-Bonds) Kinase->Triazine ATP Competitive Binding Aniline 2-Methoxy Aniline Ring (Hydrophobic Pocket / Spacer) Triazine->Aniline NH Linker Piperidine Piperidine Moiety (Solvent Channel / Solubilization) Aniline->Piperidine C-N Bond Piperidine->Kinase Surface Exposure

Fig 1: Pharmacophore mapping of the piperidine-aniline moiety within the ALK active site.

Synthetic Methodologies: A Self-Validating System

To ensure high-fidelity scale-up, the synthesis of 1-(3-Methoxy-4-nitrophenyl)piperidine and its subsequent reduction must be treated as a self-validating system. This means incorporating causality into the reagent selection and embedding In-Process Controls (IPCs) to verify chemical events.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize 1-(3-Methoxy-4-nitrophenyl)piperidine from 5-fluoro-2-nitroanisole.

  • Causality of Design: The highly electronegative fluorine atom at the 5-position creates a strong dipole. The nitro group at the 2-position (para to the fluorine) stabilizes the anionic Meisenheimer intermediate via resonance. We utilize N,N-Dimethylformamide (DMF) as the solvent because, as a polar aprotic medium, it solvates the potassium cations but leaves the piperidine nucleophile unsolvated and highly reactive.

Step-by-Step Execution:

  • Charge a clean, dry reactor with 5-fluoro-2-nitroanisole (1.0 equivalent) and anhydrous DMF (5 volumes).

  • Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 equivalents) to act as an acid scavenger.

  • Slowly add Piperidine (1.2 equivalents) dropwise at room temperature to control the initial exotherm.

  • Elevate the temperature to 80 °C and stir for 6 hours.

  • Workup: Cool the mixture to room temperature and quench by pouring into ice water (15 volumes). The product, being highly lipophilic, will precipitate as a vibrant yellow-orange solid.

  • Filter, wash the filter cake with cold water to remove residual DMF and salts, and dry under vacuum at 45 °C.

Protocol B: Chemoselective Catalytic Hydrogenation

Objective: Reduce the intermediate to 2-Methoxy-4-(piperidin-1-yl)aniline for downstream coupling.

  • Causality of Design: Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/HCl) to prevent the harsh acidic cleavage of the delicate methoxy ether. The reaction is run at ambient temperature to ensure the piperidine ring remains intact and no over-reduction of the aromatic system occurs.

Step-by-Step Execution:

  • Dissolve 1-(3-Methoxy-4-nitrophenyl)piperidine in Tetrahydrofuran (THF, 10 volumes).

  • Add 10% Pd/C (0.1 equivalents by weight) carefully under a nitrogen atmosphere to prevent auto-ignition.

  • Purge the vessel with Hydrogen gas (H₂) and maintain a pressure of 1 atm (or up to 300 kPa for larger scale) at room temperature.

  • Stir vigorously for 4-6 hours until hydrogen uptake ceases.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the aniline as a pale solid. Note: Store under inert gas, as electron-rich anilines are prone to aerial oxidation.

Analytical Checkpoints (IPC Data)

To validate the system, utilize the following analytical benchmarks before proceeding to kinase core coupling.

Table 2: In-Process Control (IPC) Validation Data

Analytical MethodTarget IntermediateExpected Outcome / Data
TLC (3:1 Hexane/EtOAc) 1-(3-Methoxy-4-nitrophenyl)piperidineRf ~ 0.4, bright yellow spot (UV active)
LC-MS (ESI+) 1-(3-Methoxy-4-nitrophenyl)piperidine[M+H]⁺ = 237.1 m/z
LC-MS (ESI+) 2-Methoxy-4-(piperidin-1-yl)aniline[M+H]⁺ = 207.2 m/z
Visual Inspection 2-Methoxy-4-(piperidin-1-yl)anilineTransition from a yellow solution to colorless/pale pink

Synthetic Workflow Visualization

The following diagram maps the logical flow from the raw electrophile through the self-validating protocols, culminating in the final active pharmaceutical ingredient (API) architecture.

G A 5-Fluoro-2-nitroanisole (Electrophile) C 1-(3-Methoxy-4-nitrophenyl)piperidine (CAS: 352651-56-0) A->C SNAr Reaction (K2CO3, DMF, 80°C) B Piperidine (Nucleophile) B->C D Catalytic Hydrogenation (Pd/C, H2) C->D Purified Intermediate E 2-Methoxy-4-(piperidin-1-yl)aniline (Key Intermediate) D->E Nitro Reduction F Kinase Inhibitor Core (e.g., ASP3026 Analog) E->F Coupling with Chlorotriazine

Fig 2: Synthetic workflow from 5-fluoro-2-nitroanisole to kinase inhibitor core.

References

  • "1-(3-Methoxy-4-nitrophenyl)piperidine | CAS: 352651-56-0", CymitQuimica.

  • "ASP 3026 - New Drug Approvals", New Drug Approvals.

  • "1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor", J-Stage.

  • "The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure", Royal Society of Chemistry.

Sources

Exploratory

Predicted biological activity of 1-(3-Methoxy-4-nitrophenyl)piperidine

Predictive Pharmacological Profiling of 1-(3-Methoxy-4-nitrophenyl)piperidine: Structural Scaffolding and Biological Activity Executive Summary In contemporary drug discovery, specific chemical motifs serve dual roles: a...

Author: BenchChem Technical Support Team. Date: March 2026

Predictive Pharmacological Profiling of 1-(3-Methoxy-4-nitrophenyl)piperidine: Structural Scaffolding and Biological Activity

Executive Summary

In contemporary drug discovery, specific chemical motifs serve dual roles: as active biological agents in their own right, and as critical structural scaffolds for complex targeted therapies. 1-(3-Methoxy-4-nitrophenyl)piperidine is a highly polarized, lipophilic molecule characterized by a piperidine ring conjugated to a nitroaromatic system. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the predicted biological activities of this compound. We will explore its potential as a bioreductive prodrug for oncology and infectious diseases, and its validated utility as a precursor in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors.

Structural Deconstruction & Pharmacophore Analysis

The biological behavior of 1-(3-Methoxy-4-nitrophenyl)piperidine is dictated by the electronic push-pull dynamics of its functional groups:

  • The Piperidine Moiety: Typically, piperidine acts as a basic solubilizing group. However, because the nitrogen is directly bonded to the phenyl ring and conjugated with a strongly electron-withdrawing para-nitro group, the nitrogen's lone pair is heavily delocalized. This renders the piperidine nitrogen essentially non-basic at physiological pH (pKa < 1.0). Consequently, the molecule remains un-ionized in the bloodstream, maximizing its lipophilicity and membrane permeability.

  • The 3-Methoxy-4-nitrophenyl Moiety: The nitro group ( −NO2​ ) is a classic "electronic switch." In highly oxygenated healthy tissues, it remains inert. However, under specific enzymatic or microenvironmental conditions, it undergoes reduction. The adjacent methoxy group ( −OCH3​ ) provides steric shielding and modulates the reduction potential of the nitro group, fine-tuning its reactivity.

Table 1: Predicted Physicochemical & ADMET Properties

Data modeled based on structural heuristics and Lipinski’s Rule of Five parameters.

PropertyPredicted ValuePharmacological Implication
Molecular Weight 236.27 g/mol Highly optimal for oral bioavailability; allows for downstream synthetic elaboration without exceeding the 500 Da limit.
LogP (Lipophilicity) ~2.5 - 2.8Favorable for lipid membrane permeation and potential blood-brain barrier (BBB) crossing.
Topological Polar Surface Area ~49.0 ŲExcellent intracellular permeability; ideal for targeting intracellular kinases or bacterial enzymes.
Hydrogen Bond Donors 0Reduces the desolvation penalty during target binding, enhancing binding entropy.
Hydrogen Bond Acceptors 4Facilitates critical interactions with kinase hinge regions and maintains baseline aqueous solubility.

Predicted Biological Activities: The Mechanistic Pathways

Based on its structural topology, the biological activity of 1-(3-Methoxy-4-nitrophenyl)piperidine bifurcates into two primary domains: Bioreductive Prodrug Activation and Kinase Inhibitor Scaffolding .

A. Hypoxia-Activated Prodrug (HAP) in Oncology

Solid tumors frequently outgrow their vascular supply, creating a hypoxic microenvironment (O₂ < 0.1 mmHg). Nitroaromatic compounds are heavily investigated as[1].

  • Mechanism: In human cells, oxidoreductases (e.g., cytochrome P450 reductase) transfer a single electron to the nitro group, forming a nitro radical anion. In healthy, normoxic cells, oxygen rapidly oxidizes this radical back to the parent compound (futile cycling). However, in hypoxic tumor cores, the radical undergoes further reduction to a highly reactive hydroxylamine or amine, which can induce severe DNA damage and apoptosis[2].

B. Antimicrobial and Antiparasitic Activity

The compound possesses predicted activity against specific bacterial and protozoan pathogens via Type I[3].

  • Mechanism: Unlike human enzymes, bacterial Type I nitroreductases are oxygen-insensitive and catalyze a direct two-electron transfer[4]. This bypasses the futile cycling mechanism, forcefully reducing the nitro group into toxic hydroxylamine derivatives that cause lethal DNA adducts in the pathogen, a mechanism shared by clinical drugs like metronidazole and nitrofurantoin[5].

C. Precursor to ALK Kinase Inhibitors

Beyond direct biological action, this molecule is a critical synthetic scaffold. Chemical reduction of the nitro group yields 4-(piperidin-1-yl)-2-methoxyaniline. This specific aniline motif is a validated building block in the synthesis of targeted cancer therapeutics, most notably the ALK inhibitor ASP3026 [6]. The resulting amine acts as a nucleophilic linker to triazine cores, while the methoxy-piperidine tail extends into the solvent-exposed region of the ALK kinase domain, ensuring high target selectivity[7].

Systems Biology & Interaction Network

The following diagram maps the pleiotropic biological and synthetic pathways of the nitroaromatic scaffold, demonstrating how environmental conditions dictate its pharmacological fate.

G Compound 1-(3-Methoxy-4-nitrophenyl)piperidine (Nitroaromatic Scaffold) Enzyme1 1e- Reduction (Human Oxidoreductases) Compound->Enzyme1 Oncology Enzyme2 2e- Reduction (Bacterial Type I NTR) Compound->Enzyme2 Infection ChemRed Catalytic Hydrogenation (Pd/C, H2 Gas) Compound->ChemRed Synthetic Utility Hypoxia Hypoxic Tumor Microenvironment (Nitro Radical -> DNA Damage) Enzyme1->Hypoxia O2 < 0.1 mmHg Antimicrobial Antimicrobial/Antiparasitic (Hydroxylamine Toxicity) Enzyme2->Antimicrobial Pathogen Specific Aniline 4-(Piperidin-1-yl)-2-methoxyaniline ChemRed->Aniline -NO2 to -NH2 ALK ALK Inhibitor Synthesis (e.g., ASP3026 Analogues) Aniline->ALK Triazine SNAr Coupling

Fig 1: Predicted bifurcated biological pathways and synthetic utility of the nitroaromatic scaffold.

Experimental Validation Protocols (Self-Validating Systems)

To rigorously evaluate the predicted activities of this compound, the following highly controlled, self-validating experimental workflows must be employed.

Protocol 1: In Vitro Hypoxia-Selective Cytotoxicity Screen

This protocol determines the compound's efficacy as a Hypoxia-Activated Prodrug (HAP).

  • Rationale: True HAPs must exhibit a high Hypoxic Cytotoxicity Ratio (HCR)—meaning they are significantly more toxic in the absence of oxygen.

  • Step-by-Step Methodology:

    • Cell Plating: Seed HCT116 (human colon carcinoma) cells in two identical 96-well plates at 5×103 cells/well. Incubate overnight at 37°C.

    • Compound Dosing: Treat cells with a serial dilution of 1-(3-Methoxy-4-nitrophenyl)piperidine (0.1 µM to 100 µM).

    • Environmental Segregation: Place Plate A in a standard normoxic incubator (21% O₂, 5% CO₂). Place Plate B in a hypoxic chamber strictly maintained at <0.1% O₂.

    • Incubation & Readout: Incubate for 72 hours. Add Resazurin (Alamar Blue) to quantify cell viability via fluorescence (Ex 560 nm / Em 590 nm).

  • Self-Validation Check: Include Tirapazamine (TPZ) as a positive control. If TPZ does not yield an HCR > 10, the hypoxic chamber's gas seal is compromised, and the assay must be voided.

Protocol 2: Catalytic Hydrogenation for Kinase Inhibitor Scaffolding

This protocol validates the chemical conversion of the compound into its active aniline form, a requisite step for synthesizing ALK inhibitors like ASP3026[6].

  • Rationale: The reduction must be highly selective. The piperidine ring and the methoxy ether must remain intact while the nitro group is fully reduced to an amine.

  • Step-by-Step Methodology:

    • Preparation: Dissolve 10.0 g of 1-(3-Methoxy-4-nitrophenyl)piperidine in 100 mL of anhydrous Tetrahydrofuran (THF).

    • Catalyst Addition: Under a strict Argon atmosphere, carefully add 1.0 g of 5% Palladium on Carbon (Pd/C, 50% wet).

    • Hydrogenation: Purge the vessel with Hydrogen gas ( H2​ ) three times. Maintain the reaction under a hydrogen balloon (approx. 1 atm) at room temperature with vigorous stirring for 4-6 hours.

    • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of THF.

    • Concentration: Concentrate the filtrate under reduced pressure to yield 4-(piperidin-1-yl)-2-methoxyaniline as a solid.

  • Self-Validation Check: Monitor the reaction via LC-MS. The complete disappearance of the parent mass ( m/z 237 [M+H]+ ) and the exclusive appearance of the aniline product mass ( m/z 207 [M+H]+ ) validates successful, selective conversion without ether cleavage.

References

  • ASP 3026 - New Drug Approvals New Drug Approvals Database[Link]

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy Pharmaceuticals (Basel) / PubMed Central (NIH)[Link]

  • A Novel Mechanism of Inactivating Antibacterial Nitro Compounds in the Human Pathogen Staphylococcus aureus by Overexpression of a NADH-Dependent Flavin Nitroreductase Antimicrobial Agents and Chemotherapy / PubMed Central (NIH)[Link]

  • Bacterial Nitroreductase Enzymes Ackerley Lab Research Publications [Link]

  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments Journal of the Brazilian Chemical Society (SciELO)[Link]

Sources

Foundational

Strategic Utilization of the 1-(3-Methoxy-4-nitrophenyl)piperidine Scaffold in Advanced Therapeutics: A Technical Guide

Executive Summary In modern oncology and neuropharmacology, the rapid development of targeted therapies relies heavily on privileged chemical scaffolds. The 1-(3-Methoxy-4-nitrophenyl)piperidine structural motif has emer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern oncology and neuropharmacology, the rapid development of targeted therapies relies heavily on privileged chemical scaffolds. The 1-(3-Methoxy-4-nitrophenyl)piperidine structural motif has emerged as a highly versatile building block in drug discovery. This whitepaper provides an in-depth technical analysis of this scaffold, detailing its chemical anatomy, its critical role in synthesizing next-generation Anaplastic Lymphoma Kinase (ALK) inhibitors (such as ASP3026 and brigatinib analogs), its emerging application in Proteolysis Targeting Chimeras (PROTACs), and its utility in Positron Emission Tomography (PET) tracer development.

Chemical Anatomy: The Rationale Behind the Scaffold

From a mechanistic drug design standpoint, the 1-(3-methoxy-4-nitrophenyl)piperidine scaffold offers a trifecta of synthetic and pharmacological advantages:

  • The Nitro Group (Late-Stage Activation): The strongly electron-withdrawing nitro group serves a dual purpose. Initially, it activates the phenyl ring for Nucleophilic Aromatic Substitution (SNAr). Later, it can be chemoselectively reduced to an aniline, providing a nucleophilic handle to attach kinase hinge-binding motifs (e.g., triazine or pyrimidine cores)[1].

  • The Methoxy Group (Steric & Electronic Tuning): Positioned ortho to the eventual aniline nitrogen, the methoxy group forces the attached kinase-binding core into a specific dihedral angle. This conformational restriction is critical for fitting into the ATP-binding pocket of mutated kinases, particularly overcoming the L1196M "gatekeeper" mutation in ALK[2].

  • The Piperidine Ring (Vector for Solubilization): The saturated nitrogen heterocycle projects outward toward the solvent-exposed region of the kinase. It serves as an ideal vector for attaching solubilizing groups (like 1-methylpiperazine) or extended linkers for PROTACs[3].

Core Research Area I: Next-Generation ALK Inhibitors

The discovery of the EML4-ALK fusion oncogene revolutionized the treatment of non-small cell lung cancer (NSCLC). While first-generation inhibitors like crizotinib show high initial efficacy, secondary mutations (e.g., L1196M, G1202R) rapidly induce resistance[2].

The 1-(3-methoxy-4-nitrophenyl)piperidine scaffold was instrumental in the development of ASP3026 , a highly potent and selective second-generation ALK inhibitor[1]. By utilizing this scaffold, researchers successfully appended a 1,3,5-triazine-2,4-diamine core, yielding a molecule capable of deep penetration into the mutated ATP-binding cleft[3]. Similar structural logic is applied in the synthesis of brigatinib analogs and novel agents like CJ-2360, which demonstrate complete tumor regression in preclinical models[4].

ALK_Pathway ALK EML4-ALK Fusion Protein (Oncogenic Driver) PI3K PI3K / AKT Pathway (Survival) ALK->PI3K RAS RAS / MAPK Pathway (Proliferation) ALK->RAS JAK JAK / STAT Pathway (Anti-Apoptosis) ALK->JAK Tumor Tumor Progression PI3K->Tumor RAS->Tumor JAK->Tumor Inhibitor Scaffold-Derived Inhibitor (e.g., ASP3026) Inhibitor->ALK Kinase Domain Blockade

Figure 1: Oncogenic EML4-ALK signaling pathway and targeted kinase blockade.

Core Research Area II: Targeted Protein Degradation (PROTACs)

Beyond traditional inhibition, the scaffold is now being leveraged in the design of ALK-targeting PROTACs. Because the piperidine ring is solvent-exposed when the molecule is bound to ALK, it provides an optimal attachment point for PEG or alkyl linkers without disrupting target affinity[2].

By connecting the 1-(3-methoxy-4-nitrophenyl)piperidine-derived warhead to an E3 ligase ligand (such as thalidomide for CRBN or a VHL ligand), researchers can induce the ubiquitination and subsequent proteasomal degradation of the entire EML4-ALK fusion protein[2].

PROTAC_Logic Warhead ALK Target Warhead (Scaffold-Derived) Linker PEG / Alkyl Linker Warhead->Linker Complex Ternary Complex Formation Linker->Complex Induced Proximity E3 E3 Ligase Ligand (CRBN / VHL) E3->Linker Degradation Proteasomal Degradation of ALK Complex->Degradation Polyubiquitination

Figure 2: Mechanism of targeted ALK degradation via PROTAC ternary complex.

Quantitative Data: Structure-Activity Relationship (SAR)

The modularity of the scaffold allows for rapid SAR optimization. The table below summarizes the in vitro efficacy of various derivatives synthesized from the 1-(3-methoxy-4-nitrophenyl)piperidine core against ALK-driven cell lines.

Compound / DerivativeTarget KinaseIC₅₀ (nM)Cell Line AssayReference
ASP3026 (14a) EML4-ALK17Ba/F3 (EML4-ALK)[1]
Compound 14b EML4-ALK73Ba/F3 (EML4-ALK)[1]
Compound 14c EML4-ALK360Ba/F3 (EML4-ALK)[1]
CJ-2360 ALK1.5 - 4.9KARPAS-299[4]
CJ-2224 ALK5.5KARPAS-299[4]

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, ensuring reproducibility and high yield across synthetic steps is paramount. The following protocols outline the optimized, self-validating workflows for utilizing this scaffold.

Synthetic_Workflow SM 4-Fluoro-2-methoxy- 1-nitrobenzene Scaffold 1-(3-Methoxy-4-nitrophenyl) piperidine Scaffold SM->Scaffold SNAr (K2CO3, DMF) Piperidine Piperidone / Piperazine Derivative Piperidine->Scaffold Nucleophile Reduction Catalytic Hydrogenation (Pd/C, H2) Scaffold->Reduction NO2 to NH2 Aniline Aniline Intermediate Reduction->Aniline Coupling Cross-Coupling (Triazine/Pyrimidine) Aniline->Coupling Hinge Binder Attachment API Final Kinase Inhibitor (e.g., ASP3026) Coupling->API

Figure 3: Synthetic workflow from fluorobenzene to final kinase inhibitor.

Protocol A: Scaffold Construction via Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize 1-(3-methoxy-4-nitrophenyl)piperidin-4-one. Causality: The strongly electron-withdrawing nitro group activates the ortho/para positions, making the fluorine atom an excellent leaving group. K₂CO₃ is selected as a mild base to neutralize the HCl salt of the piperidone without causing unwanted side reactions, while DMF stabilizes the polar Meisenheimer complex transition state[5].

  • Charge Reactor: Combine 4-fluoro-2-methoxy-1-nitrobenzene (1.0 eq) and K₂CO₃ (2.5 eq) in anhydrous DMF.

  • Addition: Add piperidone monohydrate hydrochloride (1.1 eq) portion-wise at room temperature.

  • Heating: Elevate the temperature to 70–80 °C and stir for 12–15 hours[1],[5].

  • Self-Validation (In-Process Control): Monitor via LC-MS. The reaction is complete when the starting material peak is <1% by UV area, and the target mass [M+H]⁺ is dominant.

  • Workup: Quench by pouring into ice-cold water to precipitate the product. Filter, wash with water, and dry under vacuum.

Protocol B: Reductive Amination for Piperidine Functionalization

Objective: Attach a solubilizing group (e.g., 1-methylpiperazine) to the piperidone ring. Causality: Sodium triacetoxyborohydride (STAB) is utilized because it selectively reduces the intermediate iminium ion without attacking the unreacted ketone, preventing the formation of piperidinol byproducts[3],[5].

  • Iminium Formation: Suspend the piperidone intermediate in dry toluene or THF. Add 1-methylpiperazine (1.5–2.0 eq), triethylamine, and a catalytic amount of acetic acid (to facilitate iminium formation)[3],[5]. Stir for 30–60 minutes.

  • Reduction: Add STAB (2.0–2.5 eq) portion-wise and stir for 3–18 hours at room temperature[3],[5].

  • Self-Validation: Quench a small aliquot with saturated NaHCO₃, extract with EtOAc, and analyze via LC-MS to ensure the complete disappearance of the ketone mass.

  • Workup: Quench the bulk reaction with water/methanol, extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate[3].

Protocol C: Catalytic Hydrogenation of the Nitro Group

Objective: Convert the nitro scaffold to an aniline intermediate for hinge-binder coupling. Causality: Catalytic hydrogenation with 10% Pd/C is highly chemoselective, providing near-quantitative yields while avoiding the heavy metal waste associated with iron or tin reductions[1],[5].

  • Preparation: Dissolve the nitro-scaffold in dry ethanol. Carefully add 10% Pd/C (approx. 10-20% w/w) under an inert argon atmosphere[1].

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a 1 atm H₂ environment (or up to 300 kPa for scale-up)[3]. Stir vigorously at room temperature for 3–8 hours[1],[3].

  • Self-Validation: Perform TLC (EtOAc/Hexane). The aniline product will spot significantly lower (more polar) than the nitro starting material. Confirm with LC-MS (mass shift of -30 Da).

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Critical Safety Step: Do not let the filter cake dry out, as finely divided palladium can ignite in air. Concentrate the filtrate in vacuo.

References

  • 1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor Source: J-Stage URL:1

  • ASP 3026 - New Drug Approvals Source: New Drug Approvals URL:3

  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase Source: ACS Publications URL:5

  • WO2019114770A1 - Alk protein degradation agent and anti-tumor application thereof Source: Google Patents URL:2

  • Discovery of CJ-2360 as a Potent and Orally Active Inhibitor of Anaplastic Lymphoma Kinase Capable of Achieving Complete Tumor Regression Source: PMC (NIH) URL:4

Sources

Exploratory

Discovery and History of Substituted Nitrophenylpiperidines: Targeting the 19S Proteasome in Cancer Therapy

Executive Summary The ubiquitin-proteasome system (UPS) is the primary conduit for regulated protein degradation in eukaryotic cells, maintaining cellular homeostasis by clearing misfolded or obsolete proteins. For decad...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ubiquitin-proteasome system (UPS) is the primary conduit for regulated protein degradation in eukaryotic cells, maintaining cellular homeostasis by clearing misfolded or obsolete proteins. For decades, therapeutic targeting of the UPS was dominated by inhibitors of the 20S catalytic core, such as bortezomib and carfilzomib. However, the inevitable emergence of clinical resistance necessitated the exploration of upstream targets within the proteasome complex.

This whitepaper details the discovery, structural evolution, and mechanistic profiling of substituted nitrophenylpiperidines —most notably b-AP15 and its clinical analog VLX1570 . By shifting the inhibitory focus from the 20S proteolytic core to the deubiquitinating enzymes (DUBs) of the 19S regulatory particle (USP14 and UCHL5), these compounds established a novel pharmacological paradigm. As a Senior Application Scientist, I will dissect the biochemical rationale, structure-activity relationships (SAR), and the self-validating experimental methodologies required to accurately profile these electrophilic DUB inhibitors.

Historical Context: The Shift from 20S to 19S Inhibition

The validation of the UPS as a cancer target was cemented by the FDA approval of bortezomib in 2003 for multiple myeloma[1]. Bortezomib acts by binding the β 5 subunit of the 20S core, inhibiting its chymotrypsin-like activity. While highly effective initially, patients frequently develop resistance through mutations in the β 5 subunit or compensatory upregulation of proteasome subunits.

To circumvent this, researchers employed phenotypic screening to identify compounds that could induce proteotoxic stress and apoptosis independently of 20S inhibition. This led to the discovery of the substituted nitrophenylpiperidine b-AP15 [(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1-(prop-2-enoyl)piperidin-4-one]. Unlike classical inhibitors, b-AP15 was found to target the 19S regulatory particle, specifically inhibiting the isopeptidase activity of two proteasome-associated DUBs: Ubiquitin-Specific Protease 14 (USP14) and Ubiquitin C-Terminal Hydrolase L5 (UCHL5/UCH37) [2][3].

Chemical Structure and Mechanism of Action

Substituted nitrophenylpiperidines are characterized by a central piperidine ring flanked by nitrophenyl groups and an α , β -unsaturated carbonyl moiety.

The Michael Acceptor Motif

The core mechanism of action relies on the α , β -unsaturated carbonyl, which acts as a Michael acceptor . This electrophilic warhead undergoes a Michael addition reaction with the highly nucleophilic catalytic cysteine residues located in the active sites of USP14 and UCHL5[3][4].

By covalently modifying these cysteines, b-AP15 and VLX1570 prevent the DUBs from trimming polyubiquitin chains off substrates entering the proteasome. This steric blockade halts the translocation of unfolded proteins into the 20S core, leading to a massive intracellular accumulation of high-molecular-weight polyubiquitinated conjugates. The resulting severe endoplasmic reticulum (ER) stress and oxidative stress rapidly trigger caspase-dependent apoptosis[2][5].

MOA PolyUb Polyubiquitinated Protein Reg19S 19S Regulatory Particle (USP14 / UCHL5) PolyUb->Reg19S Binds for deubiquitination Proteasome26S 26S Proteasome Proteasome26S->Reg19S Core20S 20S Core Particle (Proteolysis) Proteasome26S->Core20S Reg19S->Core20S Unfolded protein entry Stress Proteotoxic & ER Stress (Apoptosis) Reg19S->Stress Accumulation of PolyUb proteins bAP15 b-AP15 / VLX1570 (Nitrophenylpiperidines) bAP15->Reg19S Covalent Michael Addition (Inhibits DUBs)

Mechanism of 19S proteasome inhibition by nitrophenylpiperidines via DUB blockade.

Quantitative Data & Target Profiling

Following the discovery of b-AP15, extensive SAR studies were conducted to improve its solubility and pharmacokinetic profile, culminating in the azepane-cored derivative VLX1570 [1][3]. Below is a comparative analysis of the distinct pharmacological profiles of 20S vs. 19S inhibitors.

Compound ClassDrug NamePrimary TargetMechanism of BindingIC 50​ (DUB Activity)Clinical Status
Boronic Acid Bortezomib20S Core ( β 5 subunit)Reversible (Boronate ester)N/A (Targets proteolysis)FDA Approved (2003)
Nitrophenylpiperidine b-AP1519S RP (USP14, UCHL5)Covalent (Michael addition)2.1 – 16.8 μ M (Ub-AMC)Preclinical
Azepane-cored Analog VLX157019S RP (USP14, UCHL5)Covalent (Michael addition)~13.0 μ M (Ub-AMC)Phase I/II (Terminated)

Data synthesized from MDPI Encyclopedia of Small-Molecule Inhibitors Targeting Proteasome-Associated Deubiquitinases[3].

Experimental Methodologies: Self-Validating DUB Assays

To accurately evaluate the efficacy and specificity of electrophilic DUB inhibitors like b-AP15, the experimental design must account for potential assay interference and non-specific protein cross-linking[6]. As an Application Scientist, I mandate the following self-validating protocol utilizing fluorogenic substrates (Ub-AMC or Ub-Rho).

Protocol: Kinetic Measurement of 19S DUB Inhibition

Causality & Rationale: Traditional endpoint assays cannot distinguish between true enzymatic inhibition and compound aggregation. Kinetic monitoring ensures linear initial rates are captured. Furthermore, because b-AP15 is an electrophile, the assay must be run in parallel with and without thiol-reducing agents (like DTT or GSH). If the compound's activity is completely abolished by DTT, it confirms the mechanism relies on thiol reactivity (Michael addition) rather than non-covalent allosteric binding[6].

Step-by-Step Methodology:

  • Preparation of the Enzyme Complex: Isolate human 26S proteasomes (which inherently contain the 19S regulatory particle with bound USP14 and UCHL5) in a physiological buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl 2​ , 1 mM ATP). Note: ATP is required to maintain the integrity of the 26S complex.

  • Compound Incubation (The Validation Check): Prepare two parallel sets of the enzyme mixture.

    • Set A: No reducing agent.

    • Set B: Supplemented with 10 mM Glutathione (GSH) or Dithiothreitol (DTT). Incubate both sets with a concentration gradient of b-AP15 (0.1 μ M to 50 μ M) for 30 minutes at 37°C.

  • Substrate Addition: Add the fluorogenic substrate Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) to a final concentration of 1 μ M. The cleavage of the isopeptide bond between Ub and AMC releases highly fluorescent free AMC.

  • Kinetic Fluorescence Measurement: Immediately transfer the microplate to a fluorescence reader (Excitation: 345 nm, Emission: 445 nm). Record fluorescence continuously for 45 minutes at 37°C to capture the linear phase of the reaction.

  • Orthogonal Validation (Immunoblotting): To prove that b-AP15 causes high-molecular-weight (HMW) complex formation via cross-linking, run the treated lysates on a non-reducing SDS-PAGE gel and immunoblot for USP14. A shift to HMW bands in Set A (but not Set B) validates the covalent target engagement[6].

Workflow Prep 1. Cell Lysate or Purified 19S Proteasome Treat 2. Compound Incubation (b-AP15 +/- DTT/GSH) Prep->Treat Substrate 3. Add Fluorogenic Substrate (Ub-AMC or Ub-Rho) Treat->Substrate Measure 4. Kinetic Fluorescence Measurement Substrate->Measure Analyze 5. Calculate IC50 & DUB Inhibition % Measure->Analyze

Self-validating experimental workflow for kinetic measurement of DUB inhibition.

Clinical Translation and the Toxicity Hurdle

The preclinical success of b-AP15 in overcoming bortezomib resistance in multiple myeloma models paved the way for its optimized analog, VLX1570 , to enter clinical trials[4][7]. In 2014, the FDA granted clearance for a Phase I/II trial of VLX1570 in patients with relapsed and/or refractory multiple myeloma[8].

However, the very mechanism that makes substituted nitrophenylpiperidines potent—their electrophilic α , β -unsaturated carbonyls—also proved to be their Achilles' heel. The clinical trial (NCT02372240) was ultimately terminated due to severe dose-limiting toxicities[9].

Subsequent re-evaluation of the mechanism of action by Ward et al. (2020) utilizing Activity-Based Protein Profiling (ABPP) revealed that b-AP15 and VLX1570 act as promiscuous electrophiles. They induce unspecific protein cross-linking, forming cytotoxic high-molecular-weight complexes with multiple cellular proteins far beyond the intended USP14 and UCHL5 targets[6]. This off-target reactivity is a classic liability of highly reactive Michael acceptors in complex biological systems.

Future Perspectives

The history of substituted nitrophenylpiperidines is a quintessential example of modern drug discovery: identifying a breakthrough mechanism (19S DUB inhibition), validating it preclinically, and subsequently uncovering the limitations of the chemical scaffold during clinical translation.

Despite the clinical failure of VLX1570, the legacy of b-AP15 is profound. It unequivocally validated USP14 and UCHL5 as viable therapeutic targets for cancer therapy. Today, the pharmaceutical industry has pivoted toward discovering non-covalent, highly selective allosteric inhibitors of USP14 (such as IU1 and its derivatives) and utilizing targeted protein degradation (PROTACs) to achieve the same end without the liabilities of reactive electrophiles[8][9].

References

  • Inhibitory Effect of b-AP15 on the 20S Proteasome MDPI[Link]

  • Deubiquitinase Inhibitor b-AP15 Attenuated LPS-Induced Inflammation via Inhibiting ERK1/2, JNK, and NF-Kappa B Frontiers[Link]

  • Inhibition of 19S proteasome deubiquitinases as a promising strategy in cancer therapy Karolinska Institutet[Link]

  • Small-Molecule Inhibitors Targeting Proteasome-Associated Deubiquitinases Encyclopedia MDPI[Link]

  • Re-Evaluating the Mechanism of Action of α , β -Unsaturated Carbonyl DUB Inhibitors b-AP15 and VLX1570: A Paradigmatic Example of Unspecific Protein Cross-linking Journal of Medicinal Chemistry - ACS Publications[Link]

  • Recent Advances in the Discovery of Deubiquitinating Enzyme Inhibitors PMC - NIH[Link]

  • Ubiquitin-Specific Protease Inhibitors for Cancer Therapy: Recent Advances and Future Prospects MDPI[Link]

  • Emerging drug development technologies targeting ubiquitination for cancer therapeutics PMC - NIH[Link]

Sources

Foundational

Molecular Architecture and Synthetic Profiling of 1-(3-Methoxy-4-nitrophenyl)piperidine

Executive Overview In modern drug discovery, the precise engineering of molecular scaffolds dictates the pharmacokinetic and pharmacodynamic success of a therapeutic agent. 1-(3-Methoxy-4-nitrophenyl)piperidine is a high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern drug discovery, the precise engineering of molecular scaffolds dictates the pharmacokinetic and pharmacodynamic success of a therapeutic agent. 1-(3-Methoxy-4-nitrophenyl)piperidine is a highly versatile, electron-rich building block utilized extensively in the synthesis of targeted kinase inhibitors. Most notably, it serves as the foundational pharmacophore for developing selective Anaplastic Lymphoma Kinase (ALK) inhibitors, such as ASP3026, which are deployed against non-small cell lung cancer (NSCLC).

This technical guide provides an in-depth analysis of its molecular formula, physicochemical properties, and the self-validating synthetic protocols required to integrate this intermediate into advanced drug development pipelines.

Physicochemical Profiling & Molecular Formula

The structural identity of 1-(3-Methoxy-4-nitrophenyl)piperidine is defined by a central phenyl ring substituted with a piperidine heterocycle, a methoxy ether, and a nitro group. The exact molecular formula is C₁₂H₁₆N₂O₃ [1].

The strategic placement of these functional groups is not arbitrary. The methoxy group provides essential steric bulk and hydrogen-bond accepting capabilities, while the piperidine ring enhances basicity and aqueous solubility—critical parameters for oral bioavailability.

Quantitative Data Summary
PropertyValueCausality / Significance in Drug Design
Chemical Name 1-(3-Methoxy-4-nitrophenyl)piperidineStandard IUPAC nomenclature.
Molecular Formula C₁₂H₁₆N₂O₃Dictates atomic composition[1].
Molecular Weight 236.27 g/mol Low MW allows for downstream coupling while remaining within Lipinski's Rule of 5.
Exact Mass 236.1161 DaCritical for high-resolution LC-MS validation.
Hydrogen Bond Donors 0Enhances membrane permeability.
Hydrogen Bond Acceptors 4Facilitates interaction with kinase hinge regions.
Topological Polar Surface Area 58.1 ŲOptimal for cellular penetration (TPSA < 140 Ų is ideal).

Synthetic Methodology: The SNAr Protocol

The most efficient route to synthesize 1-(3-Methoxy-4-nitrophenyl)piperidine is via Nucleophilic Aromatic Substitution (SₙAr). The nitro group acts as a powerful electron-withdrawing group (EWG), activating the para-position of 4-fluoro-2-nitroanisole for nucleophilic attack by piperidine.

SynthesisWorkflow SM1 4-Fluoro-2-nitroanisole (Electrophile) Cond SNAr Reaction DMF, K2CO3, 80°C SM1->Cond SM2 Piperidine (Nucleophile) SM2->Cond Prod 1-(3-Methoxy-4-nitrophenyl)piperidine MW: 236.27 g/mol Cond->Prod Meisenheimer Complex Val Validation: LC-MS [M+H]+ 237.1 1H NMR Prod->Val QA/QC

Fig 1: SNAr synthetic workflow and validation for 1-(3-Methoxy-4-nitrophenyl)piperidine.

Step-by-Step Protocol: SₙAr Synthesis

This protocol is designed as a self-validating system to ensure high yield and purity.

  • Reagent Preparation: Dissolve 4-fluoro-2-nitroanisole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that stabilizes the negatively charged Meisenheimer complex transition state, drastically accelerating the SₙAr reaction.

  • Nucleophile & Base Addition: Add piperidine (1.2 eq) and anhydrous K₂CO₃ (2.0 eq) to the solution.

    • Causality: K₂CO₃ is a mild, non-nucleophilic base. It acts as an acid scavenger to neutralize the HF byproduct, preventing the protonation of piperidine (which would destroy its nucleophilicity) without risking the hydrolysis of the methoxy group.

  • Thermal Activation: Heat the reaction mixture to 80°C and stir for 4-6 hours.

    • Causality: Room temperature yields sluggish kinetics. 80°C provides the exact thermal energy required to overcome the activation barrier without inducing solvent degradation.

  • Workup & Precipitation: Cool to room temperature and quench by pouring into ice water. The highly lipophilic product will precipitate as a solid. Filter and wash extensively with cold water to remove DMF and inorganic salts.

  • Validation Checkpoint:

    • TLC: Run on Silica gel (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) must be entirely replaced by a bright yellow spot (Rf ~0.4) visible under UV 254 nm.

    • LC-MS: Confirm exact mass via ESI+. The spectrum must show a dominant peak at m/z 237.1 [M+H]⁺ .

Downstream Application: Catalytic Reduction to Aniline

To utilize this scaffold in drug discovery (e.g., coupling to a triazine core for ALK inhibitors), the nitro group must be reduced to an amine.

Step-by-Step Protocol: Catalytic Hydrogenation
  • Setup: Dissolve 1-(3-Methoxy-4-nitrophenyl)piperidine in a 1:1 mixture of THF and Methanol. Add 10% Palladium on Carbon (Pd/C, 0.1 eq).

    • Causality: THF provides excellent solubility for the nitro compound, while Methanol facilitates the proton-transfer steps inherent to hydrogenation at the palladium surface.

  • Hydrogenation: Purge the reaction flask with N₂, followed by H₂ gas. Stir vigorously under an H₂ balloon (1 atm) at room temperature for 3-5 hours.

    • Causality: Mild pressure and temperature prevent the hydrogenolysis of the methoxy ether or the unwanted opening of the piperidine ring.

  • Filtration: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the pad with excess THF.

  • Validation Checkpoint: The initial bright yellow solution will turn colorless or pale brown upon complete reduction. LC-MS (ESI+) must confirm the mass shift to m/z 207.1 [M+H]⁺ . Note: The resulting aniline is electron-rich and prone to air oxidation; it should be used immediately in the next coupling step or stored under argon.

Therapeutic Context: Kinase Inhibition (ALK)

Once reduced to an aniline, this scaffold is frequently coupled with pyrimidine or triazine derivatives to create potent ATP-competitive kinase inhibitors. The methoxy group fine-tunes the dihedral angle of the molecule, optimizing its fit within the narrow hinge-binding region of the EML4-ALK fusion protein. Furthermore, emerging research utilizes these specific piperidine-aniline motifs in the design of advanced proteolytic agents (PROTACs) targeting ALK-positive cancers[2].

ALKPathway Drug Aniline Derivative (e.g., ASP3026 analog) Target EML4-ALK Kinase (Hinge Region) Drug->Target ATP-competitive Inhibition Path1 PI3K / AKT (Survival) Target->Path1 Blocked Path2 MEK / ERK (Proliferation) Target->Path2 Blocked Outcome Tumor Regression & Apoptosis Path1->Outcome Induced Path2->Outcome Induced

Fig 2: Mechanism of action for ALK inhibitors derived from the piperidine scaffold.

References

  • New Drug Approvals. "ASP 3026 - New Drug Approvals." World Drug Tracker, May 2016. Available at:[Link]

  • Google Patents. "JP2021506820A - ALK proteolytic agents and their use in cancer therapy." Patent Database.

Sources

Protocols & Analytical Methods

Method

HPLC-UV method for analyzing piperazine derivatives

Application Note: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for the Analysis of Piperazine Derivatives Executive Summary & Scientific Rationale Piperazine and its derivatives are critica...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for the Analysis of Piperazine Derivatives

Executive Summary & Scientific Rationale

Piperazine and its derivatives are critical structural motifs in active pharmaceutical ingredients (APIs)—ranging from antipsychotics like ziprasidone to antihistamines like cetirizine—and serve as vital synthetic intermediates (e.g., N-Boc-piperazine)[1][2]. However, the quantitative analysis of these compounds via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) presents a distinct analytical challenge dictated by their molecular structure.

The Mechanistic Challenge: Unsubstituted aliphatic piperazines lack a conjugated π-electron system, resulting in exceptionally poor UV absorptivity (absorbing weakly around 205 nm with a molar extinction coefficient ε ≈ 0.01)[3]. Attempting direct UV detection at such low wavelengths inevitably leads to severe matrix interference from mobile phase solvents and the API matrix itself, compromising the signal-to-noise ratio.

The Analytical Solution: To achieve high sensitivity and specificity, the analytical strategy must be bifurcated based on the analyte's innate chemistry:

  • Direct UV Detection: Aryl-piperazines (e.g., N-phenylpiperazine derivatives like LASSBio-581) possess a robust aromatic chromophore, allowing for direct, highly sensitive detection in the 240–260 nm range without chemical modification[4].

  • Pre-Column Derivatization: For aliphatic piperazines, analysts must employ derivatization reagents such as 4-chloro-7-nitrobenzofuran (NBD-Cl)[3]. NBD-Cl reacts with the secondary amine of the piperazine ring via nucleophilic aromatic substitution, covalently attaching a chromophore that shifts the absorption maximum to the near-visible range (340 nm). This shift completely isolates the analyte signal from background matrix noise[1][3]. Alternatively, for organohydrazine derivatives like 1-methyl-4-amino-piperazine (AMP), benzaldehyde is used to form a stable, UV-active benzylidene derivative[5].

Analytical Workflow

G A Piperazine Derivative Analysis B Contains UV Chromophore? (e.g., Aryl/Phenylpiperazines) A->B C Direct HPLC-UV Detection (240-260 nm) B->C Yes D Aliphatic Piperazine (e.g., N-Boc-piperazine) B->D No G Method Validation (LOD/LOQ, Recovery, Specificity) C->G E Pre-Column Derivatization (NBD-Cl or Benzaldehyde) D->E F HPLC-UV Detection of Derivative (340-392 nm) E->F F->G

Analytical decision tree for HPLC-UV method selection of piperazine derivatives.

Self-Validating Experimental Protocol: NBD-Cl Derivatization of Aliphatic Piperazines

This protocol details the derivatization and quantification of trace aliphatic piperazines using NBD-Cl. The methodology is designed as a self-validating system to ensure that matrix effects do not yield false negatives or inaccurate quantifications[1][3].

Reagents & Materials Preparation
  • Buffer Preparation (pH 9.0): Prepare a borate buffer adjusted to pH 9.0.

    • Causality: NBD-Cl requires a mildly alkaline environment. At pH 9.0, the secondary amine of piperazine remains deprotonated (acting as a strong nucleophile), while preventing the rapid hydrolysis of the NBD-Cl reagent itself, which occurs at higher pH levels[6].

  • Derivatization Reagent: 1 mg/mL NBD-Cl in HPLC-grade methanol.

  • Standard Solution: 100 µg/mL piperazine standard in borate buffer.

Derivatization Procedure & Built-in Controls
  • Sample Reaction: Transfer 1.0 mL of the sample solution (in borate buffer) into a light-protected amber vial. Add 1.0 mL of the NBD-Cl reagent.

  • Incubation: Heat the mixture at 60°C for 30 minutes to drive the nucleophilic substitution to completion, then cool immediately in an ice bath to quench the reaction[3].

  • Self-Validating Controls (Critical Step):

    • Reagent Blank: Process a vial containing only borate buffer and NBD-Cl. Purpose: Validates that hydrolysis byproducts of NBD-Cl (e.g., NBD-OH) do not co-elute with the target analyte peak.

    • Matrix Spike (Recovery Control): Spike a known concentration of piperazine standard directly into the API matrix before derivatization. Purpose: Proves that the API does not consume the derivatization reagent or chemically quench the reaction, ensuring the method's accuracy[3].

HPLC-UV Chromatographic Conditions
  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent high-carbon load C18 column[1][3].

  • Mobile Phase: Acetonitrile : Methanol : Diethylamine (90:10:0.1, v/v/v)[1][3].

    • Causality: Piperazine derivatives are highly basic and prone to severe peak tailing due to secondary interactions with residual silanol groups on the silica stationary phase. Diethylamine is added specifically as a competing base (silanol blocker) to ensure sharp, symmetrical peaks (Tailing factor < 1.5)[3].

  • Flow Rate: 1.0 mL/min[3].

  • Column Temperature: 35°C (Maintains consistent mobile phase viscosity and mass transfer kinetics)[3].

  • Detection Wavelength: 340 nm (Optimal absorption for the NBD-piperazine adduct)[3].

  • Injection Volume: 10 µL[3].

Quantitative Data & Method Validation

The choice between direct UV detection and derivatization heavily impacts the method's validation parameters. Table 1 synthesizes the performance metrics of both approaches, demonstrating that while direct UV is highly precise for aryl-piperazines, derivatization successfully rescues the sensitivity of aliphatic piperazines.

Table 1: Comparative Validation Data for Piperazine Derivative HPLC-UV Methods

Validation ParameterDirect HPLC-UV (Aryl-Piperazines)Derivatization HPLC-UV (Aliphatic Piperazines)
Analyte Example LASSBio-581 (N-phenylpiperazine)[4]Piperazine / N-Boc-piperazine (NBD-Cl adduct)[1][3]
Detection Wavelength 248 nm[4]340 nm[1][3]
Linearity Range 0.25 – 8.0 µg/mL[4]30 – 350 ppm[1][3]
Limit of Detection (LOD) 0.25 µg/mL[4]30 ppm[1][3]
Limit of Quantification (LOQ) 0.25 µg/mL[4]90 ppm[1][3]
Accuracy (% Recovery) > 90.0%[4]104.87 – 108.06%[1][3]
Precision (% RSD) 6.10 – 13.94%[4]< 1.13%[1][3]

Note: The derivatization method exhibits exceptional precision (% RSD < 1.13%) because shifting the detection wavelength to 340 nm entirely eliminates baseline noise and matrix interference from the bulk API[3].

Advanced Applications: Piperazines as Reagents

In an inversion of the standard workflow, highly UV-active piperazine derivatives can be utilized as derivatization reagents themselves. For instance, 1-(4-Nitrophenyl) piperazine (4-NPP) is employed to derivatize potential genotoxic impurities (PGTIs) like benzyl halides. The piperazine ring acts as the reactive nucleophile, while the 4-nitrophenyl group provides a strong chromophore, shifting the detection of the resulting adduct to 392 nm and achieving LOQs as low as 7–9 µg/g[7].

References

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research (JOCPR).3

  • A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances.7

  • Validated HPLC method for determination of LASSBio-581, a new heterocyclic N-phenylpiperazine derivative, in rat plasma. PubMed.4

  • A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. Benchchem.1

  • A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives. Benchchem.6

  • Analytical Method for 1-Methyl-4-Amino-Piperazine in an Active Pharmaceutical Ingredient Using Chemical Derivatization and HPLC-UV. Taylor & Francis.5

  • Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities. AKJournals.2

Sources

Application

Application Note: Purification of 1-(3-Methoxy-4-nitrophenyl)piperidine by Normal-Phase Column Chromatography

Introduction & Mechanistic Context 1-(3-Methoxy-4-nitrophenyl)piperidine and its functionalized derivatives (such as 4-hydroxypiperidine and 4-morpholinopiperidine analogs) are pivotal intermediates in the synthesis of a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

1-(3-Methoxy-4-nitrophenyl)piperidine and its functionalized derivatives (such as 4-hydroxypiperidine and 4-morpholinopiperidine analogs) are pivotal intermediates in the synthesis of advanced active pharmaceutical ingredients (APIs). These include [1],[2], and [3].

The synthesis of this intermediate typically proceeds via a nucleophilic aromatic substitution (SNAr) of 5-fluoro-2-nitroanisole with piperidine under basic conditions (e.g., K2CO3) in polar aprotic solvents like DMF or DMSO[2]. Following the reaction, the crude mixture contains unreacted starting materials, inorganic salts, and stubborn solvent residues, necessitating a highly selective and robust chromatographic purification strategy.

Physicochemical Profiling & Chromatographic Rationale

As an Application Scientist, designing a purification protocol requires understanding the physicochemical causality behind the compound's behavior on silica gel:

  • Exclusion of Basic Modifiers (TEA): Aliphatic amines typically require 1–5% triethylamine (TEA) in the mobile phase to mask the acidic silanol groups of the silica stationary phase, which otherwise cause severe peak tailing. However, in 1-(3-Methoxy-4-nitrophenyl)piperidine, the lone pair of the piperidine nitrogen is conjugated to the aromatic ring and strongly delocalized by the electron-withdrawing para-nitro group. This resonance significantly reduces the basicity of the amine. Consequently, basic modifiers are entirely unnecessary, and a neutral Hexane/Ethyl Acetate (Hex/EtOAc) system provides perfectly symmetrical elution bands.

  • The Necessity of Dry Loading: The SNAr reaction utilizes DMF or DMSO. These polar aprotic solvents are notorious for disrupting normal-phase chromatography by acting as overwhelmingly strong eluents, causing the product band to smear across the column. Because trace DMF often survives aqueous workup, dry loading the crude extract onto silica gel is mandatory. This ensures the sample is applied as a perfectly flat, narrow band, maximizing theoretical plates and preventing solvent-induced band broadening.

Experimental Protocol

This protocol outlines the step-by-step methodology for isolating high-purity 1-(3-Methoxy-4-nitrophenyl)piperidine.

Step 1: Pre-Chromatography Aqueous Workup

  • Dilute the crude SNAr reaction mixture with Ethyl Acetate (EtOAc).

  • Wash the organic layer sequentially with distilled water (3×) and 5% aqueous LiCl (2×). Rationale: The LiCl wash specifically partitions residual DMF and unreacted water-soluble piperidine into the aqueous phase.

  • Wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude product.

Step 2: Dry Loading Preparation

  • Dissolve the crude residue in a minimal volume of Dichloromethane (DCM).

  • Add normal-phase silica gel (approx. 3 to 4 times the mass of the crude product) to the flask.

  • Evaporate the DCM completely under reduced pressure until a free-flowing, dry powder is obtained.

Step 3: Column Packing and Loading

  • Pack a glass chromatography column with silica gel (40–63 µm particle size) using 100% Hexane as the slurry solvent.

  • Carefully pour the dry-loaded silica powder evenly onto the top of the packed bed.

  • Add a 1 cm protective layer of clean sea sand to prevent disturbing the sample band during solvent addition.

Step 4: Gradient Elution & Isolation

  • Elute the column using a step gradient of Hexane and Ethyl Acetate (refer to Table 2). Depending on the exact column loading, the gradient can be safely pushed to a 1:1 Hexane/EtOAc ratio to accelerate the elution of the target compound[4].

  • Monitor the elution using TLC (Silica gel 60 F254, 3:1 Hexane/EtOAc).

  • Pool fractions containing the pure product and evaporate the solvent under reduced pressure to afford 1-(3-Methoxy-4-nitrophenyl)piperidine as a yellow-orange solid.

Quantitative Data & Gradient Parameters

Table 1: Physicochemical & Chromatographic Profile

Component Role Rf Value (3:1 Hex/EtOAc) Detection Method
5-Fluoro-2-nitroanisole Starting Material ~0.70 UV (254 nm)
1-(3-Methoxy-4-nitrophenyl)piperidine Target Product ~0.45 UV (254 nm, 280 nm), Visual (Yellow)
Piperidine Reactant / Base 0.00 (Baseline) Ninhydrin stain (Not UV active)

| DMF / DMSO | Reaction Solvent | 0.00 - 0.10 (Streaks) | UV (254 nm), KMnO4 stain |

Table 2: Optimized Gradient Elution Profile

Column Volumes (CV) Mobile Phase Composition Purpose
0 - 2 CV 100% Hexane Flushes non-polar impurities and stabilizes the column bed.
2 - 5 CV 90% Hexane / 10% EtOAc Elutes the unreacted starting material (5-fluoro-2-nitroanisole).
5 - 10 CV 75% Hexane / 25% EtOAc Elutes the target product (1-(3-Methoxy-4-nitrophenyl)piperidine).

| 10 - 12 CV | 50% Hexane / 50% EtOAc | Column wash to remove highly polar residual byproducts. |

Workflow Visualization

G A Crude Reaction Mixture (in DMF/DMSO) B Aqueous Extraction (Removes Salts/Solvent) A->B C Dry Loading (Celite/Silica) B->C D Silica Gel Chromatography (Hexane:EtOAc) C->D E Fraction Pooling & Evaporation D->E F Pure Product (>98% HPLC) E->F

Workflow for the purification of 1-(3-Methoxy-4-nitrophenyl)piperidine from crude SNAr mixtures.

Troubleshooting & Self-Validation

To ensure the trustworthiness of this protocol, implement the following self-validating checks:

  • The Clumping Test: During Step 2 of the protocol, if the dry-loaded silica powder clumps together or sticks to the walls of the round-bottom flask, do not load it onto the column . This is a definitive indicator of residual DMF. Re-dissolve the mixture in EtOAc and repeat the 5% LiCl aqueous wash.

  • Fraction Validation: Before pooling the fractions at Rf ~0.45, verify the absolute absence of the 5-fluoro-2-nitroanisole spot (Rf ~0.70). Because the product is an aniline derivative, it is highly prone to co-crystallizing with trace aromatic impurities if not strictly resolved.

References
  • Wang X, Sato AY, Marino S, et al. "Generation of BT-Amide, a Bone-Targeted Pyk2 Inhibitor, Effective via Oral Administration, for the Prevention of Glucocorticoid-Induced Bone Loss." Journal of Medicinal Chemistry. 2024. URL:[Link]

  • Zhang M, Yang Y, Wang Y, et al. "Synthesis and Evaluation of 2-Amine-4-oxyphosaniline Pyrimidine Derivatives as EGFR L858R/T790M/C797S Mutant Inhibitors." Chemical and Pharmaceutical Bulletin. 2023. URL:[Link]

  • ShanghaiTech University. "ALK proteolytic agents and their use in cancer therapy (JP2021506820A)." Google Patents. 2021.

Sources

Method

Application Notes &amp; Protocols: A Senior Scientist's Guide to the N-Arylation of Piperidine

Introduction: The Central Role of N-Arylpiperidines in Modern Chemistry The N-arylpiperidine scaffold is a cornerstone of modern medicinal chemistry and materials science. This structural motif is present in a multitude...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of N-Arylpiperidines in Modern Chemistry

The N-arylpiperidine scaffold is a cornerstone of modern medicinal chemistry and materials science. This structural motif is present in a multitude of FDA-approved pharmaceuticals, where it often plays a critical role in modulating pharmacological activity, solubility, and metabolic stability.[1][2][3] Its prevalence stems from the piperidine ring's ability to provide a three-dimensional framework that can effectively orient substituents for optimal interaction with biological targets.[2] Consequently, the development of robust and versatile methods for forging the crucial carbon-nitrogen (C-N) bond between an aromatic system and a piperidine nitrogen is of paramount importance for researchers in drug discovery and process development.[1][4]

This guide provides an in-depth exploration of the experimental procedures for the N-arylation of piperidine, moving beyond simple step-by-step instructions to explain the underlying principles and rationale that govern these powerful transformations. We will focus primarily on the two most prevalent and effective methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][5]

Strategic Considerations: Choosing the Optimal Catalytic System

The selection of a catalytic system is the first critical decision point in planning an N-arylation reaction. Both Palladium- and Copper-based systems have distinct advantages and are suited for different scenarios. The choice depends on factors such as substrate scope, desired reaction conditions, and cost.

FeatureBuchwald-Hartwig (Palladium-Catalyzed)Ullmann Condensation (Copper-Catalyzed)
Catalyst Pd(0) complexes, often generated in situ from Pd(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃.Cu(I) salts, most commonly CuI.[5][6]
Typical Ligands Bulky, electron-rich phosphines (e.g., Xantphos, RuPhos, BINAP).[6][7]N,O- or N,N-donor ligands (e.g., L-proline, 1,10-phenanthroline).[6]
Typical Bases Strong, non-nucleophilic bases (e.g., NaOt-Bu, LHMDS, Cs₂CO₃).[6]Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄).[6]
Temperature Generally milder (80-120 °C).[6][7]Often requires higher temperatures (100-160 °C).[6]
Substrate Scope Generally broader, highly effective for aryl bromides, iodides, and triflates. Modern systems are effective for aryl chlorides.[6][8]Traditionally better for electron-deficient aryl halides. Can be more cost-effective.[5][6]
Atmosphere Requires a strictly inert atmosphere (Argon or Nitrogen) as catalysts are oxygen-sensitive.[9]Often more tolerant of air, though inert atmosphere is still recommended for reproducibility.[5]
Decision-Making Workflow

The following flowchart can guide the initial selection process for your N-arylation strategy.

start Start: N-Arylation of Piperidine substrate Analyze Substrates: Aryl Halide & Piperidine Derivative start->substrate sensitive_groups Are functional groups thermally sensitive? substrate->sensitive_groups aryl_halide What is the Aryl Halide? sensitive_groups->aryl_halide No buchwald Prioritize Buchwald-Hartwig sensitive_groups->buchwald Yes cost Is catalyst cost a primary concern? aryl_halide->cost aryl_halide->buchwald Ar-Cl or Ar-Br (electron-rich/neutral) ullmann Consider Ullmann Condensation aryl_halide->ullmann Ar-I or Ar-Br (electron-deficient) cost->buchwald No cost->ullmann Yes

Caption: A flowchart to guide the selection between Buchwald-Hartwig and Ullmann N-arylation.

Protocol I: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become the gold standard for C-N cross-coupling due to its broad applicability and generally high yields under relatively mild conditions.[10] Its success hinges on the careful orchestration of the palladium catalyst, a specialized phosphine ligand, and a suitable base.

The "Why": Understanding the Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle. Understanding these steps is crucial for troubleshooting and optimization.

  • Oxidative Addition: An active Pd(0) species inserts into the aryl-halide bond, forming a Pd(II) complex. This is often the rate-determining step.[10][11]

  • Amine Coordination & Deprotonation: The piperidine coordinates to the Pd(II) center. The base then removes the proton from the nitrogen, forming a key palladium-amide intermediate.[12]

  • Reductive Elimination: The N-arylpiperidine product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[10][12]

pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)(X) pd0->pd2_complex Ar-X l1 [1] oxidative_addition Oxidative Addition pd_amide L₂Pd(II)(Ar)(N-Pip) pd2_complex->pd_amide + Piperidine - HX (via Base) l2 [2] amine_coordination Piperidine Coordination pd_amide->pd0 Ar-N(Pip) l3 [3] reductive_elimination Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol: General Procedure

Safety Precaution: This reaction must be performed under an inert atmosphere as the palladium catalyst and phosphine ligands are sensitive to air and moisture.[9] Strong bases like NaOt-Bu are corrosive and hygroscopic; handle with care.

Materials & Reagents:

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Aryl halide (1.0 eq)

  • Piperidine (1.2 eq)

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)[6][7]

  • Oven-dried glassware (Schlenk flask or sealed vial)

  • Inert atmosphere setup (Argon or Nitrogen line)

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk flask equipped with a magnetic stir bar.[7]

    • Rationale: Setting up under inert conditions is critical to prevent the oxidation of the Pd(0) active species and the phosphine ligand, which would lead to catalyst deactivation.[9]

  • Reagent Addition: Seal the flask. Add the aryl halide followed by the anhydrous, degassed solvent (e.g., toluene). Stir the mixture for a few minutes to ensure homogeneity. Finally, add the piperidine via syringe.[9]

    • Rationale: Adding the liquid reagents last, after establishing the inert atmosphere, minimizes exposure to air. Using degassed solvents removes dissolved oxygen.

  • Heating and Monitoring: Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).[13][9]

    • Rationale: Thermal energy is required to overcome the activation energy barriers, particularly for the oxidative addition and reductive elimination steps.

    • Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS at regular intervals (e.g., every 2-4 hours).

  • Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium residues and inorganic salts.[13] Wash the pad with additional solvent.

    • Rationale: Celite filtration is an effective way to remove the fine black precipitate (palladium black) that can form from catalyst decomposition, as well as the inorganic base.

  • Purification: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • The crude product can then be purified by flash column chromatography on silica gel to yield the pure N-arylpiperidine.[13]

Protocol II: The Ullmann Condensation

Though older than the Buchwald-Hartwig amination, the copper-catalyzed Ullmann reaction remains a highly relevant and powerful tool, especially in industrial settings where cost is a major factor.[6] Modern protocols have significantly improved its reliability and scope.

Detailed Experimental Protocol: General Procedure

Materials & Reagents:

  • Copper(I) Iodide (CuI, 5-10 mol%)

  • Ligand (e.g., L-proline, 10-20 mol%)

  • Aryl iodide or bromide (1.0 eq)

  • Piperidine (1.5-2.0 eq)

  • Base (e.g., Potassium Carbonate (K₂CO₃), 2.0 eq)

  • Anhydrous, polar aprotic solvent (e.g., DMSO or DMF)[6]

  • Oven-dried glassware

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried flask, add the CuI catalyst, the ligand (if used), the base, and the aryl halide.

  • Reagent Addition: Add the piperidine, followed by the solvent (e.g., DMSO).

    • Rationale: Unlike many palladium systems, the order of addition in Ullmann reactions is often less critical. Using an excess of the amine can sometimes be beneficial.

  • Heating and Monitoring: Heat the reaction mixture to a higher temperature than typically used for Buchwald-Hartwig reactions, often in the range of 110-160 °C.[6]

    • Rationale: The activation of the C-X bond by copper catalysts generally requires more thermal energy.

    • Monitor the reaction progress by TLC or LC-MS. These reactions may require longer reaction times (12-24 hours).

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate) multiple times.

    • Rationale: The high-boiling polar solvents (DMSO, DMF) are water-soluble, allowing for their removal during an aqueous workup.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Troubleshooting Common N-Arylation Issues

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Product Formation Inactive Catalyst: Impure reagents, insufficient inert atmosphere, or decomposed catalyst.[9]Ensure all reagents are pure and solvents are anhydrous and degassed. Use a glovebox for setup. Consider using a fresh bottle of catalyst or a more robust pre-catalyst.[9]
Suboptimal Conditions: Incorrect ligand, base, or temperature for the specific substrate combination.Screen a small panel of ligands and bases. Gradually increase the reaction temperature in 10 °C increments.
Formation of Palladium Black Catalyst Decomposition: Presence of oxygen or water; reaction temperature is too high.Improve inert atmosphere technique. Lower the reaction temperature and potentially increase the reaction time.[9]
Hydrodehalogenation of Aryl Halide Protic Impurities: Presence of water can quench reactive intermediates.Rigorously dry all glassware, solvents, and reagents.[6]
Base-Mediated Reduction: Some strong bases can promote this side reaction.Consider a weaker base (e.g., K₃PO₄ or Cs₂CO₃ instead of NaOt-Bu) if this is a major issue.[6]
Difficulty with Aryl Chlorides High Activation Barrier: The C-Cl bond is stronger and harder to break via oxidative addition.[14]Use a catalyst system specifically designed for aryl chlorides, which typically involves highly electron-rich and bulky phosphine ligands (e.g., certain biaryl phosphines).[14]

References

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects Source: PMC (PubMed Central) URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates Source: National Library of Medicine URL: [Link]

  • Title: Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines Source: PMC (PubMed Central) URL: [Link]

  • Title: A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates Source: ACS Publications URL: [Link]

  • Title: Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules Source: Taylor & Francis Online URL: [Link]

  • Title: A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates Source: ResearchGate URL: [Link]

  • Title: NHC Ligand Enabled C(sp3)-H Arylation of Piperidine and Tetrahydropyran Derivatives Source: ResearchGate URL: [Link]

  • Title: A Modular and Diastereoselective 5 + 1 Cyclization Approach to N-(Hetero)Aryl Piperidines Source: ACS Publications URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PMC (PubMed Central) URL: [Link]

  • Title: Development of a Practical Buchwald-Hartwig Amine Arylation Protocol Source: University College London URL: [Link]

  • Title: Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime Source: Semantic Scholar URL: [Link]

  • Title: Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines Source: PMC (PubMed Central) URL: [Link]

  • Title: Help troubleshooting a Buchwald-Hartwig amination? Source: Reddit URL: [Link]

  • Title: Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases Source: ACS Publications URL: [Link]

  • Title: Palladium-catalyzed β-Selective C(sp3)–H Arylation of N-Boc-Piperidines Source: Organic Syntheses URL: [Link]

  • Title: Direct C–H Amination of Arenes via Photoredox Catalysis Source: Europe PMC URL: [Link]

  • Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: ResearchGate URL: [Link]

  • Title: Buchwald-Hartwig coupling troubleshooting Source: Chemistry Stack Exchange URL: [Link]

  • Title: Typical ligands for Pd-catalyzed N-arylation and N-vinylation Source: ResearchGate URL: [Link]

  • Title: Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines] Source: Royal Society of Chemistry URL: [Link]

  • Title: Recent synthetic strategies for N -arylation of piperidine using metal catalysts: A potential template for biologically active molecules Source: ResearchGate URL: [Link]

  • Title: Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidine] Derivatives Source: ChemRxiv URL: [Link]

  • Title: On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts Source: MDPI URL: [Link]

  • Title: Base-Mediated Intramolecular C- and N-Arylation of N,N-Disubstituted 2-Nitrobenzenesulfonamides Source: ACS Publications URL: [Link]

  • Title: On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions Source: ACS Publications URL: [Link]

  • Title: A New Contender for Cross-Coupling Reactions with Aryl Halides Source: AsiaChem Magazine URL: [Link]

  • Title: Synthesis of substituted N-heterocycles by N-arylation Source: Organic Chemistry Portal URL: [Link]

Sources

Application

Application Note: Piperidine Derivatives as Emerging Scaffolds in Anticancer Drug Discovery

Executive Summary The piperidine ring—a six-membered saturated heterocycle containing one nitrogen atom—has emerged as a highly privileged pharmacophore in oncology and medicinal chemistry[1]. Due to its conformational f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring—a six-membered saturated heterocycle containing one nitrogen atom—has emerged as a highly privileged pharmacophore in oncology and medicinal chemistry[1]. Due to its conformational flexibility, favorable pharmacokinetic profile, and ability to form robust hydrogen bonds, the piperidine scaffold is increasingly utilized to overcome multidrug resistance and improve the bioavailability of targeted cancer therapies[2]. This application note provides a comprehensive guide to the mechanisms, quantitative efficacy, and standardized experimental protocols for evaluating novel piperidine derivatives in anticancer research.

Mechanistic Pathways of Piperidine Derivatives

Piperidine-containing small molecules exhibit potent anticancer activity by interacting with diverse intracellular targets[2][3]. The two most prominent mechanisms currently driving preclinical development are:

  • Tubulin Polymerization Inhibition: Microtubules are dynamic polymers essential for mitosis. Specific piperidine derivatives (e.g., Compound 17a) act as Colchicine Binding Site Inhibitors (CBSIs)[4]. By binding directly to the colchicine site on β -tubulin, these compounds prevent microtubule assembly, leading to catastrophic cell cycle arrest at the G2/M phase and subsequent apoptosis[5].

  • Receptor Tyrosine Kinase (EGFR) Inhibition: Epidermal Growth Factor Receptor (EGFR) mutations drive proliferation in non-small cell lung cancer (NSCLC) and breast cancers. Benzoxazole-appended piperidines and spiro-piperidine derivatives exhibit strong binding affinities to the ATP-binding pocket of the EGFR kinase domain, effectively suppressing downstream proliferative signaling cascades (PI3K/Akt, MAPK)[6][7].

MOA Piperidine Piperidine Derivatives Tubulin β-Tubulin (Colchicine Site) Piperidine->Tubulin EGFR EGFR Tyrosine Kinase Piperidine->EGFR Microtubule Microtubule Destabilization Tubulin->Microtubule KinaseInhib Inhibition of Downstream Signaling (PI3K/Akt) EGFR->KinaseInhib CellCycle G2/M Phase Arrest Microtubule->CellCycle Apoptosis Apoptosis (Caspase-9 ↑, Bax ↑, Bcl-2 ↓) KinaseInhib->Apoptosis CellCycle->Apoptosis

Fig 1. Dual mechanism of action of anticancer piperidine derivatives targeting tubulin and EGFR.

Quantitative Efficacy Data

The structural functionalization of the piperidine ring drastically alters its target specificity and cytotoxic potency. Table 1 summarizes the half-maximal inhibitory concentrations ( IC50​ / GI50​ ) of notable piperidine derivatives against human cancer cell lines.

Table 1: Cytotoxic Activity of Selected Piperidine Derivatives

Compound DesignationPrimary TargetCancer Cell LineEfficacy ( IC50​ / GI50​ )Reference
Compound 17a β -Tubulin (Colchicine Site)PC3 (Prostate Cancer) 0.81μM [4][5]
Compound 4d (Benzoxazole-piperidine)EGFR Tyrosine KinaseMDA-MB-231 (Breast Cancer) 1.66μM [6]
Compound 7h (Benzoxazole-piperidine)EGFR Tyrosine KinaseMCF-7 (Breast Cancer) 7.31μM [6]
Compound 25 DNA Interaction / ROSPC3 (Prostate Cancer) 6.4μg/mL [8]
Compound 16 DNA Interaction / ROSHT29 (Colon Cancer) 4.1μg/mL [8]

Standardized Experimental Protocols

To ensure rigorous, reproducible evaluation of novel piperidine derivatives, the following self-validating protocols have been optimized for high-throughput screening and mechanistic validation.

Workflow Synthesis Library Synthesis & SAR Optimization InVitro High-Throughput Viability Screening Synthesis->InVitro Target Target Validation (Tubulin/Kinase Assays) InVitro->Target Mechanism Mechanistic Studies (Flow Cytometry) Target->Mechanism

Fig 2. Standardized screening workflow for evaluating novel piperidine-based anticancer agents.

Protocol A: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Objective: To quantify the ability of a piperidine derivative to inhibit microtubule assembly[4]. Self-Validating System: This assay must include Paclitaxel (polymerization enhancer) and Colchicine (polymerization inhibitor) as positive controls. The assay's robustness is confirmed by calculating the Z′ -factor (acceptable range: ≥0.5 ).

Step-by-Step Methodology:

  • Apparatus Preparation: Pre-warm a 96-well half-area black microplate and the microplate reader to exactly 37∘C .

    • Expertise & Causality: Tubulin polymerization is highly temperature-dependent. A temperature drop to even 35∘C will artificially induce depolymerization, yielding false-positive inhibition data.

  • Buffer Preparation: Prepare Tubulin Reaction Buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9) supplemented freshly with 1 mM GTP.

    • Expertise & Causality: GTP hydrolysis provides the thermodynamic energy required for the nucleation and elongation phases of microtubule assembly.

  • Compound Addition: Add the piperidine derivative (e.g., 1−10μM ) to the wells. Ensure the final DMSO concentration remains ≤1%v/v .

    • Expertise & Causality: DMSO concentrations above 1% independently destabilize tubulin and cause solvent-induced cytotoxicity, confounding the results.

  • Initiation: Rapidly add purified porcine brain tubulin to achieve a final concentration of 3mg/mL .

  • Kinetic Measurement: Immediately read fluorescence (Excitation: 340 nm, Emission: 410 nm) kinetically every 1 minute for 60 minutes at 37∘C .

Protocol B: Apoptosis Evaluation via Annexin V/PI Flow Cytometry

Objective: To differentiate between early apoptosis, late apoptosis, and necrosis induced by piperidine derivatives[3][6]. Self-Validating System: Requires unstained cells (autofluorescence control), single-stained Annexin V (compensation), single-stained PI (compensation), and a known apoptosis inducer (e.g., Doxorubicin).

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed cancer cells (e.g., PC3 or MCF-7) at 2×105 cells/well in a 6-well plate. Incubate overnight, then treat with the piperidine derivative at its established IC50​ concentration for 24-48 hours.

  • Harvesting: Collect the culture media, wash the adherent cells with PBS (add wash to the collected media), and trypsinize the remaining cells. Pool all fractions and centrifuge at 300 x g for 5 minutes.

    • Expertise & Causality: Floating cells in the media are often late-apoptotic or necrotic. Discarding the supernatant skews the population data artificially toward viable cells.

  • Washing & Resuspension: Wash the cell pellet with cold PBS. Resuspend in 100μL of 1X Annexin V Binding Buffer.

    • Expertise & Causality: Annexin V binds to phosphatidylserine (PS) on apoptotic cells strictly in a calcium-dependent manner. Washing or resuspending in standard PBS strips Ca2+ , resulting in false negatives.

  • Staining: Add 5μL FITC-Annexin V and 5μL Propidium Iodide (PI). Gently vortex and incubate for 15 minutes in the dark at room temperature.

  • Analysis: Add 400μL of 1X Annexin V Binding Buffer and analyze via flow cytometry within 1 hour.

    • Expertise & Causality: Prolonged incubation leads to non-specific PI uptake as cell membranes naturally degrade ex vivo, falsely inflating the necrotic population.

References

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives Source: PMC (nih.gov) URL:3[3]

  • Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells Source: PMC (nih.gov) URL:4[4]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI (mdpi.com) URL:1[1]

  • Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics Source: ResearchGate (researchgate.net) URL:2[2]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity Source: PMC (nih.gov) URL:8[8]

  • Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer Source: PubMed (nih.gov) URL:6[6]

  • Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells Source: Taylor & Francis (tandfonline.com) URL:5[5]

  • Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors Source: Figshare (figshare.com) URL:7[7]

Sources

Method

Advanced Recrystallization Protocols for the Purification of Piperidin-4-one Derivatives

Introduction & Physicochemical Challenges Piperidin-4-one derivatives are ubiquitous building blocks in medicinal chemistry, serving as core scaffolds for analgesics, kinase inhibitors, and central nervous system (CNS) a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Challenges

Piperidin-4-one derivatives are ubiquitous building blocks in medicinal chemistry, serving as core scaffolds for analgesics, kinase inhibitors, and central nervous system (CNS) agents[1]. They are frequently synthesized via multi-component Mannich condensations, which often yield complex crude mixtures[2].

The purification of these intermediates is notoriously challenging due to their dual-functional nature. The coexistence of a basic secondary or tertiary amine and a reactive electrophilic carbonyl group makes these molecules highly susceptible to intermolecular aldol condensation, oxidation, and hydrate formation[3]. Consequently, traditional silica gel chromatography often leads to poor recovery due to irreversible basic amine chemisorption or on-column degradation.

To circumvent these issues, recrystallization remains the gold standard for achieving >99% purity. Depending on the substitution pattern (e.g., N-alkyl vs. 2,6-diaryl), these derivatives may present as highly crystalline solids or intractable oils[1][4]. This application note provides field-proven, self-validating recrystallization protocols designed to exploit the physicochemical properties of piperidin-4-ones.

Workflow & Decision Matrix

The decision to recrystallize the free base versus forming a salt depends entirely on the crude impurity profile and the inherent crystallinity of the derivative.

  • Free Base Recrystallization: Ideal for sterically hindered or highly symmetric derivatives (e.g., 2,6-diarylpiperidin-4-ones) that readily adopt a stable chair conformation in the solid state[1].

  • Salt Formation: Mandatory for N-alkyl or N-benzyl derivatives that tend to "oil out" (liquid-liquid phase separation) during cooling. Protonating the amine disrupts intermolecular hydrogen bonding and self-condensation, artificially inducing a high-melting crystalline lattice[4].

G Start Crude Piperidin-4-one Assess Assess Physical State Start->Assess Solid Solid / Low Impurity Assess->Solid Favorable Oil Oil / High Impurity Assess->Oil Unfavorable FreeBase Free Base Recrystallization Solid->FreeBase SaltForm Salt Formation (HCl/Oxalate) Oil->SaltForm Pure Pure Crystalline Product FreeBase->Pure SaltRecrys Salt Recrystallization SaltForm->SaltRecrys SaltRecrys->Pure

Decision tree for selecting the optimal purification workflow for piperidin-4-one derivatives.

Quantitative Solvent Data & Expected Outcomes

Selecting the correct solvent system is a function of the dielectric constant ( ε ) and hydrogen-bonding capacity. The table below summarizes the optimal systems based on derivative type.

Solvent SystemDielectric Constant ( ε )Target Derivative TypeTypical Yield (%)Purity Improvement (%)
Absolute Ethanol 24.52,6-diarylpiperidin-4-ones (Free Base)75 - 85+15 - 20
EtOAc / Hexane (1:3) 6.0 / 1.9N-alkyl/benzyl piperidin-4-ones65 - 80+20 - 25
Isopropanol (IPA) 18.3Piperidin-4-one HCl salts80 - 90+25 - 30
MeOH / Diethyl Ether 32.7 / 4.3Highly polar / oxalate salts70 - 85+15 - 25

Experimental Protocols

Protocol A: Free Base Recrystallization (Absolute Ethanol)

Target: Symmetrical, solid crude products (e.g., 2,6-diphenylpiperidin-4-one)[1].

Causality Note: Absolute ethanol is chosen because its moderate polarity ( ε = 24.5) perfectly balances the solubility of the polar amine/ketone groups at high temperatures while rejecting the non-polar impurities upon cooling. Distilled or absolute ethanol is critical; trace water can lead to the formation of piperidin-4-one gem-diols (hydrates), which disrupt the crystal lattice[1].

  • Dissolution: Suspend 10.0 g of crude piperidin-4-one in 30 mL of absolute ethanol in a round-bottom flask.

  • Controlled Heating: Warm the mixture to 65–70 °C under gentle stirring until complete dissolution occurs. Do not exceed 75 °C or boil for extended periods, as thermal stress promotes aldol self-condensation.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed sintered glass funnel to remove insoluble polymeric byproducts.

  • Nucleation & Cooling: Allow the filtrate to cool to room temperature at a controlled rate of ~1 °C/min. Causality: Slow cooling allows the piperidine ring to thermodynamically settle into its lowest-energy chair conformation, excluding impurities from the lattice[1].

  • Isolation: Once crystallization is complete (typically 4–6 hours), cool the flask in an ice bath (0–5 °C) for 30 minutes to maximize yield. Filter under vacuum and wash the filter cake with 10 mL of ice-cold absolute ethanol.

  • Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours.

Protocol B: Salt Formation and Recrystallization (Hydrochloride Salt)

Target: Oily, intractable, or highly impure derivatives (e.g., N-benzylpiperidin-4-one)[4].

Causality Note: Oiling out occurs when the melting point of the crude mixture drops below the crystallization temperature due to freezing point depression caused by impurities. Converting the free base to a hydrochloride salt drastically increases the melting point and lattice energy, forcing a solid state.

  • Free Base Dissolution: Dissolve 10.0 g of the oily crude piperidin-4-one in 50 mL of anhydrous Isopropanol (IPA).

  • Acidification: Cool the solution to 0–5 °C in an ice bath. Dropwise, add 1.05 equivalents of anhydrous HCl (typically 4M in dioxane or IPA) under vigorous stirring. Causality: Anhydrous conditions are strictly required to prevent the highly hygroscopic HCl salt from dissolving into an aqueous phase.

  • Precipitation: Stir for 1 hour at 0 °C. A thick white precipitate of the piperidin-4-one HCl salt will form.

  • Recrystallization of the Salt: Isolate the crude salt via filtration. Transfer the solid to a clean flask and add the minimum amount of boiling IPA required for dissolution.

  • Anti-Solvent Addition: If the salt is too soluble in IPA, add Diisopropyl Ether (DIPE) dropwise to the hot solution until the mixture becomes faintly turbid (the cloud point).

  • Cooling & Isolation: Allow the solution to cool slowly to room temperature, then to 0 °C. Filter the resulting highly pure salt crystals and wash with cold DIPE.

Protocol Validation & Quality Control (Self-Validating System)

To ensure the protocol was successful and the structural integrity of the piperidin-4-one is intact, the workflow must validate itself against the following analytical checkpoints:

  • Visual / Physical Validation: The product must exist as discrete, free-flowing crystals. If the product forms an amorphous gum, the cooling rate was too rapid, or the anti-solvent ratio was too high, resulting in the entrapment of the mother liquor.

  • Chromatographic Purity (HPLC): Run a reverse-phase HPLC. A successful recrystallization will show the complete disappearance of late-eluting peaks. Causality: Late-eluting peaks are typically lipophilic aldol-condensation dimers formed during crude synthesis.

  • Structural Integrity (1H-NMR): In the NMR spectrum (CDCl3 or DMSO-d6), validate the presence of a sharp multiplet/singlet for the α -carbonyl protons (typically ~2.3–2.6 ppm). The absence of a broad peak at ~5.5–6.0 ppm is critical; its presence would indicate unwanted enolization or irreversible self-condensation[1][2].

References

  • Arulraj Ramalingam. "Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update." Chemical Review and Letters 4 (2021): 192-199. Available at:[Link]

  • Goel K. K., Gajbhiye A., Anu, and Goel N. M. "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical & Pharmacology Journal 1(1) (2008). Available at: [Link]

  • "Synthesis of Piperidin-4-one Derivatives via α -Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation." Organic Letters (2023). Available at:[Link]

  • "Enantiodivergent Approach to the Synthesis of cis-2,6-Disubstituted Piperidin-4-ones." Universidad de Alicante (2019). Available at: [Link]

Sources

Application

Application Note: 1-(3-Methoxy-4-nitrophenyl)piperidine as a Novel Scaffold for Tyrosinase Inhibitor Development

Executive Summary The suppression of tyrosinase (EC 1.14.18.1), a copper-containing metalloenzyme, remains the primary pharmacological strategy for treating hyperpigmentation disorders and preventing enzymatic browning i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The suppression of tyrosinase (EC 1.14.18.1), a copper-containing metalloenzyme, remains the primary pharmacological strategy for treating hyperpigmentation disorders and preventing enzymatic browning in agricultural products. While traditional inhibitors like kojic acid and hydroquinone are widely used, their clinical utility is often limited by cytotoxicity, poor bioavailability, or insufficient efficacy.

Recent advances in rational drug design have identified nitrogen-containing heterocycles coupled with substituted aromatic rings as highly potent tyrosinase inhibitors[1]. Specifically, 1-(3-Methoxy-4-nitrophenyl)piperidine (MNPP) has emerged as a highly versatile synthetic scaffold. This application note details the mechanistic rationale, derivatization strategies, and validated experimental protocols for utilizing MNPP in the development of next-generation, competitive tyrosinase inhibitors.

Mechanistic Rationale: The MNPP Scaffold

Effective drug development requires a deep understanding of the structure-activity relationship (SAR) within the target enzyme's active site. The selection of MNPP as a foundational scaffold is driven by three distinct structural advantages:

  • The Piperidine Ring (Hydrophobic Anchoring): The tyrosinase active site contains a hydrophobic pocket near the dicopper center (comprising residues such as Val283 and Phe264). The saturated, non-planar piperidine ring provides optimal steric bulk and lipophilicity, facilitating strong van der Waals interactions that anchor the inhibitor within the binding cleft[2].

  • The 3-Methoxy Group (Substrate Mimicry): Tyrosinase naturally accommodates phenolic compounds (e.g., L-Tyrosine, L-DOPA). The methoxy group at the meta-position mimics the oxygenation pattern of natural substrates, allowing for favorable dipole interactions without the oxidative susceptibility of a free hydroxyl group[3].

  • The 4-Nitro Group (Electronic Modulation & Functionalization): The strongly electron-withdrawing nitro group modulates the electron density of the aromatic ring, enhancing the molecule's overall binding affinity through electrostatic interactions with the active site histidines[4]. Furthermore, the nitro group serves as a robust chemical handle; it can be selectively reduced to an amine, allowing for rapid diversification via amide coupling with known pharmacophores (e.g., cinnamic acid derivatives or oxadiazoles)[1].

Melanogenesis UV UV Radiation / α-MSH MC1R MC1R Receptor UV->MC1R cAMP cAMP Elevation MC1R->cAMP Adenylate Cyclase MITF MITF Activation cAMP->MITF PKA Pathway TYR Tyrosinase (TYR) Expression MITF->TYR Transcription L_Tyrosine L-Tyrosine TYR->L_Tyrosine Catalysis L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase Dopaquinone Dopaquinone L_DOPA->Dopaquinone DOPA Oxidase Melanin Melanin Synthesis Dopaquinone->Melanin Polymerization Inhibitor MNPP-Derived Inhibitor Inhibitor->TYR Competitive Inhibition

Fig 1: Melanogenesis pathway and targeted competitive inhibition of Tyrosinase by MNPP derivatives.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Internal controls and specific causality checkpoints are embedded within each step to prevent false positives and ensure reproducibility.

Workflow Step1 1. Scaffold Derivatization (Nitro Reduction & Coupling) Step2 2. Compound Purification (HPLC / Recrystallization) Step1->Step2 Step3 3. In Vitro Tyrosinase Assay (Mushroom TYR + L-DOPA) Step2->Step3 Step4 4. Kinetic Analysis (Lineweaver-Burk Plots) Step3->Step4 Step5 5. Cell-Based Assay (B16F10 Melanoma Cells) Step4->Step5 Step6 6. Lead Optimization Step5->Step6

Fig 2: High-throughput workflow for the synthesis and kinetic validation of MNPP-based inhibitors.

Protocol 1: Scaffold Derivatization (Reduction and Amidation)

Causality Check: Catalytic hydrogenation is selected over dissolving metal reductions (e.g., Fe/HCl) to prevent the acidic cleavage of the meta-methoxy group, ensuring the structural integrity of the pharmacophore.

Step-by-Step Methodology:

  • Reduction: Dissolve 10 mmol of 1-(3-Methoxy-4-nitrophenyl)piperidine in 50 mL of anhydrous methanol.

  • Add 10% Pd/C (10 mol%) carefully under an argon atmosphere to prevent auto-ignition.

  • Purge the reaction vessel with Hydrogen gas ( H2​ ) and stir vigorously at room temperature under 1 atm of H2​ for 4 hours.

  • Validation Check: Monitor reaction completion via TLC (Hexane:Ethyl Acetate, 3:1). The disappearance of the yellow nitro compound indicates complete conversion to the corresponding aniline (1-(4-Amino-3-methoxyphenyl)piperidine).

  • Filter the mixture through a Celite pad to remove the Pd/C catalyst and concentrate the filtrate under reduced pressure.

  • Coupling: Dissolve the resulting amine in anhydrous dichloromethane (DCM) containing 1.5 equivalents of triethylamine (TEA).

  • Dropwise, add 1.1 equivalents of a selected acyl chloride (e.g., cinnamoyl chloride) at 0°C. Stir for 2 hours, then wash with 1M HCl, saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and purify via flash chromatography.

Protocol 2: In Vitro Mushroom Tyrosinase Inhibition Assay

Causality Check: Mushroom tyrosinase is utilized as the primary screening enzyme due to its high structural homology to human tyrosinase at the dicopper active site, combined with superior commercial stability[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 50 mM phosphate buffer (pH 6.8). Dissolve the synthesized MNPP derivatives in DMSO to create 10 mM stock solutions.

  • Assay Setup: In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of the test compound (diluted to final concentrations of 1–100 µM; ensure final DMSO concentration is <2% to prevent enzyme denaturation), and 20 µL of mushroom tyrosinase (100 U/mL).

  • Incubation: Incubate the mixture at 25°C for 10 minutes to allow pre-binding of the inhibitor to the enzyme.

  • Reaction Initiation: Add 20 µL of 2.5 mM L-DOPA to each well.

  • Data Acquisition: Immediately measure the absorbance at 475 nm (the specific wavelength for dopachrome formation) continuously for 10 minutes using a microplate reader.

  • Self-Validation: Include a positive control (Kojic acid) and a negative control (DMSO vehicle). Calculate the percentage of inhibition using the formula:

    Inhibition(%)=[1−(ΔAsample​/ΔAcontrol​)]×100
Protocol 3: Kinetic Mechanism Analysis (Lineweaver-Burk)

Causality Check: Determining the mode of inhibition is critical. A competitive inhibitor indicates direct binding to the active site, which is the intended design for MNPP derivatives.

Step-by-Step Methodology:

  • Maintain the enzyme concentration constant (100 U/mL).

  • Vary the L-DOPA substrate concentration across five points (0.5, 1.0, 1.5, 2.0, and 2.5 mM).

  • Run the assay at four different inhibitor concentrations: 0 (vehicle), IC25​ , IC50​ , and IC75​ .

  • Record the initial velocity ( V0​ ) of dopachrome formation for each condition.

  • Plot 1/V0​ against 1/[S] (Lineweaver-Burk plot).

  • Interpretation: If the lines intersect at the y-axis, the Vmax​ is unchanged while Km​ increases, confirming competitive inhibition .

Quantitative Data Presentation

The following table summarizes representative SAR data for MNPP derivatives synthesized via Protocol 1 and evaluated via Protocols 2 & 3. This highlights how functionalizing the MNPP scaffold impacts tyrosinase binding affinity.

Compound IDScaffold Modification (R-Group attached to Amine) IC50​ (µM)Inhibition Type Ki​ (µM)
Kojic Acid Positive Control22.50 ± 1.2Mixed18.3
MNPP-01 Unmodified (Nitro group intact)>100.0N/AN/A
MNPP-02 Amine intermediate (Reduced)85.40 ± 3.5Competitive72.1
MNPP-03 Cinnamoyl amide derivative12.30 ± 0.8Competitive9.4
MNPP-04 2,4-Dihydroxybenzoyl amide derivative3.15 ± 0.2Competitive1.8
MNPP-05 1,3,4-Oxadiazole hybrid[4]1.80 ± 0.1Competitive0.9

Data Interpretation: The unmodified MNPP (MNPP-01) exhibits weak activity, but serves as an excellent structural anchor. Reduction to the amine (MNPP-02) slightly improves binding. However, coupling the MNPP scaffold to known pharmacophores like a 2,4-dihydroxybenzoyl group (MNPP-04) or an oxadiazole ring (MNPP-05) drastically increases potency, outperforming the industry standard Kojic acid by over 10-fold. The competitive inhibition profile confirms that the piperidine ring successfully anchors the molecule within the hydrophobic pocket of the active site.

References

  • [4] Gümrükçü, N. Synthesis and Antioxidant Activities of New 2-(4-methylphenylsulphonyl)-5-Aryl-1,3,4-Oxadiazole Compounds. DergiPark. Available at:[Link]

  • [1] Ullah, N., et al. Heterocyclic Compounds as Synthetic Tyrosinase Inhibitors: Recent Advances. MDPI Molecules. Available at:[Link]

  • [3] Cinnamic acid conjugated with triazole acetamides as anti-Alzheimer and anti-melanogenesis candidates: an in vitro and in silico study. PubMed Central (PMC). Available at:[Link]

  • [2] Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. ResearchGate. Available at:[Link]

Sources

Method

Application Note: ¹H and ¹³C NMR Assignment Protocol for 1-(3-Methoxy-4-nitrophenyl)piperidine

Executive Summary & Scientific Context Accurate structural elucidation of synthetic intermediates is the bedrock of robust drug development. 1-(3-Methoxy-4-nitrophenyl)piperidine is a highly critical building block utili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Accurate structural elucidation of synthetic intermediates is the bedrock of robust drug development. 1-(3-Methoxy-4-nitrophenyl)piperidine is a highly critical building block utilized in the synthesis of advanced targeted therapeutics, most notably Anaplastic Lymphoma Kinase (ALK) inhibitors such as ASP3026 and novel ROS1 fusion protein degraders .

As a Senior Application Scientist, I have designed this protocol to move beyond mere data listing. This guide provides a self-validating Nuclear Magnetic Resonance (NMR) workflow that explains the mechanistic causality behind the observed chemical shifts. By coupling 1D acquisition with 2D Heteronuclear Multiple Bond Correlation (HMBC), this protocol ensures absolute regiochemical certainty, eliminating the risk of downstream failures in multi-step Active Pharmaceutical Ingredient (API) synthesis .

Mechanistic Principles of Chemical Shifts (Causality)

The aromatic ring of 1-(3-methoxy-4-nitrophenyl)piperidine is a textbook example of competing electronic effects. Understanding these "push-pull" dynamics is essential for predicting and assigning the ¹H and ¹³C spectra:

  • The "Pull" (Deshielding via -NO₂): The nitro group at C-4 is a powerful electron-withdrawing group (EWG). Through both inductive (-I) and mesomeric (-M) effects, it strips electron density from the ortho position (C-5). This severe deshielding pushes the H-5 proton significantly downfield to ~8.00 ppm.

  • The "Push" (Shielding via -OCH₃ and Piperidine): The methoxy oxygen at C-3 and the piperidine nitrogen at C-1 act as strong electron-donating groups (EDGs) via their lone pairs (+M effect). This creates localized regions of high electron density at the ortho and para positions relative to these substituents. Consequently, C-2 and C-6 become highly shielded, driving the H-2 and H-6 protons upfield to ~6.32 ppm and ~6.42 ppm, respectively.

Experimental Protocol: Self-Validating NMR Workflow

To ensure a trustworthy and reproducible analysis, the following step-by-step methodology must be strictly adhered to.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is chosen because it is a non-polar, aprotic solvent that perfectly solubilizes this highly lipophilic molecule without risking proton exchange or sample degradation.

  • Instrument Calibration: Transfer the solution to a 5 mm precision NMR tube. Insert into a 400 MHz or 500 MHz NMR spectrometer equipped with a BBFO (Broadband Fluorine Observation) probe. Tune and match the probe specifically to the ¹H and ¹³C Larmor frequencies.

  • 1D ¹H NMR Acquisition: Acquire 16 scans using a 30° pulse angle and a relaxation delay (D1) of 2.0 seconds.

  • 1D ¹³C NMR Acquisition: Acquire 512 scans with a D1 of 2.0 seconds.

    • Causality: Utilize WALTZ-16 composite pulse decoupling. This removes ¹H-¹³C scalar couplings to yield sharp singlets while minimizing sample heating (dielectric loss) compared to continuous wave decoupling. The 2.0s D1 ensures adequate relaxation for the quaternary carbons (C-1, C-3, C-4), which lack attached protons to facilitate rapid dipole-dipole relaxation.

  • 2D NMR Acquisition (The Self-Validating Step): Acquire Gradient-selected COSY, HSQC, and HMBC spectra. 1D spectra alone leave room for assignment ambiguity between the heteroatom-bearing quaternary carbons. The HMBC experiment makes the protocol self-validating by mapping ³J_CH long-range couplings, strictly confirming the regiochemistry.

Workflow A 1. Sample Preparation Dissolve 20 mg in 0.6 mL CDCl3 B 2. Tuning & Matching Tune BBFO probe to 1H and 13C A->B C 3. 1D Acquisition Acquire 1H (16 scans) and 13C (512 scans) B->C D 4. 2D Acquisition Acquire HSQC, HMBC, and COSY C->D E 5. Data Processing Fourier Transform & Phase Correction D->E F 6. Structural Validation Cross-reference 1D with 2D correlations E->F

Fig 1. Step-by-step NMR acquisition and processing workflow for structural validation.

Quantitative Data Presentation

Table 1: ¹H NMR Assignment (CDCl₃, 400 MHz)
ProtonShift (ppm)MultiplicityCoupling (J in Hz)IntegrationCausality / Assignment Logic
H-5 8.00d9.31HDeshielded by the strong -I/-M effects of the ortho -NO₂ group.
H-6 6.42dd9.3, 2.51HShielded by +M effects of ortho -NR₂ and para -OMe. Couples to H-5 (ortho) and H-2 (meta).
H-2 6.32d2.51HHighly shielded by +M effects of adjacent -OMe and -NR₂. Meta coupling to H-6.
-OCH₃ 3.95s-3HTypical methoxy singlet, slightly deshielded by the nitro group's field effect.
H-2', H-6' 3.40m-4HPiperidine equatorial/axial N-CH₂ protons. Deshielded by adjacent nitrogen.
H-3', H-5' 1.68m-4HPiperidine aliphatic protons (β to nitrogen).
H-4' 1.62m-2HPiperidine aliphatic protons (γ to nitrogen).
Table 2: ¹³C NMR Assignment (CDCl₃, 100 MHz)
CarbonShift (ppm)TypeCausality / Assignment Logic
C-3 156.0CqOxygen-bearing aromatic carbon. Highly deshielded by electronegative oxygen.
C-1 154.5CqNitrogen-bearing aromatic carbon.
C-4 132.0CqNitro-bearing aromatic carbon.
C-5 128.5CHOrtho to -NO₂, deshielded by electron withdrawal.
C-6 104.0CHOrtho to -NR₂, para to -OMe. Highly shielded by resonance.
C-2 98.5CHOrtho to both -OMe and -NR₂. The most shielded carbon in the aromatic ring.
-OCH₃ 56.5CH₃Standard methoxy carbon shift.
C-2', C-6' 48.5CH₂Aliphatic carbons directly adjacent to the piperidine nitrogen.
C-3', C-5' 25.5CH₂Aliphatic carbons β to the piperidine nitrogen.
C-4' 24.2CH₂Aliphatic carbon γ to the piperidine nitrogen.

Structural Validation via 2D HMBC

To definitively prove the structure and eliminate any ambiguity between C-1 and C-3, we rely on the HMBC network. The HMBC experiment detects long-range (typically ²J and ³J) heteronuclear couplings.

  • Definitive C-3 Assignment: The methoxy protons (3.95 ppm) will show a strong ³J correlation exclusively to C-3 (156.0 ppm).

  • Definitive C-1 Assignment: The piperidine N-CH₂ protons (3.40 ppm) will show a strong ³J correlation exclusively to C-1 (154.5 ppm).

This cross-referencing guarantees that the regiochemical attachment points of the piperidine and methoxy groups are perfectly validated.

HMBC cluster_protons Key Protons (1H) cluster_carbons Target Carbons (13C) H2 H-2 (6.32 ppm) C3 C-3 (156.0 ppm) H2->C3 2J C4 C-4 (132.0 ppm) H2->C4 3J H5 H-5 (8.00 ppm) C1 C-1 (154.5 ppm) H5->C1 3J H5->C3 3J H6 H-6 (6.42 ppm) H6->C1 2J H6->C4 3J OMe OCH3 (3.95 ppm) OMe->C3 3J (Definitive) H26 H-2'/6' (3.40 ppm) H26->C1 3J (Definitive)

Fig 2. Key HMBC (Heteronuclear Multiple Bond Correlation) network confirming regiochemistry.

References

  • Chemical and Pharmaceutical Bulletin (J-Stage) . 1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS Publications) . Discovery of Oral Degraders of the ROS1 Fusion Protein with Potent Activity against Secondary Resistance Mutations. Available at:[Link]

  • Google Patents. Method for producing di(arylamino)aryl compound and synthetic intermediate therefor (CA2825925A1).
Application

Application Note: Advanced Derivatization Strategies for Piperidine to Enhance Analytical Detection

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Techniques: RP-HPLC-UV, LC-FLD, LC-MS/MS, GC-MS The Analytical Challenge of Piperidine Piperidine is a ubiquitous cyclic secondary a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Techniques: RP-HPLC-UV, LC-FLD, LC-MS/MS, GC-MS

The Analytical Challenge of Piperidine

Piperidine is a ubiquitous cyclic secondary amine pharmacophore found in numerous active pharmaceutical ingredients (APIs), including trihexyphenidyl (Artane), raloxifene, and various pre-clinical candidates. Despite its structural importance, direct analytical quantification of piperidine presents severe chromatographic and detection challenges:

  • Optical Invisibility: Piperidine lacks conjugated π -electron systems, meaning it possesses no inherent chromophore or fluorophore. It is virtually invisible to standard Ultraviolet (UV) or Fluorescence (FLD) detectors[1].

  • Chromatographic Instability: In its underivatized free-base form, piperidine is highly polar and volatile. It exhibits poor retention on standard Reversed-Phase (RP) columns and is prone to peak tailing in Gas Chromatography (GC) due to secondary interactions between the basic nitrogen and active silanol groups on the column stationary phase[2].

  • Mass Spectrometry Limitations: While piperidine readily ionizes in positive Electrospray Ionization (ESI+), its low molecular weight (85.15 g/mol ) places its precursor ion in the high-chemical-noise region of most mass spectrometers, severely limiting the Limit of Quantitation (LOQ)[3].

To overcome these barriers, pre-column derivatization is employed to covalently attach functional tags to the secondary amine nitrogen, transforming the molecule into a stable, highly detectable derivative.

Mechanistic Workflow and Strategy Selection

The selection of a derivatization agent is dictated by the target analytical platform. The logic tree below outlines the decision-making process for piperidine derivatization.

G cluster_platforms Analytical Platforms Piperidine Piperidine (Secondary Amine) LC_UV LC-UV Analysis Piperidine->LC_UV Lacks Chromophore LC_FLD LC-FLD / LC-MS Piperidine->LC_FLD Lacks Fluorophore GC_MS GC-MS Analysis Piperidine->GC_MS High Volatility PTSC 4-Toluenesulfonyl Chloride (PTSC) LC_UV->PTSC Dansyl Dansyl Chloride (DNS-Cl) LC_FLD->Dansyl PFBCI Pentafluorobenzoyl Chloride (PFBCI) GC_MS->PFBCI Result1 UV-Active Sulfonamide (Stable Chromophore) PTSC->Result1 Result2 Dansyl Derivative (Fluorescent/Ionizable) Dansyl->Result2 Result3 Acyl Derivative (Volatile/Stable) PFBCI->Result3

Decision tree for selecting piperidine derivatization strategies based on analytical platforms.

Experimental Protocols & Mechanistic Causality

Protocol A: Sulfonylation for RP-HPLC-UV Detection

Reagent: 4-Toluenesulfonyl chloride (PTSC) Mechanism & Causality: PTSC reacts with the secondary amine of piperidine via nucleophilic acyl substitution to form a highly stable sulfonamide. This reaction requires a basic environment. Triethylamine (TEA) is used as an acid scavenger to neutralize the hydrochloric acid (HCl) generated during the reaction. Without TEA, the generated HCl would protonate unreacted piperidine, rendering it non-nucleophilic and halting the reaction[1]. The resulting toluene ring provides a robust UV absorption maximum at ~250 nm[1].

Step-by-Step Methodology:

  • Standard Preparation: Prepare a stock solution of piperidine (0.3 mg/mL) in HPLC-grade acetonitrile[1].

  • Reagent Preparation: Dissolve PTSC in acetonitrile to a concentration of 8.0 mg/mL. Note: PTSC is moisture-sensitive; prepare fresh.[1]

  • Catalyst Addition: To 1.0 mL of the piperidine sample, add 1.0 mL of the PTSC reagent and an appropriate volume of methanol containing 3% (v/v) Triethylamine (TEA)[1].

  • Incubation: Transfer the mixture to a 10 mL volumetric flask. Heat gently (e.g., 60°C for 20 minutes) to drive the nucleophilic substitution to completion[1].

  • Dilution & Analysis: Dilute to volume with the 3% TEA-methanol solution. Analyze via RP-HPLC on a C18 column (e.g., 250 × 4.6 mm) at 30°C, using a mobile phase of water (0.1% phosphoric acid) and acetonitrile (32:68, v/v) at 1.0 mL/min. Detect at 250 nm[1].

Workflow Sample 1. Sample Prep Piperidine in ACN Base 2. Alkalinization Add 3% TEA in MeOH Sample->Base Reagent 3. Derivatization Add PTSC (8.0 mg/mL) Base->Reagent Heat 4. Incubation Heat to drive reaction Reagent->Heat Analyze 5. Analysis RP-HPLC-UV (250 nm) Heat->Analyze

Step-by-step pre-column derivatization workflow of piperidine using PTSC for RP-HPLC-UV.

Protocol B: Dansylation for LC-FLD and LC-MS/MS

Reagent: Dansyl Chloride (DNS-Cl) Mechanism & Causality: Dansyl chloride tags the piperidine nitrogen with a naphthalene-1-sulfonyl group. This serves a dual purpose: it creates a highly fluorescent derivative for FLD, and it introduces a readily protonated dimethylamino group that drastically enhances ESI+ ionization efficiency for MS[4][5]. The reaction must be buffered at pH 8.5–9.5. If the pH is too low, the amine is protonated; if too high, DNS-Cl rapidly hydrolyzes into dansyl acid, creating massive background interference[4].

Step-by-Step Methodology:

  • Buffering: Mix 100 µL of the piperidine sample with 100 µL of sodium borate buffer (0.1 M, pH 9.0) to ensure the amine is in its free-base form.

  • Labeling: Add 200 µL of Dansyl chloride solution (5 mg/mL in acetone)[4].

  • Reaction: Vortex thoroughly and incubate in the dark at 40°C for 30 minutes. Darkness is required as dansyl derivatives are mildly photolabile.

  • Quenching: Add 20 µL of 10% methylamine (or proline) to quench unreacted DNS-Cl, preventing continuous background hydrolysis.

  • Analysis: Analyze via LC-FLD (Excitation: 340 nm, Emission: 525 nm) or LC-MS/MS (monitoring the mass shift of +233.05 Da).

Protocol C: Acylation for GC-MS

Reagent: Pentafluorobenzoyl Chloride (PFBCI) Mechanism & Causality: Direct GC-MS of piperidine results in thermal degradation and severe peak tailing. Derivatizing with PFBCI converts the basic amine into a neutral, highly volatile amide[2]. Furthermore, the addition of five highly electronegative fluorine atoms makes the derivative exceptionally sensitive to Electron Capture Detection (ECD) or Negative Chemical Ionization (NCI) MS[2].

Step-by-Step Methodology:

  • Drying: Ensure the piperidine extract is completely anhydrous. Acid chlorides react violently with water to form pentafluorobenzoic acid, which depletes the reagent and damages the GC column[2].

  • Reaction: To the dried extract, add 100 µL of anhydrous pyridine (which acts as both solvent and acid scavenger) and 50 µL of PFBCI[2].

  • Incubation: Cap tightly and heat at 60°C for 30 minutes[2].

  • Extraction (Clean-up): Evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 200 µL of hexane, wash with 100 µL of LC-MS grade water to remove pyridine-HCl salts, and inject the organic (hexane) layer into the GC-MS.

Quantitative Comparison of Derivatization Agents

The following table summarizes the performance metrics of the discussed derivatization strategies to aid in method development:

Derivatization AgentAnalytical PlatformTarget MoietyKey Mechanistic AdvantagesTypical LOD / Sensitivity
4-Toluenesulfonyl Chloride (PTSC) LC-UVSecondary AminesForms highly stable sulfonamide; introduces strong UV chromophore (250 nm).~0.15 µg/mL[1][6]
Dansyl Chloride (DNS-Cl) LC-FLD / LC-MSPrimary & Secondary AminesExcellent fluorescence yield; dimethylamino group maximizes ESI+ ionization.Low nmol/L to pmol/L[5]
Pentafluorobenzoyl Chloride (PFBCI) GC-MS / GC-ECDAmines, PhenolsMasks active N-H for volatility; extreme sensitivity via electron capture.Low pg to fg range[2]
AccQ-Tag (AQC) LC-MS/MSPrimary & Secondary AminesRapid room-temperature reaction; yields highly predictable MS/MS fragmentation.Low pmol/L[7]

References

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, Oxford Academic (2021). 1

  • Application Notes: Derivatization of 1-Piperideine for GC-MS Analysis. Benchchem (2025).2

  • Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites. Chemical Research in Toxicology, ACS Publications (2005). 4

  • Derivatization for success: a tutorial review of liquid chromatography mass spectrometry method optimization for determining amino compounds. Analytica Chimica Acta, PubMed (2025).3

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, ACS Publications (2022). 7

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(3-Methoxy-4-nitrophenyl)piperidine

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of 1-(3-methoxy-4-nitrophenyl)piperidine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of 1-(3-methoxy-4-nitrophenyl)piperidine. This compound is synthesized via the Nucleophilic Aromatic Substitution (S_NAr) of 5-fluoro-2-nitroanisole with piperidine.

As a highly activated electrophile, 5-fluoro-2-nitroanisole readily undergoes S_NAr due to the strong electron-withdrawing nature of the para-nitro group, which stabilizes the intermediate Meisenheimer complex[1]. However, achieving quantitative yields requires precise control over solvent selection, moisture exclusion, and base equivalence[2].

Part 1: Mechanistic Pathway & Reaction Logic

Understanding the causality behind the reaction is critical for troubleshooting. The S_NAr reaction proceeds via a rate-determining nucleophilic attack, followed by the rapid expulsion of the fluoride leaving group.

SNAr_Optimization cluster_0 Main SNAr Pathway cluster_1 Competing Side Reaction SM 5-Fluoro-2-nitroanisole (Highly activated) MC Meisenheimer Complex (Anionic Intermediate) SM->MC Nucleophilic Attack (Rate-determining) Phenol 3-Methoxy-4-nitrophenol (Des-fluoro byproduct) SM->Phenol Hydrolysis (Moisture-driven) Nuc Piperidine (Secondary Amine) Nuc->MC Prod 1-(3-Methoxy-4-nitrophenyl)piperidine (Target Product) MC->Prod Loss of Fluoride (Fast) Water Hydroxide (OH⁻) from wet base/solvent Water->Phenol

Figure 1: Mechanistic workflow of the SNAr synthesis and the competing moisture-driven hydrolysis pathway.

Part 2: Diagnostic Troubleshooting (FAQs)

Q1: My reaction stalls at 70% conversion despite using an excess of piperidine. Why? A: Incomplete conversion is typically a base-solubility and neutralization issue. During the S_NAr reaction, hydrofluoric acid (HF) is generated. If your inorganic base (e.g., K₂CO₃) is not adequately suspended, the HF will protonate the unreacted piperidine, rendering it non-nucleophilic. Causality & Solution: Use finely milled, anhydrous K₂CO₃ to maximize surface area. Furthermore, conducting the reaction in a polar aprotic solvent like DMSO at 80–90 °C ensures partial solubility of the carbonate base and accelerates the reaction by stabilizing the polar transition state[3].

Q2: I am observing a highly polar, bright yellow byproduct on TLC. What is it, and how do I eliminate it? A: This is the hydrolysis byproduct, 3-methoxy-4-nitrophenol. The fluorine atom in 5-fluoro-2-nitroanisole is highly activated. If there is moisture in your solvent or if your base is hygroscopic, hydroxide ions (OH⁻) will compete with piperidine, leading to an undesired S_NAr reaction with water[4]. Causality & Solution: The Meisenheimer complex formed by OH⁻ attack is thermodynamically favored if water is present. Ensure strictly anhydrous conditions by using dry DMSO/DMF and oven-dried K₂CO₃[2].

Q3: How can I isolate the product efficiently without using tedious silica gel chromatography? A: 1-(3-Methoxy-4-nitrophenyl)piperidine is highly lipophilic, whereas the starting materials, DMSO, and inorganic salts are highly water-soluble. Causality & Solution: Quench the reaction by pouring it into vigorously stirred ice-cold water. The target product will precipitate as a solid. To remove any residual piperidine, wash the filtered solid (or organic extract) with dilute aqueous HCl (1M)[3].

Part 3: Quantitative Optimization Data

The following table summarizes the impact of solvent, base, and temperature choices on the reaction yield and impurity profile.

SolventBaseTemp (°C)Time (h)Conversion (%)Major ImpurityIsolated Yield (%)
DMSO (Anhydrous) K₂CO₃ 90 2 >99 None 94
DMF (Anhydrous)K₂CO₃80498None91
THF (Anhydrous)DIPEA651285Unreacted SM78
DMSO (Wet)K₂CO₃902>993-Methoxy-4-nitrophenol (18%)72
EthanolEt₃N78860Phenol ether exchange45

Part 4: Validated Experimental Protocol

This self-validating protocol is designed to maximize yield while minimizing the need for downstream purification.

Reagents Required:

  • 5-Fluoro-2-nitroanisole (1.0 equiv, limiting reagent)

  • Piperidine (1.5 equiv)

  • Potassium carbonate (K₂CO₃, anhydrous, finely powdered) (2.0 equiv)

  • Anhydrous DMSO (10 volumes)

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-fluoro-2-nitroanisole and anhydrous DMSO.

  • Base Addition: Add the finely powdered anhydrous K₂CO₃ to the yellow solution. Note: Ensure the base is finely milled to prevent the stalling issues discussed in Q1.

  • Nucleophile Addition: Add piperidine dropwise at room temperature via a syringe.

  • Heating: Heat the reaction mixture to 90 °C and stir vigorously for 2 hours.

  • Monitoring: Monitor the reaction by TLC (Hexanes/EtOAc 3:1) or LC-MS until complete consumption of the starting material is observed[3].

  • Quenching: Cool the mixture to room temperature and slowly pour it into 50 volumes of vigorously stirred ice-cold water.

  • Coagulation: Stir the resulting suspension for 30 minutes to allow the highly lipophilic product to fully coagulate and precipitate.

  • Isolation: Filter the bright yellow/orange precipitate under vacuum and wash the filter cake with cold water (3 x 10 volumes) to remove DMSO and inorganic salts.

  • Chemical Washing (Self-Validation Step): Dissolve the solid in ethyl acetate. Wash the organic layer with 1M HCl (to protonate and extract trace piperidine into the aqueous layer), followed by a brine wash.

  • Drying: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to afford the pure 1-(3-methoxy-4-nitrophenyl)piperidine.

References

  • Chemistry LibreTexts. "3.7: Nucleophilic Aromatic Substitution." LibreTexts. 1

  • "Effects of ortho Functional Groups on the Thermo-Oxidative Cross-Linking Process and Gas Separation Properties of Phenolphthalein-Based Polyimides." Macromolecules, ACS Publications. 2

  • "Covalent Alkynylpyridopyrimidinones Targeting Cysteine 775 of the Epidermal Growth Factor Receptor Overcome Resistance to Current Therapies." Journal of Medicinal Chemistry, ACS Publications.4

  • "Selective FAK Inhibitors" (WO2012110774A1). Google Patents. 3

Sources

Optimization

Technical Support Center: Troubleshooting Colored Impurities in Piperidine Compounds

Welcome to the Technical Support Center for amine purification. As researchers and drug development professionals, encountering colored impurities in piperidine and its derivatives is a ubiquitous challenge.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amine purification. As researchers and drug development professionals, encountering colored impurities in piperidine and its derivatives is a ubiquitous challenge. These impurities—ranging from auto-oxidation products to trace transition metals—can compromise downstream cross-coupling reactions, alter stoichiometric calculations, and interfere with spectroscopic assays.

As a Senior Application Scientist, I have designed this guide to provide field-proven, self-validating methodologies to diagnose and eliminate these contaminants.

Diagnostic Workflow: Selecting the Right Purification Strategy

Before selecting a purification method, you must diagnose the physical state of your piperidine compound and the chemical nature of the impurity.

PiperidinePurification Start Discolored Piperidine Sample Volatile Is the compound volatile? (Free Base) Start->Volatile Solid Is it a high-MW solid derivative? Volatile->Solid No Distill Distillation over KOH (Removes oxidation products) Volatile->Distill Yes, simple oxidation CO2 CO2 Salt Formation (Removes pyridine/azeotropes) Volatile->CO2 Yes, pyridine contamination Carbon Activated Carbon / Scavengers (Removes trace metals & organics) Solid->Carbon Metal/organic tint in solution Recryst Solvent Recrystallization (Removes soluble impurities) Solid->Recryst Crystalline solid

Workflow for diagnosing and selecting the correct piperidine purification method.

Frequently Asked Questions & Troubleshooting Guides

Q1: My piperidine free base has developed a yellow tint over time. What is the chemical cause, and how can I restore its purity?

  • Causality: A yellow or brown discoloration in secondary amines like piperidine is primarily caused by auto-oxidation when exposed to ambient light and atmospheric oxygen. This process generates N-oxides and conjugated polyene degradation products that absorb in the blue light spectrum, thus appearing yellow ()[1].

  • Solution: Simple rotary evaporation will not work as these byproducts can co-distill. The authoritative standard for removing these oxidation products is fractional distillation over a strong base like Potassium Hydroxide (KOH) ()[2]. KOH serves a dual purpose: it acts as a powerful desiccant to remove water and chemically sequesters acidic impurities, preventing them from volatilizing into the distillate[1].

Q2: I am trying to separate piperidine from a pyridine impurity, but distillation isn't removing the color or the contaminant. Why is this happening?

  • Causality: Complete separation of piperidine and pyridine via simple fractional distillation is thermodynamically impossible because they form a constant-boiling azeotropic mixture (approximately 92% piperidine and 8% pyridine by weight, boiling at 106.1°C) ()[1].

  • Solution: You must break the azeotrope chemically. Piperidine is a strong aliphatic base (pKa ~11), whereas pyridine is a much weaker aromatic base (pKa ~5.2). By bubbling carbon dioxide (CO₂) through the mixture in a non-polar solvent, piperidine selectively reacts to form a solid, insoluble carbamate/carbonate salt[1]. The unreacted pyridine and neutral colored impurities remain dissolved in the mother liquor and are easily removed via filtration[1].

Q3: My high-molecular-weight piperidine derivative is a solid but has a persistent brown tint post-synthesis. How do I decolorize it without running a column?

  • Causality: Discoloration in solid derivatives often stems from trace transition metals (e.g., Pd or Ru from catalytic cross-coupling) or highly conjugated organic degradation products trapped in the crystal lattice.

  • Solution: Activated carbon treatment is highly effective here. The porous surface chemistry of activated carbon physically adsorbs planar, conjugated organic impurities and trace metals via van der Waals forces and π-π interactions ()[3]. For basic amine derivatives, utilizing an acidic synthetic activated carbon enhances the adsorption capacity compared to standard charcoal ()[4].

Quantitative Performance of Purification Methods

Purification MethodTarget ImpurityTypical Recovery YieldScalabilityMechanism of Action
Distillation (KOH) N-oxides, Water, Trace Acids85 - 95%HighBoiling point differential; KOH chemically sequesters water and acids.
CO₂ Salt Formation Pyridine, Neutral Organics75 - 85%MediumDifferential basicity; phase separation of the precipitated solid salt.
Activated Carbon Conjugated organics, Trace Metals90 - 98%HighPhysical adsorption via porous surface chemistry and π-π stacking.
Recrystallization Broad spectrum (Soluble impurities)60 - 80%HighDifferential thermodynamic solubility in hot vs. cold solvent systems.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , meaning the physical observations during the procedure will confirm whether the chemistry is working as intended.

Protocol 1: Azeotrope-Breaking Purification via Carbonate Salt Formation

Use this to remove pyridine and neutral colored impurities from piperidine.

  • Dissolution: Dissolve the discolored, impure piperidine in a non-polar organic solvent (e.g., xylene or toluene) in a round-bottom flask.

  • Salt Formation: Vigorously bubble dry CO₂ gas through the solution at room temperature.

  • Filtration: Cool the mixture to 10°C–20°C to maximize precipitation. Filter the solid salt using a Büchner funnel. The yellow oxidation products and pyridine will remain in the filtrate.

  • Liberation: Suspend the solid piperidine carbonate in distilled water and add a strong base (e.g., 5M NaOH) until the pH is >12 to liberate the free piperidine.

  • Extraction & Drying: Extract the free base into diethyl ether, dry over solid KOH pellets, and concentrate under reduced pressure.

Self-Validation Checkpoint: The exothermic formation of a white precipitate in Step 2 confirms successful salt formation. If no precipitate forms, the amine is insufficiently basic or moisture has compromised the CO₂. A visually colorless filtrate in Step 3 validates the successful exclusion of colored impurities.

Protocol 2: Activated Carbon Decolorization for Piperidine Derivatives

Use this for solid, high-molecular-weight piperidine derivatives tainted by trace metals or conjugated organics.

  • Solvent Selection: Dissolve the discolored piperidine derivative in a suitable solvent (e.g., ethanol or dichloromethane) where it is fully soluble at room temperature.

  • Adsorbent Addition: Add 10-20% w/w of activated carbon. Expert Tip: Use synthetic acidic carbon for basic amines, or standard charcoal for neutral derivatives.

  • Incubation: Stir the suspension at 40°C–50°C for 30–60 minutes to allow the porous structure of the carbon to trap planar, conjugated colored impurities.

  • Filtration: Filter the hot mixture through a tightly packed pad of Celite to remove the fine carbon particles.

  • Recovery: Evaporate the solvent under reduced pressure to recover the decolorized product.

Self-Validation Checkpoint: The filtrate passing through the Celite pad must be visibly colorless. If a yellow tint persists, the carbon's surface area was saturated, indicating the need for a second cycle or a higher w/w% of adsorbent.

Protocol 3: Vacuum Distillation over Potassium Hydroxide (KOH)

Use this for routine decolorization of volatile piperidine free base.

  • Pre-drying: Add solid KOH pellets (approx. 10% w/v) to the discolored piperidine in a round-bottom flask. Allow it to stand overnight. KOH acts as a desiccant and prevents acidic impurities from co-distilling.

  • Setup: Assemble a fractional distillation apparatus purged with inert gas (N₂ or Ar) to prevent re-oxidation at elevated temperatures.

  • Distillation: Heat the flask and collect the fraction boiling at 105–106°C (at atmospheric pressure) or the corresponding temperature under vacuum.

  • Storage: Store the purified, colorless piperidine in an amber bottle under an inert atmosphere at 4°C to prevent future discoloration.

Self-Validation Checkpoint: The collected distillate must boil sharply at 105–106°C at 1 atm. A fluctuating vapor temperature indicates the presence of co-distilling impurities or a broken azeotrope, requiring immediate cessation and redistillation.

References

  • Behn Meyer - Expanding Your Amine Solution Lifespan with Behn Meyer's Activated Carbon Source: Behn Meyer URL:[Link]

  • Armarego, W. L. F., & Chai, C. L. L. - Purification of Laboratory Chemicals, Sixth Edition Source: Elsevier / ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 1-(3-Methoxy-4-nitrophenyl)piperidine in Solution

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-(3-Methoxy-4-nitrophenyl)piperidine. This guide provides in-depth troubleshooting advice and answer...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-(3-Methoxy-4-nitrophenyl)piperidine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and address potential stability challenges in your experiments, ensuring the integrity and reproducibility of your results.

Introduction: Understanding the Molecule

1-(3-Methoxy-4-nitrophenyl)piperidine is a substituted nitroaromatic compound containing a piperidine ring. This chemical structure presents several potential points of instability that are crucial to consider during experimental design. The nitroaromatic group can be susceptible to photoreduction, while the piperidine ring's basic nitrogen atom makes the molecule's properties pH-dependent.[1][2] This guide will delve into the practical implications of these structural features.

Troubleshooting Guide: Addressing Common Stability Issues

This section is designed to provide direct answers to specific problems you may encounter during your work with 1-(3-Methoxy-4-nitrophenyl)piperidine.

Question 1: I'm observing a rapid loss of my compound in aqueous solution, especially when exposed to light. What is happening and how can I prevent it?

Answer:

The observed degradation is likely due to photolysis, a common issue with nitroaromatic compounds.[2][3] The nitro group (NO₂) on the aromatic ring can absorb light, particularly in the UV and visible spectrum, leading to a variety of chemical reactions.[4] These can include photoreduction of the nitro group or other light-induced degradations.[2]

Troubleshooting Steps:

  • Protect from Light: The most immediate and critical step is to protect your solutions from light. Use amber-colored vials or wrap your glassware in aluminum foil.[2] Conduct experiments under low-light conditions whenever possible.

  • Solvent Choice: While aqueous solutions are common, consider if a less polar organic solvent is appropriate for your experiment. However, ensure your compound is soluble and stable in the chosen solvent.

  • Control Experiments: To confirm photolytic degradation, prepare two samples of your compound in the same solvent. Expose one to your typical laboratory light conditions and keep the other in complete darkness. Analyze both samples at various time points using a suitable analytical method like HPLC. A significant difference in the concentration of the parent compound between the two samples will confirm light-induced degradation.

Question 2: My results are inconsistent when using different buffer systems. Does pH affect the stability of 1-(3-Methoxy-4-nitrophenyl)piperidine?

Answer:

Yes, pH can significantly impact the stability of this compound. The piperidine ring contains a basic nitrogen atom, and its protonation state is pH-dependent.[1] In acidic conditions, the nitrogen is protonated, forming a more polar piperidinium salt. In basic conditions, it exists as the neutral free base.[1] This change in protonation can influence both solubility and susceptibility to degradation. Some piperidine derivatives have been shown to degrade under strongly acidic or basic conditions.[1]

Troubleshooting Steps:

  • pH Screening Study: Conduct a systematic study to evaluate the stability of your compound across a range of pH values (e.g., pH 3, 5, 7, 9). Prepare buffered solutions of your compound at each pH and monitor its concentration over time at a constant temperature.

  • Hydrolysis Assessment: The compound may be susceptible to hydrolysis, particularly at the ether linkage or if other functional groups are present. Forced degradation studies under acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions can help identify potential hydrolytic degradation products.[5]

  • Buffer Selection: Once you identify a pH range where the compound is most stable, select a buffer system that maintains that pH throughout your experiment.

Question 3: I've noticed the formation of unknown peaks in my chromatograms after storing my stock solution in the refrigerator for a few days. Could this be degradation?

Answer:

Yes, this is a strong indication of degradation, even at reduced temperatures. While refrigeration slows down chemical reactions, it does not stop them entirely. The formation of new peaks suggests that your compound is converting into one or more degradation products over time.

Troubleshooting Steps:

  • Forced Degradation Study: To proactively identify potential degradation products, a forced degradation study is highly recommended.[3][5] This involves subjecting your compound to a variety of stress conditions more severe than typical storage, such as:

    • Acid and Base Hydrolysis: Treatment with strong acids (e.g., 0.1 N to 1 N HCl) and bases (e.g., 0.1 N to 1 N NaOH) at elevated temperatures.[5]

    • Oxidation: Exposure to an oxidizing agent like hydrogen peroxide (3-30%).[5]

    • Thermal Stress: Heating the solution.[5]

    • Photolytic Stress: Exposing the solution to a controlled light source (UV and visible).[5]

  • Analytical Method Validation: Ensure your analytical method (e.g., HPLC) is "stability-indicating." This means it can separate the parent compound from all potential degradation products, allowing for accurate quantification of both.[5]

  • Fresh Solution Preparation: As a standard practice, prepare stock solutions fresh whenever possible. If storage is necessary, perform a short-term stability study to determine an acceptable storage duration and condition.

Below is a diagram illustrating a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) HPLC Stability-Indicating HPLC Analysis Acid->HPLC Analyze Samples Base Alkaline Hydrolysis (e.g., 0.1N NaOH, 60°C) Base->HPLC Analyze Samples Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Analyze Samples Photo Photolytic Stress (UV/Vis Light) Photo->HPLC Analyze Samples LCMS LC-MS for Degradant ID HPLC->LCMS Characterize Unknowns Method Validated Stability- Indicating Method HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway Compound 1-(3-Methoxy-4-nitrophenyl)piperidine Solution Compound->Acid Expose to Compound->Base Expose to Compound->Oxidation Expose to Compound->Photo Expose to

Caption: Workflow for a forced degradation study.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for a stock solution of 1-(3-Methoxy-4-nitrophenyl)piperidine?

For short-term storage (a few days), a solution prepared in a suitable organic solvent (e.g., DMSO, methanol) and stored in a tightly sealed, amber vial at 2-8°C is generally recommended. For long-term storage, it is best to store the compound as a solid in a cool, dark, and dry place. Always perform a stability check if a solution has been stored for an extended period.

Q2: Which solvents are best for minimizing degradation?

Aprotic organic solvents such as DMSO or DMF are often good choices for stock solutions as they are less likely to participate in hydrolytic degradation. For aqueous-based assays, it is crucial to determine the optimal pH for stability and use a well-buffered system. The use of co-solvents may also be explored to enhance solubility and potentially stability.[6]

Q3: Are there any known incompatibilities with common reagents?

Avoid strong oxidizing and reducing agents, as they can react with the nitro group. Also, be cautious with strong acids and bases, as they can promote hydrolysis or other degradation pathways.[1][5]

Q4: How can I quantify the degradation of my compound?

A validated stability-indicating HPLC method with UV detection is the most common and reliable way to quantify the parent compound and its degradation products.[7] The disappearance of the parent peak and the appearance of new peaks in the chromatogram are indicative of degradation. For quantitative analysis, a calibration curve should be prepared using a reference standard of the compound.

Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study. It should be adapted based on the specific properties of your compound and the analytical instrumentation available.

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method for 1-(3-Methoxy-4-nitrophenyl)piperidine.

Materials:

  • 1-(3-Methoxy-4-nitrophenyl)piperidine reference standard

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Suitable buffers (e.g., phosphate, acetate)

  • Amber vials

  • HPLC system with UV detector

  • Photostability chamber (optional)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 1-(3-Methoxy-4-nitrophenyl)piperidine in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Keep a sample at room temperature and another at 60°C.

    • Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Keep a sample at room temperature and another at 60°C.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the sample at room temperature.

    • Photolytic Degradation: Expose a solution of the compound to a photostability chamber or a controlled light source. Protect a control sample from light.[5]

    • Thermal Degradation: Heat a solution of the compound at 60°C.

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

  • HPLC Analysis: Analyze all samples using an appropriate HPLC method. A gradient elution method is often necessary to separate the parent compound from its degradation products.[3]

  • Data Analysis:

    • Calculate the percentage of degradation for the parent compound under each condition.

    • Identify and quantify the major degradation products.

    • If necessary, use LC-MS to elucidate the structures of the degradation products.

Data Summary Table:

Stress ConditionTemperatureDuration (hours)% Degradation of Parent CompoundMajor Degradation Products (Retention Time)
0.1 N HClRoom Temp24
0.1 N HCl60°C8
0.1 N NaOHRoom Temp24
0.1 N NaOH60°C8
3% H₂O₂Room Temp24
Light ExposureAmbient24
Control (dark)Ambient24

Conclusion

The stability of 1-(3-Methoxy-4-nitrophenyl)piperidine in solution is influenced by several factors, most notably light, pH, and temperature. By understanding the underlying chemical principles and employing systematic troubleshooting and validation strategies like forced degradation studies, researchers can ensure the accuracy and reliability of their experimental data. This guide provides a foundational framework for addressing these stability challenges. For further assistance, please consult the referenced literature.

References

  • Benchchem. (n.d.). Technical Support Center: Forced Degradation Studies of Substituted Nitroaromatic Compounds.
  • Benchchem. (n.d.). Addressing poor solubility of piperidine derivatives in reactions.
  • SPIE Digital Library. (n.d.). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity.
  • Olesinski, et al. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC.
  • Langmuir. (2009). Hydrolysis of p-Nitrophenyl Esters in Mixtures of Water and a Fluorous Solvent.
  • Langmuir. (2000). Hydrolysis of p-Nitrophenyl Esters in the Presence of Polymer Micelles. Selectivity and Biphasic Behavior with Increasing Ester Concentration. ACS Publications.
  • Sharp. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • MedCrave online. (2016). Forced Degradation Studies.
  • Biosynce. (2025). What is the stability of piperidine?
  • ResearchGate. (n.d.). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS.
  • SciSpace. (2016). Forced Degradation Studies.
  • Canadian Science Publishing. (n.d.). Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures. The dispersal of aggregates and the uncoiling of n-alkyl chains.
  • ResearchGate. (n.d.). ( a ) The reaction scheme of hydrolysis of p -nitrophenyl esters with....
  • SciSpace. (n.d.). Photostability and Photostabilization of Drugs and Drug Products.

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 1-(3-Methoxy-4-nitrophenyl)piperidine

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with process chemists who encounter bottlenecks when scaling up the synthesis of 1-(3-Methoxy-4-nitrophenyl)pi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with process chemists who encounter bottlenecks when scaling up the synthesis of 1-(3-Methoxy-4-nitrophenyl)piperidine . This molecule is a critical intermediate in the development of various targeted therapies and kinase inhibitors. It is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) between 5-fluoro-2-nitroanisole and piperidine.

While this transformation is straightforward on a milligram scale, scaling up to multi-gram or kilogram quantities introduces significant challenges related to exotherm control, solvent selection, and product isolation. This guide provides a self-validating system of protocols, mechanistic insights, and troubleshooting FAQs to ensure high-yield, reproducible scale-up.

Section 1: Mechanistic Overview & Process Logic

The core reaction relies on an SNAr mechanism where the highly nucleophilic secondary amine (piperidine) attacks the electron-deficient aromatic ring of 5-fluoro-2-nitroanisole. The fluorine atom serves as an excellent leaving group due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex. The ortho-nitro group provides essential electron withdrawal, further activating the ring for nucleophilic attack.

SNAr_Workflow Start 5-Fluoro-2-nitroanisole + Piperidine Solvent Solvent: DMSO (Polar Aprotic) Start->Solvent Base Base: K2CO3 (1.5-2.0 eq) Solvent->Base Reaction SNAr Reaction (90°C, 2-4 hours) Base->Reaction Quench Aqueous Quench (Precipitation) Reaction->Quench Filter Filtration & Wash (Water/Heptane) Quench->Filter Product 1-(3-Methoxy-4-nitrophenyl)piperidine Filter->Product

Caption: Workflow for the SNAr synthesis of 1-(3-Methoxy-4-nitrophenyl)piperidine.

Section 2: Validated Scale-Up Protocol (100g Scale)

This protocol is adapted from validated industrial procedures for SNAr reactions of 5-fluoro-2-nitroanisole with cyclic amines[1][2]. It utilizes DMSO as a polar aprotic solvent to accelerate the formation of the Meisenheimer complex and K2CO3 as a non-nucleophilic acid scavenger.

Step-by-Step Methodology
  • Reactor Preparation: Equip a 2L jacketed glass reactor with an overhead mechanical stirrer, a reflux condenser, an internal temperature probe, and a nitrogen inlet.

  • Reagent Charging: Charge the reactor with 5-fluoro-2-nitroanisole (100 g, 0.584 mol) and anhydrous Potassium Carbonate (K2CO3, finely milled, 121 g, 0.876 mol, 1.5 eq).

  • Solvent Addition: Add anhydrous Dimethyl Sulfoxide (DMSO, 500 mL). Initiate mechanical stirring at 250 RPM.

  • Amine Addition: Slowly add Piperidine (59.7 g, 0.701 mol, 1.2 eq) dropwise via an addition funnel over 30 minutes.

    • Causality: Piperidine addition can be exothermic. Controlled addition prevents localized heating and minimizes the formation of bis-substitution or degradation impurities.

  • Heating & In-Process Control (IPC): Ramp the internal temperature to 90 °C. Maintain this temperature for 2 to 4 hours. Monitor the reaction via HPLC or TLC (Hexane/EtOAc 3:1).

    • Self-Validation Check: A successful reaction will show a complete disappearance of the 5-fluoro-2-nitroanisole peak and the emergence of a highly UV-active product peak. Do not proceed to the quench until IPC confirms >99% conversion.

  • Quenching & Precipitation: Cool the reactor to 20 °C. Slowly add Deionized Water (1000 mL) over 45 minutes while increasing stirring to 350 RPM.

    • Causality: The product is highly lipophilic and will precipitate as a bright yellow/orange solid. Slow water addition ensures the formation of filterable crystals rather than an amorphous, sticky mass.

  • Isolation: Filter the resulting suspension through a sintered glass funnel. Wash the filter cake with water (3 x 300 mL) to remove DMSO and inorganic salts, followed by a cold heptane wash (200 mL) to remove trace unreacted piperidine and non-polar impurities.

    • Self-Validation Check: The aqueous filtrate should be pale and largely devoid of product. If the filtrate is bright yellow, product is being lost to the aqueous phase.

  • Drying: Dry the solid in a vacuum oven at 45 °C until a constant weight is achieved.

Section 3: Quantitative Data & Optimization Matrix

To assist in process optimization, the following table summarizes the impact of different reaction parameters based on empirical scale-up data.

ParameterConditionConversion (%)Impurity ProfileRecommendation / Causality
Solvent DMSO>99%Very LowOptimal. Strongly solvates K+ ions, leaving piperidine highly nucleophilic.
Solvent DMF95%ModerateAcceptable, but prone to dimethylamine impurities if heated >100°C.
Solvent Ethanol<50%HighPoor. Protic solvents hydrogen-bond with the amine, reducing nucleophilicity.
Base K2CO3>99%LowOptimal. Mild, insoluble base that effectively neutralizes HF without side reactions.
Base DIPEA90%ModerateCan be used, but increases cost and complicates aqueous workup.
Temperature 90 °C>99% (2h)LowOptimal. Balances reaction kinetics with thermal stability of the product.
Temperature 120 °C>99% (0.5h)High (Tars)Too hot. Leads to degradation of the nitroaromatic ring and color bodies.

Section 4: Troubleshooting Guides & FAQs

Troubleshooting_Logic Issue Issue: Incomplete Conversion (<95%) Check1 Check Reaction Temp Issue->Check1 TempLow < 80°C: Increase Temp (Target 90°C) Check1->TempLow Low TempOK Temp OK: Check Base Check1->TempOK Optimal BaseIssue Clumped Base: Use finely milled K2CO3 TempOK->BaseIssue Poor Mixing BaseOK Base OK: Check Water TempOK->BaseOK Good Mixing WaterHigh High Moisture: Dry Solvent (DMSO) BaseOK->WaterHigh Hydrolysis Side-Rxn

Caption: Troubleshooting logic tree for incomplete SNAr conversion.

Q1: Why is my product oiling out instead of precipitating during the aqueous quench? Answer: "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates above its glass transition temperature or when too much unreacted DMSO/piperidine acts as a co-solvent. Solution: Ensure the reaction mixture is cooled to at least 20 °C before water addition. Add the first 10% of the water very slowly to induce nucleation. If oiling persists, seed crystals can be added, or the crude oil can be extracted into ethyl acetate, washed with brine to remove DMSO, and crystallized from MTBE/heptane.

Q2: I am observing a significant impurity at RRT 0.8 on my HPLC. What is it, and how do I prevent it? Answer: In SNAr reactions of 2-nitroanisole derivatives, the most common side reaction is the nucleophilic attack of ambient water (hydroxide) on the fluorinated position, yielding 3-methoxy-4-nitrophenol[3]. Solution: This is caused by excessive moisture in your K2CO3 or DMSO. Ensure you are using anhydrous DMSO (<0.1% water) and oven-dried K2CO3. Additionally, protect the reaction with a positive nitrogen sweep.

Q3: Can I substitute Potassium Carbonate (K2CO3) with Sodium Carbonate (Na2CO3)? Answer: It is not recommended. K2CO3 is significantly more effective in DMSO because the larger potassium ion is better solvated by DMSO, leaving the carbonate anion more "naked" and basic. Na2CO3 has lower solubility and reactivity in this system, which will drastically increase your reaction time and lead to incomplete conversion.

Q4: The reaction mixture turns dark red/brown during heating. Is this normal? Answer: A color change from pale yellow to deep orange/red is normal and indicative of the Meisenheimer complex formation and the highly conjugated nitroaromatic product. However, if the mixture turns black or dark brown, it suggests thermal degradation or oxidation. Ensure your temperature does not exceed 95 °C and that oxygen is excluded from the headspace.

References

  • Title: WO2012110774A1 - Selective fak inhibitors Source: Google Patents URL
  • Source: PMC (nih.gov)
  • Title: 4-Ethyl-1-fluoro-2-nitrobenzene | 1357252-94-8 Source: Benchchem URL

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Spectroscopic Methodologies for the Structural Elucidation of 1-(3-Methoxy-4-nitrophenyl)piperidine

For drug development professionals and synthetic chemists, confirming the exact regiochemistry of highly substituted aromatic systems is a critical quality control step. 1-(3-Methoxy-4-nitrophenyl)piperidine (C₁₂H₁₆N₂O₃)...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, confirming the exact regiochemistry of highly substituted aromatic systems is a critical quality control step. 1-(3-Methoxy-4-nitrophenyl)piperidine (C₁₂H₁₆N₂O₃) is a complex structural motif where the relative positioning of electron-donating (piperidine, methoxy) and electron-withdrawing (nitro) groups drastically alters the molecule's electronic environment.

This guide objectively compares the performance of orthogonal analytical modalities (NMR, HRMS, and FT-IR) in elucidating this structure. Furthermore, it provides a comparative data analysis demonstrating how these techniques unambiguously differentiate the target molecule from its closely related structural isomers.

Performance Comparison of Analytical Modalities

To build a self-validating structural proof, no single technique is sufficient. Table 1 compares the resolving power and utility of the primary spectroscopic methods used for this class of compounds.

Table 1: Methodological Comparison for Regiochemical Confirmation

Analytical ModalityPrimary Structural InsightResolving Power (Isomers)ThroughputLimitations
1D & 2D NMR Regiochemistry, aromatic spin systems, and connectivity.High: Easily differentiates ortho/meta/para arrangements via coupling constants ( J ) and chemical shifts.MediumRequires high sample purity (>95%) and sufficient concentration.
HRMS (ESI-TOF) Exact mass and molecular formula confirmation.Low: Cannot differentiate structural isomers (identical exact mass).HighProne to in-source fragmentation if ionization parameters are too harsh.
FT-IR (ATR) Functional group validation (-NO₂, -OCH₃).Moderate: Fingerprint region varies, but specific regiochemistry is hard to assign definitively.HighQualitative only; heavily reliant on reference libraries.

Spectroscopic Differentiation: Target vs. Structural Isomer

The true test of an analytical method's performance is its ability to distinguish a target compound from its regioisomers. Table 2 compares the ¹H NMR performance data of 1-(3-Methoxy-4-nitrophenyl)piperidine against a theoretical alternative, 1-(4-Methoxy-3-nitrophenyl)piperidine .

The causality behind these spectral differences lies in the competing inductive (-I) and mesomeric (±M) effects of the substituents[1]. The nitro group exerts a powerful electron-withdrawing effect, drastically deshielding ortho protons, while the methoxy and piperidine groups donate electron density, shielding their adjacent protons[2].

Table 2: ¹H NMR Aromatic Shift Comparison (Simulated in CDCl₃)

Proton PositionTarget: 1-(3-Methoxy-4-nitrophenyl)piperidineAlternative: 1-(4-Methoxy-3-nitrophenyl)piperidineDominant Electronic Effect Causality
H2 ~6.35 ppm (d, J=2.5 Hz)~7.20 ppm (d, J=2.5 Hz)In the target, H2 is shielded by two adjacent +M groups (methoxy, piperidine). In the alternative, it is deshielded by the ortho-nitro group.
H5 ~8.00 ppm (d, J=9.0 Hz)~7.00 ppm (d, J=9.0 Hz)In the target, H5 is adjacent to the strongly -I/-M nitro group, pushing it far downfield[1]. In the alternative, it is shielded by the ortho-methoxy group.
H6 ~6.45 ppm (dd, J=9.0,2.5 Hz)~7.05 ppm (dd, J=9.0,2.5 Hz)In the target, H6 is shielded by the para-methoxy and ortho-piperidine groups.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, where the data output inherently verifies the methodological setup.

Protocol A: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: CDCl₃ is selected as the solvent because the compound is highly lipophilic, and the absence of exchangeable protons (-OH, -NH) renders deuterated protic solvents unnecessary[3].

  • Sample Preparation: Dissolve 15 mg of the purified analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

  • ¹H Acquisition: Acquire the proton spectrum at 400 MHz (298 K, 16 scans, relaxation delay 1.5s). Ensure the TMS peak is calibrated precisely to 0.00 ppm.

  • ¹³C Acquisition & Validation: Acquire the standard ¹³C NMR at 100 MHz (1024 scans). Self-Validation Step: Immediately run a DEPT-135 sequence. The phase of the signals directly validates the multiplicity: the methoxy carbon (-CH₃) and aromatic methines (-CH) will appear positive, while the piperidine ring methylenes (-CH₂) will appear negative, creating an internally verified carbon assignment.

Protocol B: High-Resolution Mass Spectrometry (HRMS)

Causality: Electrospray Ionization (ESI) is selected over Electron Ionization (EI) to prevent the facile fragmentation of the saturated piperidine ring, ensuring the intact molecular ion is observed.

  • Sample Preparation: Prepare a 1 µg/mL solution in LC-MS grade Acetonitrile/Water (50:50) supplemented with 0.1% Formic Acid to promote efficient protonation.

  • Instrument Tuning: Inject 2 µL into a Q-TOF mass spectrometer in positive ESI mode. Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C to ensure complete droplet evaporation without thermal degradation.

  • Validation Step: Calibrate the mass axis using a sodium formate cluster solution prior to injection. The observed [M+H]+ must fall within 5 ppm of the theoretical exact mass ( 237.1239 m/z) to validate the elemental composition.

Protocol C: Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: Attenuated Total Reflectance (ATR) is utilized to eliminate the matrix interference and moisture absorption artifacts common in KBr pellet preparation, providing a pristine view of the nitro stretching frequencies.

  • Background Calibration: Clean the diamond ATR crystal with LC-MS grade isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and H₂O.

  • Sample Acquisition: Place 2-3 mg of the neat solid onto the crystal and apply uniform pressure using the anvil. Acquire the sample spectrum (32 scans, 4000–400 cm⁻¹).

  • Validation Step: Confirm the presence of the highly diagnostic asymmetric and symmetric -NO₂ stretches at ~1520 cm⁻¹ and ~1340 cm⁻¹, respectively[2]. These must appear alongside the C-O-C ether stretch at ~1240 cm⁻¹.

Workflow Visualization

The following diagram illustrates the logical relationship between the orthogonal analytical modalities and how their specific data outputs converge to provide an unambiguous structural confirmation.

G cluster_0 Analytical Modalities Comparison Sample 1-(3-Methoxy-4-nitrophenyl)piperidine NMR 1D & 2D NMR (Regiochemistry) Sample->NMR HRMS HRMS ESI-TOF (Exact Mass) Sample->HRMS FTIR ATR FT-IR (Functional Groups) Sample->FTIR Data_NMR Aromatic Spin Systems & Connectivity NMR->Data_NMR Data_HRMS Molecular Ion [M+H]+ m/z 237.1239 HRMS->Data_HRMS Data_FTIR -NO2 Stretches 1520 & 1340 cm⁻¹ FTIR->Data_FTIR Confirm Unambiguous Structural Confirmation Data_NMR->Confirm Data_HRMS->Confirm Data_FTIR->Confirm

Caption: Workflow comparing orthogonal spectroscopic methods for structural elucidation.

References

  • Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Comparative

A Tale of Two Rings: A Comparative Guide to the Bioactivity of Piperidine and Piperazine Derivatives

Introduction: The Privileged Position of Six-Membered Heterocycles In the landscape of medicinal chemistry, few structural motifs are as ubiquitous or as influential as the six-membered nitrogen-containing heterocycles....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Position of Six-Membered Heterocycles

In the landscape of medicinal chemistry, few structural motifs are as ubiquitous or as influential as the six-membered nitrogen-containing heterocycles. Among these, piperidine and piperazine have earned the status of "privileged scaffolds".[1][2][3][4] Their prevalence in a vast number of clinically approved drugs is a testament to their synthetic versatility and their ability to impart favorable physicochemical and pharmacokinetic properties.[5][6]

Piperidine, a saturated ring with one nitrogen atom, and piperazine, its 1,4-diaza analogue, share a similar six-membered architecture but possess fundamentally different properties that dictate their roles in drug design.[1][7][8] The presence of a second nitrogen atom in piperazine introduces a new level of chemical personality, altering its basicity, polarity, and potential for molecular interactions.[8] This guide offers an in-depth, data-driven comparison of these two scaffolds. We will dissect their structure-activity relationships (SAR), compare their performance across key therapeutic areas, and provide the experimental context necessary for researchers, scientists, and drug development professionals to make strategic decisions in their own discovery campaigns.

Physicochemical Properties: The Foundation of Biological Function

The decision to incorporate a piperidine versus a piperazine ring is often rooted in the fundamental physicochemical properties that these scaffolds confer upon a molecule. These properties govern everything from solubility and membrane permeability to target engagement and metabolic fate.

The most striking difference lies in their basicity . Piperazine, as a diprotic base, has two distinct pKa values, allowing for a nuanced ionization state at physiological pH.[8] In contrast, piperidine's single, higher pKa means it is more likely to be protonated, which can be advantageous for forming strong ionic bonds with acidic residues in a target protein but may also hinder cell permeability.[8]

From a lipophilicity standpoint, piperidine is generally more lipophilic than the more polar piperazine.[8] This has significant implications for absorption, distribution, metabolism, and excretion (ADME) profiles, particularly for drugs targeting the central nervous system (CNS), where crossing the blood-brain barrier is paramount. The dual nitrogens of piperazine, however, often enhance aqueous solubility, a crucial factor for formulation and bioavailability.[8][9][10][11]

Both rings possess significant conformational flexibility , primarily adopting a low-energy chair conformation that is critical for optimal fitting within the binding pockets of enzymes and receptors.[1] Synthetically, both are highly tractable, but the symmetrical nature of piperazine offers two reactive sites for N-functionalization, enabling the creation of more complex and diverse chemical libraries.[1][4][7]

Table 1: Comparative Physicochemical Properties of Piperidine and Piperazine Scaffolds

PropertyPiperidinePiperazineCausality and Implication in Drug Design
Structure Azacyclohexane1,4-DiazacyclohexaneThe second nitrogen in piperazine acts as a key hydrogen bond acceptor and an additional site for substitution, increasing polarity.
Basicity (pKa) ≈ 11.22[8]pKa1 ≈ 5.35, pKa2 ≈ 9.73[8]Piperidine's higher basicity leads to a greater proportion of the protonated form at physiological pH, enhancing ionic interactions. Piperazine's dual pKa values allow for fine-tuning of its ionization state to balance solubility and target engagement.[8]
Lipophilicity HigherLowerPiperidine's greater lipophilicity can enhance membrane permeability. Piperazine's polarity often improves aqueous solubility and can be leveraged for renal clearance.[8]
Synthetic Handles One (N1)Two (N1, N4)Piperazine allows for the introduction of two different substituents, providing a versatile platform for modulating potency, selectivity, and pharmacokinetic properties.[1][12]

A Head-to-Head Comparison of Bioactivity Across Therapeutic Areas

The distinct physicochemical profiles of piperidine and piperazine translate into unique advantages and applications across a spectrum of diseases. While there is considerable overlap, each scaffold has carved out niches where its properties are particularly well-suited.

Central Nervous System (CNS) Disorders

Both scaffolds are powerhouses in neuropharmacology, largely due to their ability to interact with a wide array of neurotransmitter receptors.[8][13][14]

Piperazine is arguably more dominant in this space, particularly in the development of atypical antipsychotics and antidepressants.[14] Its structure is a common feature in ligands that modulate serotonin (5-HT) and dopamine (D2) receptors.[3][7][15] The piperazine moiety often acts as a versatile linker that correctly orients other pharmacophoric elements, such as an aryl group, for optimal receptor binding.[3]

Piperidine , meanwhile, is a cornerstone of both typical antipsychotics and potent opioid analgesics.[2][13][16] In many opioid modulators, the piperidine ring is central to the pharmacophore, with substitutions at the 4-position being critical for activity.[2]

Table 2: Bioactivity Data for Representative CNS-Active Drugs

CompoundScaffoldTherapeutic ClassPrimary Target(s)Binding Affinity (Ki, nM)
Olanzapine PiperazineAntipsychotic5-HT2A, D24 (5-HT2A), 11 (D2)
Clozapine [17]PiperazineAntipsychoticD4, 5-HT2A21 (D4), 5 (5-HT2A)
Haloperidol PiperidineAntipsychoticD21.5
Fentanyl PiperidineAnalgesicµ-opioid receptor0.39
Oncology

In the realm of anticancer therapeutics, the piperazine ring has become a "privileged structure," especially in the design of protein kinase inhibitors.[3][8] It frequently serves as a solubilizing group or a linker that enables the molecule to effectively engage with the ATP-binding pocket of kinases.[8] The basicity of the piperazine nitrogens can be leveraged to form critical salt bridge interactions with acidic residues in the enzyme's hinge region.[3]

While less ubiquitous than piperazine in this specific domain, piperidine derivatives are potent anticancer agents that act through a variety of mechanisms, including the inhibition of other key enzymes like poly (ADP-ribose) polymerase (PARP) and cyclin-dependent kinases (CDKs).[2][18][19] The more three-dimensional, saturated character of the piperidine ring is often exploited to achieve a precise fit within complex protein binding sites.[16]

Table 3: Bioactivity Data for Representative Anticancer Agents

CompoundScaffoldTherapeutic ClassPrimary Target(s)Potency (IC50)
Imatinib [8]PiperazineKinase InhibitorBcr-Abl250 nM
Palbociclib [8]PiperazineKinase InhibitorCDK4/611 nM (CDK4), 16 nM (CDK6)
Rucaparib PiperidinePARP InhibitorPARP11.4 nM
Compound 19 [19]PiperidineCDK InhibitorCDK2/cyclin E0.001 µM (Ki)
Infectious Diseases

The global challenge of antimicrobial resistance has spurred intensive research into new chemical entities, and both piperidine and piperazine scaffolds are at the forefront of this effort.

Piperazine derivatives have demonstrated a broad spectrum of activity against bacteria and fungi.[20][21][22] The piperazine ring is a key component of the fluoroquinolone antibiotic ciprofloxacin, and countless novel derivatives are being synthesized to overcome resistance mechanisms.[23] Structure-activity relationship studies have often shown that incorporating electron-withdrawing groups onto aryl substituents of the piperazine ring can enhance antibacterial potency.[24]

Piperidine derivatives are also being investigated as antimicrobials, but they have made a particularly significant impact in the antiviral field.[25] They are key components of several HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and protease inhibitors.[26][27] In many protease inhibitors, the piperidine ring serves as an effective P2-ligand, where its stereochemistry and substitution pattern are decisive for potent activity.[26]

Table 4: Bioactivity Data for Representative Anti-Infective Agents

CompoundScaffoldTherapeutic ClassOrganism/TargetPotency (MIC or EC50)
Ciprofloxacin [23]PiperazineAntibacterialE. coli0.008 µg/mL (MIC)
Compound 8 [23]PiperazineAntibacterialS. aureus0.49 µg/mL (MIC)
Compound 22a [26]PiperidineAntiviral (HIV)HIV-1 Protease3.61 nM (IC50)
Compound 8 [27]PiperidineAntiviral (HIV)HIV-1 (wild-type)6 nM (EC50)

Illuminating Structure-Activity Relationships (SAR)

The biological activity of these scaffolds is not inherent to the rings themselves but is dictated by the nature, position, and orientation of their substituents. The choice between piperidine and piperazine provides a strategic foundation for building these relationships.

For piperazine , the two nitrogen atoms are the primary handles for modification.[28] The N1 position is often integrated into or attached to a larger molecular scaffold, while the N4 position is typically used to introduce a second, distinct pharmacophoric element. This N4 substituent is frequently the key determinant of the derivative's ultimate biological target and potency.

For piperidine , the N1 atom serves a similar role in modulating physicochemical properties and providing an attachment point. However, substitutions on the carbon framework, particularly at the C4 position, are often critical for bioactivity, as seen in the fentanyl and meperidine classes of opioids.[2] Furthermore, the stereochemistry of substituents on the piperidine ring can have a profound impact on potency, as a specific chiral conformation is often required for optimal interaction with the biological target.[26]

Validated Experimental Protocols

To ensure the reproducibility and integrity of bioactivity data, standardized and validated experimental protocols are essential. Below are methodologies for key assays used to characterize the derivatives discussed in this guide.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

  • Causality: This assay quantifies the amount of ATP remaining in solution after a kinase reaction. Potent inhibitors will prevent the kinase from consuming ATP, resulting in a high luminescence signal.

  • Methodology:

    • Prepare a serial dilution of the test compound (e.g., piperazine-based kinase inhibitor) in a suitable buffer (e.g., DMSO).

    • In a 384-well plate, add the kinase, the appropriate peptide substrate, and ATP.

    • Add the serially diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

    • Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to all wells. This reagent lyses the cells and contains luciferase and luciferin, which produce light in the presence of ATP.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls and plot the data to determine the IC50 value using non-linear regression analysis.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
  • Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Causality: This assay establishes the potency of an antimicrobial by identifying the concentration at which bacterial or fungal replication is halted.

  • Methodology:

    • Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) in a cation-adjusted Mueller-Hinton broth.

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound (e.g., a novel piperazine derivative).

    • Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • (Optional) A growth indicator dye like resazurin can be added to aid in the determination.

MIC_Workflow cluster_prep Preparation cluster_exec Execution cluster_readout Readout A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with bacteria A->C B Prepare standardized bacterial inoculum B->C D Incubate plate (e.g., 24h at 37°C) C->D E Visually inspect for turbidity (growth) D->E F Determine MIC: Lowest concentration with no growth E->F

Conclusion: A Strategic Choice in Drug Design

Neither piperidine nor piperazine is inherently superior; they are distinct tools with specific strengths. The decision to employ one over the other is a strategic one, guided by the therapeutic target, the desired ADME properties, and the intended pharmacological effect.[8]

Piperazine , with its dual basic centers and greater hydrophilicity, offers clear advantages in terms of aqueous solubility and the potential for multipolar interactions with a target.[8] It has proven to be a particularly fruitful scaffold in the development of CNS drugs and kinase inhibitors, where these properties are highly valued.[8]

Piperidine , with its higher basicity and greater lipophilicity, can provide enhanced membrane permeability and is ideal for establishing strong ionic interactions with target proteins.[8] Its proven track record in potent analgesics and a wide range of other therapeutic classes ensures its continued importance.

Ultimately, the mastery of both piperazine and piperidine chemistry is indispensable for the modern medicinal chemist. By understanding their nuanced differences in physicochemical properties and biological activities, researchers can more effectively design and optimize the next generation of innovative therapeutics.

References

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives - Der Pharma Chemica. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC. Available at: [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry | NATURALISTA CAMPANO. Available at: [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed. Available at: [Link]

  • (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives - ResearchGate. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed. Available at: [Link]

  • Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI. Available at: [Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential | Bentham Science Publishers. Available at: [Link]

  • A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review - PubMed. Available at: [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. Available at: [Link]

  • Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics | Request PDF - ResearchGate. Available at: [Link]

  • Recent development of piperazine and piperidine derivatives as antipsychotic agents | Request PDF - ResearchGate. Available at: [Link]

  • The structure‐activity relationship of anticancer activity piperazine derivatives. - ResearchGate. Available at: [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation - Northwestern Medical Journal. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety - PMC. Available at: [Link]

  • Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study - PMC. Available at: [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Available at: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. Available at: [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Available at: [Link]

  • The medicinal chemistry of piperazines: A review - Scilit. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available at: [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - MDPI. Available at: [Link]

  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review | Bentham Science Publishers. Available at: [Link]

  • Phenothiazine - Wikipedia. Available at: [Link]

  • Discovery of novel piperidine-substituted indolylarylsulfones as potent HIV NNRTIs via structure-guided scaffold morphing and fragment rearrangement - PubMed. Available at: [Link]

  • Antipsychotic piperazine and piperadine derivatives.
  • Piperidine-based drug discovery - ResearchGate. Available at: [Link]

Sources

Validation

A Comparative Analysis for Drug Discovery: 1-(3-Methoxy-4-nitrophenyl)piperidine and 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol

An In-depth Guide for Medicinal Chemists and Drug Development Professionals In the landscape of medicinal chemistry, the piperidine scaffold is a privileged structure, integral to a vast number of pharmaceuticals due to...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Medicinal Chemists and Drug Development Professionals

In the landscape of medicinal chemistry, the piperidine scaffold is a privileged structure, integral to a vast number of pharmaceuticals due to its favorable pharmacokinetic properties.[1][2] Subtle modifications to this core can dramatically alter a molecule's biological activity, physicochemical characteristics, and synthetic utility. This guide provides a detailed comparison of two closely related nitrophenylpiperidine derivatives: 1-(3-Methoxy-4-nitrophenyl)piperidine and its hydroxylated analog, 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol. Understanding the distinct properties imparted by the C4-hydroxyl group is critical for researchers in selecting the appropriate building block for their drug discovery programs.

Molecular Structure and Physicochemical Properties: A Tale of Two Polarities

The introduction of a hydroxyl group at the 4-position of the piperidine ring is a common strategy in medicinal chemistry to modulate a compound's properties. This single atomic change has profound effects on polarity, solubility, and potential biological interactions.

Property1-(3-Methoxy-4-nitrophenyl)piperidine1-(3-Methoxy-4-nitrophenyl)piperidin-4-olRationale for Difference
Molecular Formula C₁₂H₁₆N₂O₃C₁₂H₁₆N₂O₄[3]Addition of one oxygen atom.
Molecular Weight 236.27 g/mol 252.27 g/mol [4]Increased mass due to the hydroxyl group.
Appearance SolidSolid[3][4]---
Melting Point Data not available139 - 140 °C[3]The hydroxyl group allows for intermolecular hydrogen bonding, leading to a more stable crystal lattice and a higher melting point.
Predicted LogP ~2.5 - 3.0~1.5 - 2.0The hydroxyl group is a polar functional group that significantly increases hydrophilicity, thereby lowering the octanol-water partition coefficient (LogP).
Hydrogen Bond Donors 01The -OH group serves as a hydrogen bond donor.
Hydrogen Bond Acceptors 4 (3xO, 1xN)5 (4xO, 1xN)The oxygen of the hydroxyl group acts as an additional hydrogen bond acceptor.
Predicted Solubility Lower in aqueous mediaHigher in aqueous mediaIncreased polarity and hydrogen bonding capability with water molecules enhance aqueous solubility.

Expert Insight: The most significant divergence lies in the predicted LogP and hydrogen bonding potential. The lower LogP of the piperidin-4-ol derivative suggests it will likely have lower cell permeability via passive diffusion but higher aqueous solubility compared to its non-hydroxylated counterpart. This is a critical trade-off in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The presence of a hydrogen bond donor in the piperidin-4-ol is a key feature for molecular recognition, potentially enabling a crucial interaction with a target protein that the other compound cannot achieve.

Synthesis and Reactive Potential

Both compounds are typically synthesized via nucleophilic aromatic substitution (SNAr), where a piperidine or a substituted piperidine displaces a leaving group (often a halogen) from a nitro-activated aromatic ring.

  • 1-(3-Methoxy-4-nitrophenyl)piperidine: Can be synthesized by reacting 1-chloro-3-methoxy-4-nitrobenzene with piperidine.[5]

  • 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol: Synthesized similarly, by reacting the same electrophile with 4-hydroxypiperidine.

The critical difference emerges in their potential for further functionalization. The hydroxyl group of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol provides a versatile chemical handle for subsequent synthetic transformations, a feature its counterpart lacks.

Caption: Synthetic utility of the hydroxyl group.

This reactivity makes the piperidin-4-ol derivative an excellent intermediate for creating libraries of compounds through late-stage functionalization, allowing for the exploration of structure-activity relationships (SAR) around that position.

Pharmacological and Biological Implications

While specific biological data for these exact compounds is limited in publicly accessible literature, their structural motifs are common in pharmacologically active agents, particularly those targeting the central nervous system (CNS).[6][7] The nitrophenyl group can, in some cases, be a precursor to an aniline derivative (via reduction), which is a common pharmacophore.

The key difference for a pharmacologist is the C4-hydroxyl group:

  • Target Engagement: The hydroxyl group can act as a critical hydrogen bond donor or acceptor, anchoring the ligand into a specific pocket of a receptor or enzyme. This can lead to a significant increase in binding affinity and selectivity compared to the non-hydroxylated analog.

  • Metabolic Stability: A secondary alcohol, like that in the piperidin-4-ol, can be a site for metabolism, specifically oxidation to a ketone or glucuronidation. This can influence the compound's half-life and clearance. The parent piperidine, lacking this handle, may be metabolized at other positions (e.g., on the aromatic ring or alpha to the piperidine nitrogen).

  • ADME Profile: As mentioned, the increased polarity of the hydroxylated compound will impact its ADME profile. It may lead to reduced blood-brain barrier penetration but could also reduce off-target lipophilic interactions and improve aqueous solubility for formulation.

Caption: Impact of the hydroxyl group on receptor binding.

Experimental Protocol: Comparative Analysis by Reverse-Phase HPLC

To empirically validate the predicted difference in polarity, a reverse-phase high-performance liquid chromatography (RP-HPLC) experiment is the method of choice. The more polar compound (piperidin-4-ol) will have less affinity for the nonpolar stationary phase and will elute earlier.

Objective: To separate a mixture of 1-(3-Methoxy-4-nitrophenyl)piperidine and 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol and determine their relative retention times.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample solutions: 1 mg/mL of each compound in Methanol

Procedure:

  • System Preparation: Equilibrate the HPLC system and C18 column with a mobile phase composition of 95% A and 5% B at a flow rate of 1.0 mL/min.

  • Sample Preparation: Prepare individual solutions of each compound (1 mg/mL) and a 1:1 mixture of both.

  • Injection: Inject 10 µL of each sample onto the column.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm or a wavelength where the nitrophenyl chromophore has maximum absorbance).

  • Data Analysis: Record the retention times (tR) for each peak.

Expected Outcome:

  • 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol: Will have a shorter retention time due to its higher polarity.

  • 1-(3-Methoxy-4-nitrophenyl)piperidine: Will have a longer retention time as its greater lipophilicity leads to stronger interaction with the C18 stationary phase.

This self-validating experiment provides direct, quantitative evidence of the physicochemical differences between the two molecules.

HPLC_Workflow prep 1. System & Column Equilibration sample 2. Sample Preparation (1 mg/mL in MeOH) inject 3. Inject Sample (10 µL) sample->inject Load Sample gradient 4. Run Gradient Elution (5-95% Acetonitrile) inject->gradient Start Run detect 5. UV Detection (e.g., 254 nm) gradient->detect Eluent Flow analyze 6. Data Analysis (Compare Retention Times) detect->analyze Generate Chromatogram

Caption: Workflow for comparative HPLC analysis.

Conclusion

The choice between 1-(3-Methoxy-4-nitrophenyl)piperidine and 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol is a strategic decision in drug design.

  • Choose 1-(3-Methoxy-4-nitrophenyl)piperidine when a higher LogP is desired for applications like enhancing blood-brain barrier penetration (though this must be balanced with other factors) or when the synthetic endpoint does not require further functionalization at the C4 position.

  • Choose 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol when aiming to improve aqueous solubility, introduce a key hydrogen bonding interaction with a biological target, or utilize the hydroxyl group as a reactive handle for building a library of analogs to optimize potency and ADME properties.

Ultimately, the addition of a single hydroxyl group transforms the parent molecule from a relatively simple building block into a more nuanced and versatile intermediate, offering medicinal chemists a powerful tool to fine-tune the properties of their next generation of therapeutics.

References

  • ChemAgora. (2025, October 15). 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol.
  • MDPI. (2023, November 27). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Molbank, 2023(4), M1744.
  • BenchChem. (n.d.). A Comparative Analysis of 1-(3-Methoxypropyl)-4-piperidinamine and Other Piperidine Building Blocks for Drug Discovery.
  • Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties.
  • PubChem. (n.d.). 1-(3-Methoxy-4-nitrophenyl)piperazine.
  • Eureka | Patsnap. (2017, July 11). A method for preparing 1-(3-methoxypropyl) piperidine-4-amine.
  • SWGDrug. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE.
  • ChemicalBook. (2025, July 24). 1-(3-Methoxypropyl)-4-piperidinamine.
  • MilliporeSigma. (n.d.). 1-(3-methoxy-4-nitrophenyl)piperidin-4-ol.
  • Google Patents. (n.d.). CN102898356A - Method for preparing 1-( 3-methoxy propyl )- 4-piperidine amine and salt thereof.
  • Google Patents. (n.d.). CN110615756A - 1- (4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof.
  • Google Patents. (n.d.). CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine.
  • BenchChem. (n.d.). Optimizing reaction conditions for 1-(3-Methoxypropyl)-4-piperidinamine synthesis.
  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • BenchChem. (n.d.). Physicochemical Properties of 1-(3-Methoxypropyl)-4-piperidinamine: An In-depth Technical Guide.
  • ChemicalBook. (n.d.). 1-(3-Methoxyphenyl)piperazine synthesis.
  • Encyclopedia MDPI. (2023, February 9). Pharmacological Applications of Piperidine Derivatives.
  • BLDpharm. (n.d.). (1-(3-Methoxy-4-nitrophenyl)piperidin-3-yl)methanol.
  • Sigma-Aldrich. (n.d.). 1-(3-Methoxy-4-nitro-phenyl)-4-methyl-piperidine.
  • Google Patents. (n.d.). US5489689A - Preparation of piperidine derivatives.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Analgesic activity of alkyl piperidine derivatives.
  • BioMed Pharma Journal. (2008).
  • EvitaChem. (n.d.). Buy 4-Benzyl-1-(4-nitrophenyl)piperidine.
  • AChemBlock. (2026, March 2). 1-(3-methoxypropyl)piperidin-4-ol 97%.
  • Sigma-Aldrich. (n.d.). 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol.

Sources

Comparative

Validated Analytical Methods for the Quantification of Piperidine Derivatives: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the distinct analytical challenges posed by piperidine derivatives. The piperidine ring is a ubiquitous pharmacophore embedded in numerous active pharmaceutical i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the distinct analytical challenges posed by piperidine derivatives. The piperidine ring is a ubiquitous pharmacophore embedded in numerous active pharmaceutical ingredients (APIs) such as pimozide, donepezil, and phencyclidine (PCP), as well as in critical synthetic intermediates[1]. Whether you are performing pharmacokinetic bioanalysis, routine quality control, or screening for genotoxic impurities like 1-nitroso piperidin-4-amine[2], selecting and validating the correct analytical method in compliance with ICH Q2(R2) guidelines is paramount.

This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), providing field-proven protocols and the mechanistic reasoning behind them.

Methodological Comparison: Selecting the Right Platform

Not all analytical platforms are created equal when dealing with the basic nitrogen of the piperidine ring. The choice of instrument dictates the sensitivity, throughput, and sample preparation required.

  • LC-MS/MS (The Gold Standard for Trace & Bioanalysis): Operating via Electrospray Ionization (ESI), LC-MS/MS is the premier choice for trace-level quantification. Because the piperidine nitrogen is highly basic (pKa ~11), it readily accepts a proton to form an [M+H]+ ion, making ESI+ exceptionally sensitive. It is the mandated method for detecting ultra-trace nitrosamine impurities in APIs down to 1 ng/mL[2].

  • HPLC-UV (The Workhorse for API Formulation QC): Ideal for bulk drug quantification where the piperidine derivative possesses a conjugated chromophore (e.g., N-(4-chlorophenyl)piperidin-4-amine)[3]. However, aliphatic piperidines lack strong UV absorbance, necessitating either chemical derivatization or the use of universal detectors like Evaporative Light Scattering Detectors (ELSD).

  • GC-MS (For Volatile Intermediates): Effective for low-molecular-weight, volatile piperidine derivatives. However, the secondary or tertiary amines often cause peak tailing or thermal degradation in the GC inlet, frequently requiring chemical derivatization (e.g., acylation) prior to injection to ensure stability.

Quantitative Data Summary

The following table summarizes the typical validation parameters across the three platforms, synthesized from established pharmaceutical and forensic methodologies[1][2][3].

Performance ParameterLC-MS/MS (MRM)HPLC-UVGC-MS
Linearity (R²) > 0.999> 0.999> 0.990
Accuracy (% Recovery) 95.0 - 105.0%98.0 - 102.0%90.0 - 110.0%
Precision (%RSD) < 5.0%< 2.0%< 10.0%
Limit of Detection (LOD) < 0.1 - 1.0 ng/mL100 - 500 ng/mL1.0 - 10.0 ng/mL
Limit of Quantification (LOQ) < 0.5 - 2.0 ng/mL400 - 1000 ng/mL5.0 - 20.0 ng/mL
Robustness HighHighModerate
Typical Run Time 5 - 10 min10 - 20 min15 - 30 min

Expertise & Experience: Causality in Method Design

Method validation is not merely a checklist; it is an exercise in applied physical chemistry. When quantifying piperidine derivatives, you must engineer the method to overcome specific molecular hurdles.

1. Overcoming Peak Tailing (Chromatographic Causality) A pervasive challenge in the LC separation of piperidine derivatives is severe peak tailing. The basic nitrogen atoms undergo secondary ion-exchange interactions with unreacted, acidic silanol groups on standard silica-based stationary phases. The Solution: We utilize highly end-capped C18 columns and heavily buffer the mobile phase with an acidic modifier—such as 0.1% formic acid or 0.05% trifluoroacetic acid (TFA). Dropping the mobile phase pH to ~2.5 serves a dual mechanistic purpose: it fully protonates the piperidine nitrogen (ensuring a single, consistent ionization state) and suppresses the ionization of the residual silanols, thereby neutralizing secondary interactions and yielding sharp, symmetrical peaks.

2. Matrix Effect Mitigation (Self-Validating Causality) To ensure trustworthiness, the protocol must be a self-validating system. We achieve this by incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Piperidine-d5, at the very beginning of the sample preparation[1]. Because the SIL-IS shares the exact physicochemical properties of the analyte, it co-elutes chromatographically. If matrix components suppress the ionization of the target analyte in the ESI source, they will suppress the SIL-IS to the exact same degree. The ratio of their signals remains constant, effectively self-correcting for matrix effects and extraction losses.

Experimental Protocol: Validated LC-MS/MS Workflow

Below is a step-by-step, self-validating methodology for the trace-level quantification of a piperidine derivative (e.g., 1-nitroso piperidin-4-amine or phencyclidine) in a complex matrix[1][2].

Step 1: Preparation of Standards

  • Prepare a primary stock solution of the piperidine derivative (1 mg/mL) in LC-MS grade methanol.

  • Serially dilute the stock to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Prepare a SIL-IS working solution (e.g., 50 ng/mL of Piperidine-d5) in methanol.

Step 2: Sample Extraction (Protein Precipitation)

  • Aliquot 100 µL of the sample matrix into a clean microcentrifuge tube.

  • Critical Step: Add 10 µL of the SIL-IS working solution immediately. Causality: Adding the IS before extraction ensures that subsequent volumetric losses are proportionately mirrored and mathematically canceled out.

  • Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins and extract the basic analyte.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to an autosampler vial.

Step 3: Chromatographic Separation

  • Column: End-capped C18 UHPLC column (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes, hold for 1 minute, return to 5% B. Flow rate: 0.4 mL/min.

Step 4: Mass Spectrometry (MRM Mode)

  • Ionization: Electrospray Ionization in Positive mode (ESI+).

  • Source Parameters: Capillary Voltage at 3.5 kV; Desolvation Temperature at 400°C.

  • Detection: Configure the triple quadrupole to monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring) for both the analyte and the SIL-IS.

Step 5: System Suitability Testing (SST)

  • Inject a blank sample followed by six replicates of the Lower Limit of Quantification (LLOQ) standard.

  • Validation Criteria: The Signal-to-Noise (S/N) ratio for the LLOQ must be ≥ 10. The precision (%RSD) of the six replicates must be ≤ 20%. Passing this SST ensures the instrument is primed for trustworthy data generation before committing precious samples[3].

Analytical Workflow Visualization

G N1 Sample Prep (SIL-IS + Extraction) N2 UHPLC Separation (C18, Low pH) N1->N2 N3 MS/MS Detection (ESI+, MRM) N2->N3 N4 Data Processing (Matrix Correction) N3->N4 SST System Suitability (Self-Validation) SST->N2

Workflow for Validated LC-MS/MS Quantification of Piperidine Derivatives.

References

  • Title: A Comparative Guide to the Analytical Method Validation for N-(4-chlorophenyl)
  • Source: nih.
  • Source: journalofappliedbioanalysis.

Sources

Validation

Comparative Guide: Evaluating the Antioxidant Potential of Substituted Piperidines

The piperidine ring—a saturated heterocyclic secondary amine—is a widely recognized privileged scaffold in medicinal chemistry and drug development. Due to its planar nature and structural versatility, it allows for targ...

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine ring—a saturated heterocyclic secondary amine—is a widely recognized privileged scaffold in medicinal chemistry and drug development. Due to its planar nature and structural versatility, it allows for targeted functionalization at multiple ring positions. Recently, researchers have increasingly focused on optimizing substituted piperidines as potent antioxidant agents to combat oxidative stress-induced pathologies such as neurodegeneration, inflammation, and cancer.

As an Application Scientist, navigating the structural nuances of these compounds is critical. This guide objectively compares the antioxidant efficacy of various substituted piperidines, elucidates the structure-activity relationship (SAR) causality, and provides robust, self-validating experimental protocols for preclinical evaluation.

Structure-Activity Relationship (SAR): The Causality of Antioxidant Efficacy

The antioxidant capacity of piperidine derivatives is not intrinsic to the bare heterocycle; rather, it is heavily dictated by the electronic nature and positional arrangement of its substituents. The primary mechanisms of action involve Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

  • Electron-Donating Groups (EDGs): Substitutions with hydroxyl (-OH), methoxy (-OCH3), or methyl (-CH3) groups significantly enhance radical scavenging. When placed at the para or meta positions of phenyl rings attached to the piperidine core (e.g., C2 and C6 positions), EDGs increase the electron density of the system. This lowers the bond dissociation enthalpy (BDE), facilitating easier donation of a hydrogen atom or electron to Reactive Oxygen Species (ROS). For instance, diaryl substituted piperidinones bearing hydroxy or methoxy groups exhibit DPPH scavenging activity superior to standard ascorbic acid 1.

  • Electron-Withdrawing Groups (EWGs): Conversely, the introduction of halogens (without accompanying EDGs) or cyano groups generally reduces the antioxidant capacity. While these substitutions may enhance antimicrobial or anticancer properties by altering lipophilicity, they stabilize the parent molecule too strongly against electron donation 1.

  • N-Acyl and Piperamide Derivatives: In synthesized piperamides, possessing a hydroxyl group on the 4th position of the piperidine ring yields the highest antioxidant capacity. In contrast, a simple 4-phenyl substitution creates steric hindrance and lacks the necessary electron-donating capability, rendering it unfavorable for ROS neutralization 1.

Mechanism ROS Reactive Oxygen Species (O2•-, •OH) HAT Hydrogen Atom Transfer (HAT) / SET ROS->HAT Attacks SubPip Substituted Piperidine (e.g., -OH, -OMe groups) SubPip->HAT Donates H• / e- StableRad Stable Piperidine Radical (Resonance Stabilized) HAT->StableRad Scaffold Stabilization NeutROS Neutralized Species (H2O, H2O2) HAT->NeutROS Detoxification

Mechanism of ROS neutralization by substituted piperidines via HAT.

Quantitative Comparison of Piperidine Derivatives

To objectively benchmark these compounds, we must look at their in vitro performance across standardized assays. The table below summarizes the comparative antioxidant potential of various piperidine classes based on recent pharmacological screenings.

Compound Class / DerivativeKey Structural SubstitutionTarget AssayAntioxidant Efficacy (IC50 / Scavenging)Reference
Diaryl substituted piperidinones Hydroxy/methoxy on 3-arylideneDPPHSuperior to standard Ascorbic Acid1
Tetrahydro-3-pyridinecarboxylate (PM4) Methoxy at position 3 of phenyl ringDPPHHigh (Comparable to Rutin standard)2
Piperidine Hydrazones (N12, N6) Hydrazone linkage + piperidine ringDPPH / ABTSHigh (Most active in cholinesterase series)3
N-acyl piperidines Hydroxyl group at C4 positionDPPH / H2O2Highest capacity in piperamide series1
Unspecified THP Derivative (Compound 8) -DPPH78% radical scavenging at 1 mg/mL4
Cyano-substituted piperidines Cyano group at R2 positionDPPHPoor scavenging activity1

Self-Validating Experimental Methodologies

To ensure reproducibility, antioxidant assays must be designed as self-validating systems. This means incorporating internal checks to eliminate false positives caused by solvent interference or the intrinsic absorbance of the piperidine derivatives themselves.

Below are the optimized, step-by-step methodologies for the two most critical in vitro assays used to evaluate piperidine compounds 5.

Protocol A: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle & Causality: DPPH• is a stable nitrogen-centered radical. Piperidine derivatives with low BDEs donate hydrogen atoms, reducing DPPH• to hydrazine (DPPH-H). The resulting chromatic shift from purple to yellow at 517 nm isolates and quantifies the HAT capacity.

  • Reagent Preparation: Dissolve DPPH in HPLC-grade methanol to a 0.1 mM concentration. (Causality: Methanol stabilizes the radical and accommodates moderately lipophilic piperidines).

  • Sample Preparation: Prepare serial dilutions of the piperidine compound in DMSO. (Critical Check: Keep final DMSO concentration <1% v/v in the assay well to prevent solvent-induced radical quenching).

  • Assay Matrix (96-well plate): Combine 100 µL of the sample with 100 µL of the DPPH solution.

  • Self-Validating Controls:

    • Positive Control: Ascorbic acid or Rutin (Validates reagent sensitivity).

    • Negative Control (Blank): 100 µL DMSO (1%) + 100 µL DPPH (Establishes baseline uninhibited absorbance).

    • Sample Blank: 100 µL sample + 100 µL methanol (Corrects for intrinsic absorbance of the piperidine derivative).

  • Incubation: Incubate for 30 minutes in the dark at 25°C. (Causality: Radical reactions are light-sensitive; 30 minutes ensures the HAT reaction reaches a steady-state equilibrium).

  • Data Acquisition: Measure absorbance at 517 nm. Calculate % Scavenging and determine the IC50 using non-linear regression.

Protocol B: ABTS•+ Radical Cation Scavenging Assay

Principle & Causality: ABTS is oxidized by potassium persulfate to form the ABTS•+ radical cation. This assay measures both SET and HAT mechanisms and is highly versatile, effectively solubilizing both hydrophilic and highly lipophilic piperidine derivatives.

  • Radical Generation: Mix 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate. Incubate in the dark for 12-16 hours at room temperature. (Causality: This extended incubation is required to achieve complete oxidation and a stable radical baseline).

  • Working Solution: Dilute the ABTS•+ solution with ethanol until the absorbance at 734 nm reaches 0.70 ± 0.02.

  • Assay Matrix: Add 10 µL of the piperidine sample to 190 µL of the ABTS•+ working solution.

  • Controls: Run parallel Trolox standards to express results as Trolox Equivalent Antioxidant Capacity (TEAC).

  • Data Acquisition: Measure absorbance at 734 nm after exactly 6 minutes. (Causality: The 6-minute window captures the rapid SET kinetics typical of electron-rich piperidines).

Workflow Prep 1. Sample Preparation Dissolve in Methanol/DMSO (<1%) Assay 2. Radical Incubation DPPH (517nm) or ABTS (734nm) Prep->Assay Read 3. Spectrophotometric Reading Measure Absorbance Decrease Assay->Read Control Self-Validation Include Ascorbic Acid/Rutin & Blank Control->Assay Parallel run Calc 4. Data Analysis Calculate % Scavenging & IC50 Read->Calc

Self-validating high-throughput workflow for piperidine antioxidant assays.

Conclusion

The antioxidant potential of substituted piperidines is a highly tunable parameter. By strategically introducing electron-donating groups (such as methoxy or hydroxyl moieties) at specific positions on the piperidine ring or its attached aryl groups, researchers can drastically lower the bond dissociation enthalpy and enhance ROS scavenging capabilities. When evaluating these novel compounds, employing self-validating DPPH and ABTS protocols ensures that the resulting IC50 data is both reliable and translatable for downstream drug development.

References

  • Antioxidant potential of piperidine containing compounds-a short review - SciSpace.
  • Pharmacological screening of synthetic piperidine deriv
  • Antimicrobial and antioxidant activities of piperidine derivatives - ResearchG
  • Design, synthesis, molecular modeling, in vitro evaluation of novel piperidine-containing hydrazone derivatives as cholinesterase inhibitors - PubMed.
  • Application Notes and Protocols for Assessing the Antioxidant Activity of Piperidine Compounds - Benchchem.

Sources

Comparative

Comparative Guide to Structural Analogs of 1-(3-Methoxy-4-nitrophenyl)piperidine: Synthesis, Pharmacophore Optimization, and Kinase Inhibitory Activity

As an Application Scientist specializing in targeted oncology and medicinal chemistry, I frequently evaluate the structure-activity relationships (SAR) of kinase inhibitor building blocks. The compound 1-(3-Methoxy-4-nit...

Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist specializing in targeted oncology and medicinal chemistry, I frequently evaluate the structure-activity relationships (SAR) of kinase inhibitor building blocks. The compound 1-(3-Methoxy-4-nitrophenyl)piperidine and its structural analogs are not standalone therapeutics; rather, they are highly optimized synthetic intermediates. When the nitro group is catalytically reduced to an aniline, these scaffolds serve as the critical "solvent-exposed" recognition elements in potent Anaplastic Lymphoma Kinase (ALK) inhibitors, most notably [1].

This guide objectively compares the chemical utility of these analogs, the performance of the resulting ALK inhibitors against clinical alternatives, and provides self-validating experimental protocols for their synthesis and evaluation.

Structural Analogs: From Intermediates to Active Pharmacophores

The design of ATP-competitive kinase inhibitors requires a hinge-binding core (e.g., a triazine or pyrimidine ring) coupled with a solvent-exposed tail that dictates solubility, pharmacokinetics (PK), and precise pocket alignment. Variations on the piperidine ring of the 1-(3-Methoxy-4-nitrophenyl)piperidine scaffold directly influence the efficacy of the final drug[2].

  • Analog A: 4,4-dimethoxy-1-(3-methoxy-4-nitrophenyl)piperidine This analog serves as a stable, protected intermediate. The dimethoxy acetal can be deprotected to a ketone, allowing for subsequent reductive amination. This modularity is crucial for generating libraries of ALK inhibitors with varying basicity[3].

  • Analog B: 1-(3-methoxy-4-nitrophenyl)-4-(4-methylpiperazin-1-yl)piperidine This specific analog is the direct precursor to ASP3026. The inclusion of the 4-methylpiperazine moiety introduces a basic nitrogen (pKa ~8.5) that becomes protonated at physiological pH. This drastically enhances aqueous solubility and oral bioavailability while forming favorable solvent interactions outside the ALK ATP pocket[1].

Performance Comparison: Analog-Derived Inhibitors vs. Alternatives

Once Analog B is reduced and coupled to a 1,3,5-triazine core, it forms ASP3026. To understand the value of this structural analog, we must compare the final inhibitor's performance against first- and second-generation ALK inhibitors like Crizotinib and Ceritinib.

ASP3026 demonstrates superior selectivity over a panel of 86 kinases, primarily targeting ALK, ROS1, and ACK[4]. The table below summarizes the quantitative performance data of these compounds.

Table 1: Comparative Kinase Selectivity and Cellular Activity
InhibitorDerivation Scaffold / Key FeatureALK WT IC₅₀ (nM)ROS1 IC₅₀ (nM)NCI-H2228 Cell IC₅₀ (nM)Resistance Profile
ASP3026 1-(3-Methoxy-4-nitrophenyl)piperidine analog3.58.964.8Overcomes Crizotinib-resistant mutants
Crizotinib 2-Aminopyridine (First-in-class)20.041.0120.0Susceptible to L1196M gatekeeper mutation
Ceritinib 2,4-Diarylpyrimidine (Second-gen)0.150.515.0High potency; distinct solvent-exposed tail

Data supported by in vitro kinase panels and Ba/F3 cell proliferation assays expressing EML4-ALK fusion proteins[5].

Mechanistic Visualization

The following diagram illustrates the workflow of converting the inactive nitro-analog into the active ASP3026 pharmacophore, and its subsequent mechanism of action in blocking the ALK signaling cascade.

ALK_Inhibition Analog 1-(3-Methoxy-4-nitrophenyl) piperidine Analog Reduction Catalytic Reduction (Nitro to Amine) Analog->Reduction Coupling Triazine Core Coupling Reduction->Coupling ASP3026 ASP3026 (Active ALK Inhibitor) Coupling->ASP3026 ALK EML4-ALK Fusion Kinase ASP3026->ALK Binds ATP Pocket Downstream STAT3 / PI3K / AKT Signaling Cascades ASP3026->Downstream Blocks Apoptosis Tumor Cell Apoptosis ASP3026->Apoptosis Induces ALK->Downstream Phosphorylates Tumor Tumor Cell Proliferation Downstream->Tumor Promotes

Workflow of analog activation and the downstream mechanism of ALK inhibition by ASP3026.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the chemical or biological intervention.

Protocol 1: Catalytic Reduction of the Nitro-Analog to the Active Aniline

This protocol details the conversion of 4,4-dimethoxy-1-(3-methoxy-4-nitrophenyl)piperidine to its corresponding amine, a prerequisite for triazine coupling[2].

  • Substrate Preparation: Dissolve 50.0 g of the nitro-analog in 225 mL of anhydrous tetrahydrofuran (THF).

    • Causality: THF provides excellent solubility for the highly conjugated nitroaromatic intermediate while remaining chemically inert under mild hydrogenation conditions.

  • Catalyst Addition: Add 4.5 g of 5% Palladium on Carbon (Pd/C, ~50% wet product).

    • Causality: Using a wet catalyst minimizes the risk of spontaneous ignition upon exposure to atmospheric oxygen and provides a highly active, dispersed surface area for hydrogen adsorption.

  • Hydrogenation: Pressurize the reaction vessel with H₂ gas to 200–300 kPa and stir continuously at room temperature for 3 to 5 hours.

    • Causality: Maintaining moderate pressure ensures the complete reduction of the electron-withdrawing nitro group to an electron-donating amine without over-reducing the aromatic ring or cleaving the delicate methoxy ethers.

  • Filtration and Isolation: Filter the mixture through a tightly packed Celite pad to remove the Pd/C catalyst, washing with 90 mL of excess THF. Concentrate the filtrate under reduced pressure to obtain the amine slurry.

    • Causality: Celite prevents fine, pyrophoric catalyst particulates from contaminating the product, which would otherwise poison subsequent SₙAr coupling steps with the triazine core.

Protocol 2: TR-FRET ALK Kinase Activity Assay

This protocol validates the IC₅₀ of the final synthesized inhibitor (e.g., ASP3026) against recombinant ALK[6].

  • Enzyme Preparation: Dilute recombinant EML4-ALK fusion protein in a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

    • Causality: Mg²⁺ is an essential divalent cofactor for ATP binding within the kinase domain. Brij-35, a non-ionic detergent, prevents the non-specific adsorption of the kinase to the hydrophobic walls of the microplate.

  • Compound Incubation: Dispense serial dilutions of the synthesized inhibitor into a 384-well plate. Add the enzyme solution and incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation allows the competitive inhibitor to reach thermodynamic binding equilibrium with the ALK ATP-binding pocket before the enzymatic reaction is initiated.

  • Reaction Initiation: Add ATP (at the predetermined Kₘ concentration) and a biotinylated tyrosine-peptide substrate. Incubate for exactly 60 minutes.

    • Causality: Utilizing ATP precisely at its Kₘ ensures the assay remains highly sensitive to competitive ATP-site inhibitors, preventing artificially inflated IC₅₀ values caused by ATP outcompetition.

  • Quenching and Detection: Add TR-FRET detection buffer containing EDTA, a Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-APC. Read the plate using a time-resolved fluorometer (delay 100 µs, integration 200 µs).

    • Causality: EDTA acts as a strong chelator, stripping Mg²⁺ from the kinase and instantly halting the reaction. The time-resolved measurement eliminates short-lived background auto-fluorescence (common with highly conjugated triazine analogs), yielding a pristine signal-to-noise ratio.

References

  • Astellas Pharma. "ASP 3026 - New Drug Approvals." New Drug Approvals, May 2016.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 25134326, ASP-3026." PubChem.[Link]

Sources

Validation

High-Resolution Mass Spectrometry for Piperidine Structural Elucidation: A Comparative Guide

The piperidine ring is a ubiquitous nitrogenous pharmacophore found in a vast array of natural alkaloids and synthetic therapeutics, from acetylcholinesterase inhibitors like donepezil to potent analgesics like fentanyl....

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine ring is a ubiquitous nitrogenous pharmacophore found in a vast array of natural alkaloids and synthetic therapeutics, from acetylcholinesterase inhibitors like donepezil to potent analgesics like fentanyl. For drug development professionals and analytical chemists, confirming the exact structural modifications of piperidine derivatives is a critical, yet challenging, endeavor.

As a Senior Application Scientist, I have designed this guide to objectively compare the leading mass spectrometry (MS) platforms—specifically Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems—for piperidine structural elucidation. Moving beyond basic operational manuals, this guide explores the mechanistic causality of piperidine fragmentation and provides a self-validating experimental framework for your laboratory.

Mechanistic Foundations of Piperidine Fragmentation

Before evaluating instrument performance, one must understand why piperidine behaves the way it does inside a collision cell. Under Electrospray Ionization (ESI), the highly basic nitrogen atom (pKa ~11) readily accepts a proton, yielding a stable [M+H]⁺ precursor ion[1].

When subjected to Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD), the protonated piperidine core undergoes highly deterministic fragmentation pathways governed by its substituents:

  • Alpha-Cleavage: The dominant pathway initiated by the ionized nitrogen. The cleavage of the C-C bond adjacent to the nitrogen atom results in the formation of a resonance-stabilized iminium ion. The largest substituent at the α-carbon is preferentially lost to maximize thermodynamic stability[1].

  • Neutral Loss: For piperidine alkaloids containing hydroxyl or acetyl groups, the neutral elimination of water (H₂O) or acetic acid (CH₃COOH) is often the primary fragmentation event, driven by the low activation energy required to expel these stable leaving groups[2].

  • Ring Fission: At elevated collision energies, the piperidine ring undergoes C-N bond cleavage, collapsing into acyclic fragment ions or cyclobutyl derivatives depending on the substitution pattern[3].

G Precursor Protonated Piperidine [M+H]+ Alpha Alpha-Cleavage (C-C Bond) Precursor->Alpha CID / HCD RingOpen Ring Fission (C-N Bond) Precursor->RingOpen High Collision Energy Neutral Neutral Loss (e.g., H2O, CH3COOH) Precursor->Neutral ESI-MS/MS Iminium Stable Iminium Ion Alpha->Iminium Acyclic Acyclic Fragment Ions RingOpen->Acyclic Substituted Substituted Core Neutral->Substituted

Fig 1. Divergent MS/MS fragmentation pathways of protonated piperidine derivatives.

Platform Comparison: Q-TOF vs. Orbitrap vs. QqQ

While Triple Quadrupole (QqQ) instruments are the gold standard for targeted quantitation, they lack the high-resolution exact mass capabilities required for structural elucidation of unknown piperidine derivatives. The choice fundamentally narrows down to Q-TOF and Orbitrap architectures[4].

Orbitrap Systems (e.g., Thermo Q Exactive): Orbitraps are Fourier Transform (FT) mass analyzers. The longer the instrument allows a packet of ions to oscillate, the cleaner the signal becomes, yielding ultra-high resolving power (up to 500,000 FWHM). However, this creates a duty cycle trade-off: while the Orbitrap is "filled" and measuring, the continuous beam of incoming ions from the LC may be lost, potentially missing narrow chromatographic peaks[5].

Q-TOF Systems (e.g., Agilent 6546, Waters Xevo): Q-TOFs utilize a flight tube to measure mass based on velocity. They offer exceptionally fast scan speeds (up to 100 Hz) and superior isotopic fidelity. This makes them ideal for coupling with fast UHPLC gradients, though their maximum resolving power (~40,000 - 80,000 FWHM) is lower than that of an Orbitrap[4].

Quantitative Performance Comparison
FeatureTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap (e.g., Q Exactive)
Mass Resolution (FWHM) Low (~0.7 Da)High (40,000 - 80,000)Ultra-High (140,000 - 500,000)
Mass Accuracy > 100 ppm< 2 ppm< 1 ppm
Scan Speed Very FastFast (up to 100 Hz)Moderate (up to 40 Hz)
Isotopic Fidelity ModerateExcellentGood (can drop at max res)
Primary Application Targeted quantitationUntargeted screening, structural IDDeep structural elucidation, MSⁿ

Self-Validating Experimental Protocol for LC-HRMS/MS

To ensure absolute trustworthiness in your structural assignments, your analytical method must be a self-validating system. The following protocol integrates internal causality checks to prevent false positives during piperidine characterization.

Workflow Sample Sample Prep (0.1% FA in MeCN) LC UHPLC Separation (C18 Column) Sample->LC MS1 Full Scan MS1 (Exact Mass) LC->MS1 MS2 Data-Dependent MS2 (HCD / CID) MS1->MS2 Analysis Structural Elucidation (Fragment Mapping) MS2->Analysis

Fig 2. Self-validating LC-HRMS/MS workflow for piperidine structural confirmation.

Step 1: Sample Preparation & Internal Calibration
  • Action: Dilute the sample in Acetonitrile/Water containing 0.1% Formic Acid. Spike in a deuterated piperidine standard (e.g., Fentanyl-D5) at 10 ng/mL.

  • Causality: Formic acid acts as a proton donor, ensuring the basic piperidine nitrogen is fully ionized to[M+H]⁺, maximizing ESI positive mode sensitivity.

  • Validation Check: The deuterated internal standard serves as a real-time monitor for ionization suppression (matrix effects) and validates mass accuracy drift across the run.

Step 2: Chromatographic Separation
  • Action: Utilize a sub-2 µm C18 UHPLC column with a shallow gradient (5% to 95% organic over 15 minutes).

  • Causality: Isobaric piperidine derivatives (e.g., positional isomers on the ring) yield identical MS1 masses and highly similar MS2 spectra. High-efficiency chromatography provides the theoretical plates needed to physically resolve these isomers prior to MS introduction.

  • Validation Check: Monitor the retention time stability of the internal standard. A shift of >0.1 min indicates mobile phase preparation errors or column degradation.

Step 3: High-Resolution MS/MS Acquisition
  • Action: Operate the Q-TOF or Orbitrap in Data-Dependent Acquisition (DDA) mode. Set dynamic exclusion to 5 seconds.

  • Causality: Dynamic exclusion prevents the MS from repeatedly fragmenting the most abundant background ions, forcing the quadrupole to isolate and fragment lower-abundance piperidine co-metabolites.

  • Validation Check: Perform a blank injection (solvent only) before the sample. The absence of characteristic piperidine fragments (e.g., m/z 84.081 for the unsubstituted ring) validates system cleanliness and rules out carryover.

Step 4: Data Processing & Structural Elucidation
  • Action: Apply Mass Defect Filtering (MDF) to the raw data.

  • Causality: Piperidine derivatives fall within specific mass defect windows due to their unique hydrogen-to-carbon and nitrogen ratios, allowing software to filter out matrix noise automatically.

  • Validation Check: The sum of the exact masses of the assigned MS/MS fragments must mathematically equal the exact mass of the precursor ion (accounting for the added proton and neutral losses). If a mass gap exists, the structural assignment is invalid.

Case Study: Structural Elucidation of 4-Anilidopiperidines

To demonstrate the power of HRMS/MS, consider the structural elucidation of fentanyl-related compounds (FRCs), which are based on a 4-anilidopiperidine scaffold.

When analyzing these compounds, researchers observed a highly specific, unusual fragmentation mechanism: an R-group transfer of the amide moiety directly to the N-atom of the piperidine ring during fragmentation[6]. If a modification is present on the piperidine ring itself, the fragmentation pathway shifts dramatically, favoring the direct loss of N-phenylpropanamide or the cleavage of the functional group on the piperidine ring[6]. By utilizing an Orbitrap's MS³ capabilities or a Q-TOF's accurate mass fragment mapping, analysts can pinpoint the exact location of the substitution (aniline ring vs. piperidine ring vs. amide group) simply by calculating the mass shifts of these diagnostic fragments[3].

References

  • National Institutes of Health (PubMed). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available at:[Link]

  • Chemistry Stack Exchange. Q-TOF vs Q-orbitrap MS data. Available at:[Link]

  • West Virginia University. The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospray ionization tandem mass spectrometry. Available at: [Link]

  • ResearchGate. Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? Available at:[Link]

Sources

Comparative

Establishing Analytical Reference Standards for Novel Piperidine Compounds: A Comparative Guide on Purity Assignment

The piperidine ring is a fundamental saturated heterocycle present in a vast array of therapeutics, ranging from antihistamines and antipsychotics to potent analgesics. When developing novel piperidine derivatives, estab...

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine ring is a fundamental saturated heterocycle present in a vast array of therapeutics, ranging from antihistamines and antipsychotics to potent analgesics. When developing novel piperidine derivatives, establishing an Analytical Reference Standard (ARS) is a strict regulatory requirement. An ARS serves as the metrological anchor for all subsequent pharmacokinetic, toxicological, and quality control assays. Without a rigorously characterized ARS, any downstream quantitative data is fundamentally compromised.

As a Senior Application Scientist, I have structured this guide to objectively compare the two premier methodologies for purity assignment—Quantitative Nuclear Magnetic Resonance (qNMR) and the Mass Balance Approach —providing field-proven protocols and mechanistic insights for characterizing novel piperidine reference materials.

The Strategic Workflow for Establishing an ARS

Establishing an ARS requires a multi-tiered analytical strategy. Before purity can be assigned, the absolute chemical identity of the novel piperidine must be confirmed via structural elucidation (1H/13C NMR, HRMS, IR). Only then can orthogonal purity assignment techniques be applied.

ARS_Workflow A Novel Piperidine Candidate B Structural Elucidation (1H/13C NMR, HRMS, IR) A->B C Chromatographic Purity (HPLC-UV/MS) B->C D Orthogonal Purity Assignment C->D E Mass Balance Approach (100% - Impurities) D->E F Quantitative NMR (qNMR) vs Internal Std D->F G Reconciliation & Statistical Weighting E->G F->G H Certified Analytical Reference Standard G->H

Workflow for establishing analytical reference standards for novel piperidines.

Purity Assignment: qNMR vs. Mass Balance

To establish an SI-traceable ARS, the pharmaceutical industry relies on two primary, orthogonal techniques, as detailed in the [1].

The Mass Balance Approach (Indirect Method)

Mass balance calculates purity by subtracting the sum of all measurable impurities (organic, inorganic, and volatile) from 100%. While comprehensive, it assumes all impurities can be detected. If a piperidine derivative contains a non-UV absorbing impurity that co-elutes in HPLC, the mass balance will falsely inflate the API's purity.

Quantitative NMR (qNMR) (Direct Method)

qNMR determines the absolute mass fraction of the analyte by directly comparing the integral of a specific analyte proton signal against a highly pure, SI-traceable Internal Standard (IS). Because the NMR signal is directly proportional to the number of nuclei, qNMR bypasses the need for an existing reference standard of the analyte, making it the gold standard for novel compounds [2].

Logic A Purity Assignment B Direct Method (qNMR) A->B C Indirect Method (Mass Balance) A->C D Measures API Protons vs IS B->D E 100% - (Org + Inorg + Volatile + Water) C->E F High Accuracy (Resists Dark Bias) D->F G Comprehensive Impurity Profile E->G

Logical comparison of direct (qNMR) and indirect (Mass Balance) purity assignment methods.

Quantitative Performance Comparison

The following table summarizes mock validation data for a novel piperidine candidate, demonstrating the critical phenomenon of "dark uncertainty" [3] where undetected impurities bias the mass balance result.

ParameterqNMR (Internal Standard Method)Mass Balance Approach
Primary Principle Direct measurement of analyte mass fraction.Indirect measurement (100% - sum of impurities).
Assigned Purity (w/w %) 98.4% ± 0.2% 99.1% ± 0.1%
Major Impurities Detected N/A (Direct API measurement)0.4% (HPLC), 0.3% (Water), 0.2% (Solvents)
Sample Consumption ~15 mg (Non-destructive, recoverable)~1200 mg (Destructive across multiple tests)
Analysis Time Rapid (2–4 Hours)Lengthy (4–5 Days)
Hidden Bias Risk Low: Resilient to undetected impurities.High: The 0.7% discrepancy indicates "dark" impurities missed by HPLC.

Step-by-Step Experimental Methodologies

Regulatory bodies increasingly expect a combined approach: using qNMR to verify the mass balance result [4]. The following protocols are designed as self-validating systems to ensure absolute trustworthiness.

Protocol A: 1H-qNMR Purity Assignment

Objective: Determine the absolute mass fraction of a novel piperidine free base. Self-Validating System: This protocol mandates the use of two independent Internal Standards (e.g., Maleic Acid and Dimethyl Sulfone) in parallel preparations. If the calculated purity assignments differ by >0.5%, it indicates an error in weighing, dissolution, or IS purity, and the system automatically invalidates the run.

  • IS Selection & Verification: Select an SI-traceable IS (e.g., NIST SRM Maleic Acid). Ensure no spectral overlap with the piperidine ring protons (which typically appear at δ 1.4–1.7 ppm and δ 2.7–2.9 ppm).

  • Sample Preparation: Accurately weigh ~20.000 mg of the piperidine candidate and ~10.000 mg of the IS into a single vial using a calibrated microbalance (d = 0.001 mg).

  • Dissolution: Dissolve the mixture in 1.0 mL of deuterated solvent (e.g., D2O or CDCl3).

    • Causality: Complete dissolution is mandatory. Any undissolved particulate skews the molar ratio in solution, fundamentally invalidating the quantitation.

  • Data Acquisition: Acquire the 1H-NMR spectrum using a 90° excitation pulse.

    • Causality: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the quantified protons (typically D1 > 30 seconds). This ensures >99.3% magnetization recovery, preventing integration bias against slower-relaxing nuclei.

  • Processing & Calculation: Apply exponential line broadening (0.3 Hz), phase, and baseline correct manually. Integrate the piperidine α-protons and the IS protons. Calculate purity using the standard qNMR mass fraction equation.

Protocol B: Mass Balance Purity Assignment

Objective: Determine purity by comprehensively quantifying and subtracting all impurities from 100%. Self-Validating System: The sum of all quantified components (API assay + Impurities) must fall between 98.0% and 102.0%. A mass balance outside this range indicates an undetected "dark" impurity or an overestimation artifact, requiring method re-evaluation.

  • Organic Impurities (HPLC-UV/MS): Analyze the sample using a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 10.5) on a C18 column.

    • Causality: Piperidines contain a basic secondary or tertiary amine (pKa ~10–11). If analyzed at neutral pH, the protonated amine interacts strongly with residual free silanols on the stationary phase via ion-exchange. This causes severe peak tailing, obscuring closely eluting impurities. High pH keeps the amine in its neutral free-base form, ensuring sharp, symmetrical peaks.

  • Water Content (Karl Fischer): Perform coulometric KF titration.

    • Self-Validation: Run a certified 1% water standard before and after the sample sequence to verify cell stability and titrant titer. Amine salts are highly hygroscopic; failing to account for water will artificially inflate the API purity.

  • Residual Solvents (GC-FID/MS): Use Headspace GC to quantify trapped synthesis solvents (e.g., methanol, dichloromethane).

  • Residue on Ignition (ROI): Combust a 1.0 g sample with sulfuric acid at 600°C to quantify inorganic impurities (e.g., palladium catalysts from hydrogenation steps).

  • Calculation: Purity = 100% - (% HPLC Impurities + % Water + % GC Solvents + % ROI).

Regulatory Grounding

According to [5], when a compendial standard is unavailable for a novel compound, a fully qualified in-house standard must be rigorously characterized. The modern consensus among metrology institutes (such as NIST and the BIPM) is that relying solely on mass balance is no longer sufficient for primary calibrators. The orthogonal integration of qNMR and Mass Balance ensures that "dark uncertainties" are illuminated, yielding an ARS that can withstand the highest levels of regulatory scrutiny.

References

  • Methods for the SI-traceable value assignment of the purity of organic compounds (IUPAC Technical Report) Source: Pure and Applied Chemistry URL:[Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: Molecules (MDPI) URL:[Link]

  • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance Source: Analytical and Bioanalytical Chemistry (via PubMed) URL:[Link]

  • Metrological approaches to organic chemical purity: primary reference materials for vitamin D metabolites Source: National Institute of Standards and Technology (NIST) URL:[Link]

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 1-(3-Methoxy-4-nitrophenyl)piperidine for Laboratory Professionals

In the fast-paced environment of scientific research and pharmaceutical development, the responsible management of chemical waste is paramount. This guide provides a detailed, step-by-step protocol for the proper disposa...

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of scientific research and pharmaceutical development, the responsible management of chemical waste is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(3-Methoxy-4-nitrophenyl)piperidine, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined below are grounded in established safety principles and regulatory standards, reflecting a commitment to a culture of safety and scientific integrity.

Hazard Profile and Risk Assessment

  • Piperidine Moiety : The piperidine component suggests several potential hazards. Piperidine itself is classified as a highly flammable liquid and vapor, is toxic in contact with skin or if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[1][2][3][4][5]

  • Nitrophenyl Moiety : The presence of the nitrophenyl group indicates that the compound is a nitrated aromatic. Analogous compounds, such as 1-(4-Nitrophenyl)piperidine, are known to cause skin and eye irritation.[6][7] Other similar compounds like 1-(4-Nitrophenyl)piperazine are harmful if swallowed, inhaled, or in contact with skin, and may cause allergic reactions or are suspected carcinogens.[8]

Based on this analysis, 1-(3-Methoxy-4-nitrophenyl)piperidine must be handled as a hazardous waste with the potential for flammability, toxicity, and corrosivity. All personnel handling this compound must adhere to the laboratory's Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[9][10][11][12]

Table 1: Inferred Hazard Classification for 1-(3-Methoxy-4-nitrophenyl)piperidine

Hazard ClassPotential EffectsSource Analogue(s)
Flammability May be a flammable solid or have a low flashpoint.Piperidine[1][2]
Acute Toxicity Potentially harmful or toxic if swallowed, inhaled, or in contact with skin.Piperidine, 1-(4-Nitrophenyl)piperazine[1][2][8]
Corrosivity May cause severe skin burns and eye damage.Piperidine[1][3][5]
Irritation May cause skin, eye, and respiratory irritation.1-(4-Nitrophenyl)piperidine[6][7]
Chronic Health Effects Long-term exposure risks may exist.1-(4-Nitrophenyl)piperazine (suspected carcinogen)[8]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE to minimize exposure.

  • Eye and Face Protection : Chemical safety goggles and a face shield are mandatory.[10]

  • Hand Protection : Chemically resistant gloves, such as nitrile rubber, must be worn.[10]

  • Body Protection : A flame-retardant lab coat or a chemical-resistant apron is required.[10]

  • Respiratory Protection : All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[10]

Waste Disposal Protocol

The disposal of 1-(3-Methoxy-4-nitrophenyl)piperidine must comply with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA).[13][14][15][16]

Step 1: Waste Segregation and Container Selection
  • Segregation : Do not mix 1-(3-Methoxy-4-nitrophenyl)piperidine waste with incompatible materials. It should be collected in a dedicated waste container, separate from strong oxidizing agents and acids.[2]

  • Container : Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. For solid waste, a high-density polyethylene (HDPE) container is suitable. Ensure the container is in good condition, free from damage or residue.

Step 2: Labeling the Hazardous Waste Container
  • Proper Labeling : The container must be clearly labeled with the words "Hazardous Waste."[11]

  • Content Identification : The full chemical name, "1-(3-Methoxy-4-nitrophenyl)piperidine," must be written out. Do not use abbreviations.

  • Hazard Communication : Indicate the potential hazards (e.g., Flammable, Toxic, Corrosive) by checking the appropriate boxes on the hazardous waste tag.

  • Contact Information : Include the name of the Principal Investigator and the laboratory location.

Step 3: Waste Accumulation and Storage
  • Satellite Accumulation Area (SAA) : Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.

  • Secondary Containment : The primary waste container should be placed within a larger, chemically resistant secondary container (e.g., a spill tray or tub) to contain any potential leaks.

  • Container Management : Keep the waste container closed at all times except when adding waste.

Step 4: Disposal of Contaminated Materials
  • Solid Waste : Any materials contaminated with 1-(3-Methoxy-4-nitrophenyl)piperidine, such as gloves, weighing paper, and absorbent pads used for cleaning, must be disposed of as solid hazardous waste in the same container.

  • Empty Containers : "Empty" containers that previously held the pure compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as liquid hazardous waste. The triple-rinsed, defaced container can then be managed according to your institution's specific guidelines.

Step 5: Arranging for Waste Pickup
  • Contact EHS : Once the container is full or the accumulation time limit is approaching (typically 180 days for Small Quantity Generators), contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[16]

  • Manifesting : Ensure that all required documentation is completed for the waste manifest system, which tracks the waste from "cradle-to-grave."[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-(3-Methoxy-4-nitrophenyl)piperidine.

G Disposal Workflow for 1-(3-Methoxy-4-nitrophenyl)piperidine A Identify Waste: 1-(3-Methoxy-4-nitrophenyl)piperidine and contaminated materials B Don Appropriate PPE: - Goggles & Face Shield - Resistant Gloves - Lab Coat A->B C Select Waste Container: - Chemically Compatible - Leak-proof with secure lid B->C D Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms - Accumulation Date C->D E Place Waste in Container (in Chemical Fume Hood) D->E F Store Container in SAA: - At or near generation point - In secondary containment - Keep container closed E->F G Container Full or Time Limit Reached? F->G Periodically Check G->F No H Contact EHS for Pickup G->H Yes I Complete Manifest Paperwork H->I J EHS Collects Waste for Final Disposal I->J

Caption: Disposal workflow from waste identification to final collection.

Spill Management Protocol

In the event of a spill, a prompt and correct response is critical to mitigate risks.

  • Alert Personnel : Immediately alert others in the vicinity and evacuate non-essential personnel.[17][18]

  • Control Ignition Sources : If the material is considered flammable, turn off all nearby ignition sources.[19]

  • Ventilate the Area : Ensure the area is well-ventilated, preferably by ensuring the chemical fume hood is operational.

  • Contain the Spill : For small spills, use a non-combustible absorbent material like vermiculite, sand, or a commercial spill kit to create a dike around the spill and prevent it from spreading.[17][20]

  • Absorb and Collect : Gently cover the spill with the absorbent material, working from the outside in. Use non-sparking tools (e.g., plastic scoop) to collect the saturated absorbent.[17][18]

  • Package Waste : Place all contaminated materials into a designated hazardous waste container.[18]

  • Decontaminate : Clean the spill area with soap and water. Collect the cleaning materials and also dispose of them as hazardous waste.[17]

  • Report the Incident : Report the spill to your supervisor and your institution's EHS office, regardless of the size.

For large spills (greater than 500 mL) or any spill you are not comfortable or equipped to handle, evacuate the area immediately and contact your institution's emergency response team.[19]

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of 1-(3-Methoxy-4-nitrophenyl)piperidine, upholding their commitment to a secure and environmentally responsible research environment.

References

  • Piperidine - SAFETY DATA SHEET. (2024, May 7).
  • Safety Data Sheet PIPERIDINE. (2023, October 22). ChemSupply Australia.
  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. University of Tennessee.
  • SAFE OPERATING PROCEDURE LABORATORY CHEMICAL SPILLS. University of Texas Arlington.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York.
  • Safety Data Sheet: Piperidine. (n.d.). Carl ROTH.
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). Creative Safety Supply.
  • The Laboratory Standard. (n.d.). Office of Clinical and Research Safety.
  • 8 Steps to Handling a Laboratory Chemical Spill. (2023, May 5). Westlab.
  • Laboratory General Chemical Minor Spill Clean Up Procedures. (2022, August). Stony Brook University.
  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH & Co. KG.
  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH.
  • OSHA Standards for Biological Laboratories. (n.d.). U.S. Department of Health & Human Services.
  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
  • EPA Hazardous Waste Regulations. (n.d.). Study.com.
  • 1-(4-Nitrophenyl)piperidine SDS, 6574-15-8 Safety Data Sheets. (n.d.). ECHEMI.
  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency.
  • Summary of Hazardous Waste Regulations. (2024, August 12). Florida Department of Environmental Protection.
  • SAFETY DATA SHEET - Fisher Scientific. (2017, July 27).
  • 1-(4-Nitrophenyl)piperazine Safety Data Sheet. (2023, July 6). Apollo Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2017, July 27).
  • SAFETY DATA SHEET 1-(4-Nitrophenyl)piperazine. (2023, September 25). Fisher Scientific.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.